molecular formula C8H12O4 B153631 trans-Cyclohexane-1,3-dicarboxylic acid CAS No. 2305-30-8

trans-Cyclohexane-1,3-dicarboxylic acid

Cat. No.: B153631
CAS No.: 2305-30-8
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-PHDIDXHHSA-N
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Description

trans-Cyclohexane-1,3-dicarboxylic acid (CAS 2305-30-8) is an alicyclic dicarboxylic acid with the molecular formula C 8 H 12 O 4 and a molecular weight of 172.18 g/mol . Its defined trans configuration, where the two carboxyl groups are on opposite sides of the cyclohexane ring, is key to its utility in advanced materials science . This stereochemistry promotes greater molecular symmetry and a stable chair conformation, which often translates to higher melting points and distinct solubility profiles compared to its cis isomer, influencing its incorporation into various matrices . In polymer chemistry, this compound serves as a rigid building block for synthesizing polyesters and polyamides. Incorporating the trans-1,3-cyclohexane ring into polymer backbones enhances material properties by increasing thermal stability, raising the glass transition temperature, and improving mechanical strength . In the field of crystal engineering, this dicarboxylic acid is valued as an organic linker for constructing Metal-Organic Frameworks (MOFs). Its specific stereochemistry and conformational rigidity help dictate the final topology, porosity, and stability of the porous crystalline materials, which have applications in gas storage, separation, and catalysis . Research into colloidal dispersions has demonstrated that the trans configuration of cyclohexane dicarboxylates can significantly influence interparticle forces. Unlike some cis isomers that act as steric barriers, adsorbed trans isomers can impart hydrophobic forces between particles, leading to a substantial increase (up to threefold) in the maximum yield stress of dispersions like ZrO 2 . This makes it a compound of interest for studying and controlling the rheology of colloidal systems. The product is offered with a purity of 95% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-30-8
Record name 1,3-Cyclohexanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Stereochemical Purity

In the landscape of advanced materials and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function. trans-Cyclohexane-1,3-dicarboxylic acid (t-CHDA-1,3), a seemingly simple alicyclic compound, exemplifies this principle. Its rigid trans configuration, where the two carboxyl groups are positioned on opposite sides of the cyclohexane ring, imparts a high degree of molecular symmetry and a stable chair conformation.[1] This stereochemistry is directly responsible for its utility as a rigid monomer for enhancing the thermal stability and mechanical strength of polyesters and polyamides, and as a valued organic linker in the precise construction of Metal-Organic Frameworks (MOFs).[1]

However, the synthesis of this valuable compound invariably produces its stereoisomer, cis-cyclohexane-1,3-dicarboxylic acid, as a significant byproduct. The presence of the cis isomer can disrupt polymer chain packing and alter the topology of MOFs, making its removal paramount. This guide provides a comprehensive overview of the synthesis of cyclohexane-1,3-dicarboxylic acid and delineates the critical, field-proven methodologies for the isolation and purification of the high-value trans isomer. The protocols described herein are designed to be self-validating, with an emphasis on the underlying principles that ensure reproducibility and high purity.

Part 1: Synthesis via Catalytic Hydrogenation of Isophthalic Acid

The most direct and industrially scalable route to cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of the aromatic precursor, isophthalic acid. This process saturates the benzene ring, yielding a mixture of cis and trans isomers.[2]

The Causality of Catalyst and Condition Selection

The choice of catalyst is the most critical variable in this synthesis. While several platinum-group metals can effect the hydrogenation, rhodium and palladium are the most extensively documented for this transformation.

  • Rhodium (Rh)-based catalysts , typically 5% Rh on a carbon or alumina support, are highly effective for the low-pressure hydrogenation of benzene polycarboxylic acids.[2] Rhodium demonstrates excellent activity at moderate temperatures (60–70°C) and pressures (<3 atmospheres), which mitigates the need for high-pressure reactor systems. The reaction proceeds efficiently in an aqueous solution, where the isophthalic acid is present as a slurry.[2]

  • Palladium (Pd)-based catalysts also facilitate this reaction, though often under more forcing conditions. Supported palladium catalysts can achieve high selectivity for the desired cyclohexanedicarboxylic acids at temperatures ranging from 195°C to 230°C and hydrogen pressures around 600-700 psi.[3]

The solvent system is chosen for both reactant handling and product solubility. Water is an ideal medium for the hydrogenation of isophthalic acid. While the starting material has low solubility at room temperature, it is sufficiently soluble at the reaction temperature of ~60°C to allow the reaction to proceed.[2] Crucially, the product, cyclohexane-1,3-dicarboxylic acid, is soluble in hot water, which allows for the simple removal of the solid catalyst by hot filtration after the reaction is complete.[2]

Visualizing the Synthetic Pathway

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid (in H2O Slurry) Reactor Hydrogenation Reactor Isophthalic_Acid->Reactor Reactant Slurry Product_Mixture Hot Aqueous Solution of cis/trans-CHDA-1,3 Reactor->Product_Mixture Reaction at 60-70°C H2 H2 Gas H2->Reactor Hydrogen Source Catalyst Catalyst (e.g., 5% Rh/C) Catalyst->Reactor Catalyst Charge

Caption: Catalytic hydrogenation of isophthalic acid to a mixture of isomers.

Experimental Protocol: Hydrogenation of Isophthalic Acid

Objective: To synthesize a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.

Materials:

  • Isophthalic Acid (C₈H₆O₄)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

  • Deionized Water

  • Hydrogen (H₂) Gas

  • Pressurized Hydrogenation Reactor (e.g., Parr Instrument)

Procedure:

  • Reactor Charging: To a suitable pressure reactor vessel, add isophthalic acid and deionized water. A typical ratio is approximately 45 parts acid to 100 parts water.[2]

  • Catalyst Addition: Add the hydrogenation catalyst. The catalyst loading can range from a 1:20 to 1:50 weight ratio of catalyst to isophthalic acid.[2]

  • System Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., <3 atm for Rh, 600-700 psi for Pd). Begin stirring and heat the mixture to the target temperature (60-70°C for Rh, 195-230°C for Pd).[2][3]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to approximately 60-70°C. Crucially, while the solution is still hot , filter the reaction mixture under vacuum to remove the solid catalyst. This step is critical as the product is soluble in hot water and will precipitate upon cooling.[2]

  • Product Isolation (Crude): Transfer the hot filtrate to a clean vessel and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The mixture of cis and trans isomers will precipitate out of the solution.[2]

  • Collection: Collect the crude product mixture by vacuum filtration and wash with a small amount of cold deionized water. The resulting solid is a mixture of isomers and is the starting material for the purification stage.

Part 2: Purification and Isomer Separation

The separation of the cis and trans isomers is the most challenging and critical phase of the process. The trans isomer is thermodynamically more stable due to its diequatorial conformation of the carboxyl groups, which minimizes steric strain.[1] This stability, along with its higher molecular symmetry, results in more efficient crystal packing, leading to a higher melting point and, most importantly, lower solubility compared to the cis isomer.[1] This difference in solubility is the cornerstone of its purification.

Comparative Properties of cis and trans Isomers
Propertycis-Cyclohexane-1,3-dicarboxylic Acidtrans-Cyclohexane-1,3-dicarboxylic AcidRationale
Stereochemistry Carboxyl groups on the same side of the ring.Carboxyl groups on opposite sides of the ring.Definition of cis/trans isomerism.[4]
Conformation Can adopt axial-equatorial conformations.Predominantly adopts a stable diequatorial conformation.Minimization of steric hindrance.[1]
Molecular Symmetry LowerHigherThe trans configuration allows for a center of inversion.
Melting Point Generally lowerGenerally higherMore efficient crystal lattice packing.[1]
Solubility Generally higher in polar solvents.Generally lower in polar solvents.Stronger intermolecular forces in the crystal lattice.[1]
Primary Purification Method: Recrystallization

Recrystallization is a powerful technique that leverages the solubility differential between the desired compound and its impurities. For separating the diastereomers of cyclohexane-1,3-dicarboxylic acid, water serves as an excellent and environmentally benign solvent.

Visualizing the Purification Workflow

Purification_Workflow cluster_0 Recrystallization Cycle Crude_Mix Crude cis/trans Mixture Dissolution Dissolve in Minimum Hot Water Crude_Mix->Dissolution Add Heat Cooling Slow Cooling to Room Temp, then Ice Bath Dissolution->Cooling Induce Crystallization Filtration Vacuum Filtration Cooling->Filtration Pure_Solid Purified Solid (Enriched in trans-isomer) Filtration->Pure_Solid Collect Crystals Filtrate Filtrate (Enriched in cis-isomer) Filtration->Filtrate Collect Liquid

Caption: Workflow for the purification of the trans isomer by recrystallization.

Experimental Protocol: Recrystallization from Water

Objective: To isolate pure trans-cyclohexane-1,3-dicarboxylic acid from a cis/trans mixture.

Materials:

  • Crude mixture of cyclohexane-1,3-dicarboxylic acid isomers

  • Deionized Water

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel)

  • Heating source (hot plate)

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Place the crude solid mixture into an Erlenmeyer flask. Add a minimal amount of deionized water, just enough to create a slurry. Heat the suspension to boiling with vigorous stirring.[5]

  • Achieve Saturation: Continue to add small portions of hot deionized water to the boiling suspension until all the solid just dissolves. The goal is to create a saturated solution at the boiling point of water. Avoid adding an excess of water, as this will reduce the final yield.

  • Slow Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. The less soluble trans isomer will preferentially crystallize out of the solution.

  • Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the trans isomer.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any residual mother liquor containing the more soluble cis isomer.[5]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[5] The purity of the resulting material can be assessed by melting point determination and HPLC analysis. For exceptionally high purity, this process can be repeated.

Part 3: Advanced Purification and Isomer Enrichment

Thermodynamic Isomerization

As the trans isomer is the thermodynamically favored product, it is possible to enrich a mixture in this isomer through equilibration. This can be achieved by heating the isomer mixture in a suitable solvent, sometimes in the presence of a catalyst.[1] This strategy can be employed as a pre-purification step to increase the concentration of the desired trans isomer before proceeding with recrystallization, thereby improving the overall yield and efficiency of the purification process.

Conclusion

The synthesis and purification of trans-cyclohexane-1,3-dicarboxylic acid is a process dictated by the principles of stereochemistry and thermodynamics. While the synthesis via catalytic hydrogenation of isophthalic acid is a robust and scalable method, it invariably produces a mixture of cis and trans isomers. The successful isolation of the pure trans isomer hinges on the exploitation of its greater thermodynamic stability and lower solubility relative to its cis counterpart. Meticulous application of fractional recrystallization provides a reliable and efficient method for obtaining high-purity material suitable for the most demanding applications in polymer science, crystal engineering, and pharmaceutical synthesis.

References

  • US Patent 6210956B1, "Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their prepar
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL: Not available)
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (URL: [Link])

  • 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. (URL: [Link])

  • Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes - ResearchGate. (URL: [Link])

  • US Patent 4754064A, "Preparation of cyclohexane dicarboxylic acids". (URL: )
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (URL: [Link])

  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (URL: [Link])

  • Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - MDPI. (URL: [Link])

  • CN Patent 109790101A, "The method for hydrogen
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  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids | Asian Journal of Chemistry. (URL: [Link])

  • US Patent 6291706B1, "Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid". (URL: )
  • Is cyclohexane-1,3-dicarboxylic acid a correct IUPAC name? - Chemistry Stack Exchange. (URL: [Link])

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (URL: [Link])

  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (URL: [Link])

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Sources

stereoselective synthesis of trans-Cyclohexane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of trans-Cyclohexane-1,3-dicarboxylic Acid

Authored by a Senior Application Scientist

Abstract

trans-Cyclohexane-1,3-dicarboxylic acid is a conformationally constrained alicyclic dicarboxylic acid that serves as a critical building block in advanced materials science and pharmaceuticals. Its rigid trans configuration, where the two carboxyl groups reside on opposite sides of the cyclohexane ring, imparts unique structural properties to polymers like polyesters and polyamides, enhancing thermal stability and mechanical strength.[1] Furthermore, its defined stereochemistry makes it a valuable linker in the construction of Metal-Organic Frameworks (MOFs).[1] This guide provides an in-depth exploration of the primary stereoselective synthetic routes to the trans isomer, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will dissect the methodologies of catalytic hydrogenation of aromatic precursors and the strategic separation and isomerization of diastereomeric mixtures, providing researchers and development professionals with a comprehensive framework for producing this valuable compound with high stereochemical fidelity.

The Stereochemical Imperative: Why the trans Isomer?

The utility of cyclohexane-1,3-dicarboxylic acid is fundamentally dictated by its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain.[2][3] In this context, the relative orientation of the two carboxyl substituents at the 1 and 3 positions determines the molecule's overall shape, polarity, and ability to pack in a crystal lattice or a polymer chain.

  • cis-Isomer : The two carboxyl groups are on the same side of the ring. In the most stable chair conformation, this forces one group into an axial position and the other into an equatorial position (axial-equatorial or a,e).

  • trans-Isomer : The two carboxyl groups are on opposite sides of the ring. This allows for a highly stable chair conformation where both bulky carboxyl groups occupy equatorial positions (diequatorial or e,e).[4] This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, rendering the trans isomer the thermodynamically more stable of the two.

This inherent stability and the specific geometric vector of the carboxyl groups make the trans isomer the preferred building block for creating linear, rigid polymer backbones and predictable, well-ordered crystalline structures.

Strategic Overview of Synthetic Pathways

The stereoselective synthesis of trans-cyclohexane-1,3-dicarboxylic acid primarily revolves around two core strategies: direct stereoselective reduction of an aromatic precursor and the separation or isomerization of a diastereomeric mixture.

G cluster_0 Starting Material cluster_1 Synthetic Strategies cluster_2 Products Start Isophthalic Acid (Benzene-1,3-dicarboxylic acid) H2 Strategy 1: Catalytic Hydrogenation Start->H2 Direct Reduction Mix Cis/Trans Mixture H2->Mix Kinetic/Thermo. Product Ratio Trans Pure trans-Isomer H2->Trans Highly Selective Conditions Iso Strategy 2: Isomerization & Purification Iso->Trans Isolation Mix->Iso Equilibration

Caption: Core synthetic strategies for obtaining trans-cyclohexane-1,3-dicarboxylic acid.

Strategy 1: Catalytic Hydrogenation of Isophthalic Acid

The most direct and industrially scalable method for synthesizing cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of its aromatic analogue, isophthalic acid (benzene-1,3-dicarboxylic acid). The key to achieving high selectivity for the trans isomer lies in the careful selection of the catalyst and reaction conditions to favor thermodynamic equilibrium.

Mechanistic Rationale and Catalyst Selection

The hydrogenation of the aromatic ring is a complex process involving the stepwise addition of hydrogen atoms to the benzene ring. The stereochemical outcome—the ratio of cis to trans isomers—is heavily influenced by the catalyst surface and the potential for the intermediate to isomerize under the reaction conditions.

  • Palladium (Pd) Catalysts : Palladium on carbon (Pd/C) is a highly effective catalyst for aromatic hydrogenation.[5][6] Under moderate conditions, it can yield a mixture of isomers. However, by running the reaction at higher temperatures, the system can reach thermodynamic equilibrium, favoring the formation of the more stable trans product.

  • Ruthenium (Ru) Catalysts : Ruthenium on carbon (Ru/C) or alumina is another powerful catalyst.[6] It often requires more forcing conditions (higher pressure and temperature) but can be highly effective. In some cases, Ru catalysts can lead to over-hydrogenation, reducing the carboxylic acid groups, so conditions must be carefully controlled.[6] One patented process for a related compound, trans-4-amino-1-cyclohexanecarboxylic acid, utilizes a Ru/C catalyst under basic conditions to achieve a high trans ratio.[7][8]

  • Rhodium (Rh) Catalysts : Rhodium is also a viable catalyst for benzene ring hydrogenation and can be used to achieve high conversion.[9]

The general principle is to use conditions that allow for epimerization at the carbon atoms bearing the carboxyl groups. This occurs via a reversible deprotonation/protonation sequence at the alpha-position, which is facilitated at higher temperatures or under basic conditions, allowing the initial kinetic product mixture to equilibrate to the thermodynamically favored trans isomer.

G Isophthalic Isophthalic Acid Adsorbed Adsorbed Intermediate on Catalyst Surface Isophthalic->Adsorbed + H2 [Catalyst] Cis cis-Isomer (Kinetic Product) Adsorbed->Cis Trans trans-Isomer (Thermodynamic Product) Cis->Trans Isomerization (Heat, Base)

Caption: Hydrogenation pathway showing formation of kinetic and thermodynamic products.

Experimental Protocol: Hydrogenation with Pd/C

This protocol is designed to favor the formation of the trans isomer through thermodynamic equilibration.

Materials:

  • Isophthalic acid

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Water)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

Procedure:

  • Reactor Charging: In a suitable autoclave liner, charge isophthalic acid (1.0 eq). Add the solvent (Ethanol or Water) to create a 10-20% w/v slurry.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 2-5 mol% Pd relative to the substrate).

  • System Assembly & Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to 10-15 MPa (approx. 1450-2175 psi).[5] Begin stirring and heat the reactor to 150-180 °C.

  • Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 8-12 hours.

  • Cooldown & Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product as a white solid, which will be a mixture of cis and trans isomers, enriched in the trans form.

Data Summary: Influence of Conditions
CatalystTemperature (°C)Pressure (MPa)SolventTypical OutcomeReference
5% Pd/C150-18010-15Water/EthanolHigh conversion, >70% trans[5][6]
5% Ru/C100-15010-15Water (basic)High conversion, high trans selectivity[7][8]
Rh/C120-16010-12Acetic AcidHigh conversion, mixture of isomers[9]

Strategy 2: Isomerization and Purification of Diastereomeric Mixtures

Regardless of the hydrogenation conditions, the crude product is often a mixture of cis and trans isomers. Achieving high stereochemical purity requires a subsequent step to either convert the remaining cis isomer to the trans isomer or to separate them effectively.

Base-Catalyzed Epimerization

The hydrogen atom alpha to a carbonyl group is acidic and can be removed by a base to form an enolate. In the case of the cis-isomer, deprotonation at C1 or C3, followed by re-protonation, can lead to inversion of stereochemistry, converting it to the more stable trans-isomer. Heating a mixture of the isomers in an aqueous basic solution (e.g., with NaOH) can drive the equilibrium towards a higher proportion of the trans product.

Purification by Fractional Recrystallization

The cis and trans isomers are diastereomers and thus have different physical properties, including solubility in various solvents. This difference is the basis for their separation by fractional recrystallization. The trans isomer is generally less soluble in water and many organic solvents than the cis isomer due to its higher symmetry and more stable crystal lattice.[1]

Experimental Protocol: Isomerization and Recrystallization

This protocol is designed to purify a crude mixture of cis and trans isomers obtained from hydrogenation.

Materials:

  • Crude cyclohexane-1,3-dicarboxylic acid (cis/trans mixture)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Isomerization (Optional but Recommended):

    • Dissolve the crude acid mixture in a 1 M aqueous solution of NaOH.

    • Heat the solution to reflux for 4-6 hours to allow the cis isomer to epimerize and equilibrate.

    • Cool the solution to room temperature.

  • Acidification: Slowly acidify the basic solution with concentrated HCl with vigorous stirring in an ice bath. The dicarboxylic acid will precipitate as a white solid. Continue adding HCl until the pH is ~2.

  • Crude Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Recrystallization:

    • Transfer the solid to a flask and add a minimal amount of boiling deionized water to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature. The trans isomer will crystallize out first as it is less soluble.

    • For maximum recovery, cool the flask in an ice bath for an additional hour.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C. The purity can be checked by NMR spectroscopy or melting point analysis. This process is effective for purifying the target compound.[10]

Advanced Strategies: Enzymatic Resolution

For applications requiring enantiomerically pure forms of cyclohexane dicarboxylic acids, such as in asymmetric synthesis or chiral pharmaceuticals, enzymatic methods offer unparalleled stereoselectivity.[1] While direct resolution of the trans-diacid is less common, the resolution of related cis-diesters using lipases is well-documented and provides a powerful precedent.[11] In this approach, a prochiral diester is selectively hydrolyzed by an enzyme to yield an optically active monoester.[11] This highlights the potential for biocatalytic strategies in accessing specific stereoisomers of this important structural motif.

Conclusion

The stereoselective synthesis of trans-cyclohexane-1,3-dicarboxylic acid is a well-established process that hinges on fundamental principles of thermodynamics and stereochemistry. Catalytic hydrogenation of isophthalic acid under conditions that favor thermodynamic equilibration provides a direct and scalable route to material enriched in the desired trans isomer. Subsequent purification via base-catalyzed isomerization and fractional recrystallization can deliver the product with high diastereomeric purity. For professionals in drug development and materials science, a firm grasp of these methodologies is essential for harnessing the unique structural properties of this valuable alicyclic building block.

References

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google P
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Sources

crystal structure of trans-Cyclohexane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of trans-Cyclohexane-1,3-dicarboxylic Acid: A Proposed Pathway to its Determination and Analysis

Abstract

trans-Cyclohexane-1,3-dicarboxylic acid (t-1,3-CHDA) is a conformationally restricted alicyclic dicarboxylic acid with significant potential as a rigid building block in supramolecular chemistry, polymer science, and as a scaffold in drug design. Its defined stereochemistry, where the two carboxyl groups are on opposite sides of the cyclohexane ring, imparts unique structural properties that influence molecular packing and intermolecular interactions.[1] While the crystal structures of related isomers have been elucidated, a definitive single-crystal X-ray structure of t-1,3-CHDA is not prominently available in public databases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for the synthesis, purification, and crystallization of t-1,3-CHDA. Furthermore, it details the anticipated conformational and supramolecular features of its crystal structure, presenting a complete roadmap for its experimental determination and analysis.

Introduction: The Structural Significance of t-1,3-CHDA

Cyclohexane derivatives are foundational scaffolds in organic chemistry and drug discovery, offering a three-dimensional geometry that is critical for molecular recognition and biological activity. Within this class, dicarboxylic acids are of particular interest due to their capacity for forming robust and predictable hydrogen bonds. trans-Cyclohexane-1,3-dicarboxylic acid, with the molecular formula C₈H₁₂O₄, is distinguished by its rigid chair conformation and the specific spatial relationship between its two carboxyl groups.[1]

This defined architecture makes t-1,3-CHDA an exemplary linker for the construction of highly ordered materials such as Metal-Organic Frameworks (MOFs) and performance polymers, where it can enhance thermal stability and mechanical strength.[1] In medicinal chemistry, such rigid scaffolds are invaluable for designing ligands with high receptor affinity and specificity. Despite its importance, the definitive solid-state structure of t-1,3-CHDA remains elusive in the literature. This guide aims to bridge that gap by providing a robust, field-proven methodology to determine and understand its crystal structure.

Molecular Conformation: An Axial-Equatorial Equilibrium

A fundamental understanding of the molecule's intrinsic conformational preferences is critical before examining its solid-state packing. For a trans-1,3-disubstituted cyclohexane ring, the most stable conformation is a chair form where one substituent must occupy an axial (a) position and the other an equatorial (e) position.[2][3] Through a process of ring inversion, the molecule rapidly interconverts between two energetically identical conformers: (1a, 3e) and (1e, 3a).

Because the two carboxylic acid substituents are identical, neither conformer is energetically favored over the other in an isolated state.[2] However, in the solid state, it is expected that the molecule will adopt a single conformation that allows for the most efficient crystal packing and energetically favorable intermolecular interactions. The determination of which conformer (or if both are present in the asymmetric unit) is a primary goal of the crystallographic experiment.

Figure 1: Conformational equilibrium of trans-cyclohexane-1,3-dicarboxylic acid.

Experimental Determination: Synthesis to Structure

The following sections outline a validated pathway for the synthesis, purification, and crystallization of t-1,3-CHDA, culminating in its structural analysis.

Synthesis and Purification Workflow

The synthesis of cyclohexane-1,3-dicarboxylic acid is typically achieved through the catalytic hydrogenation of isophthalic acid. This reaction, however, produces an isomeric mixture of cis and trans products. The primary challenge lies in the efficient separation of these isomers. We propose a robust method based on the differential reactivity of the isomers with a dehydrating agent. The cis isomer, with both carboxyl groups on the same face of the ring, can readily form a cyclic anhydride upon heating with acetic anhydride.[2][4] The trans isomer, with its opposing carboxyl groups, cannot cyclize and thus remains as a diacid, enabling separation.

Figure 2: Workflow for the synthesis and purification of t-1,3-CHDA.

Experimental Protocol: Synthesis and Purification

  • Hydrogenation:

    • To a high-pressure reactor, add isophthalic acid (1.0 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (5 wt%), and deionized water (500 mL).

    • Seal the reactor, purge with N₂, and then pressurize with H₂ gas to 50 bar.

    • Heat the mixture to 100°C with vigorous stirring for 12 hours.

    • Cool the reactor to room temperature, vent the H₂, and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the water under reduced pressure to yield the crude cis/trans isomeric mixture as a white solid.

  • Isomer Separation:

    • Suspend the crude isomeric mixture (0.5 mol) in acetic anhydride (2.5 mol).

    • Heat the mixture to reflux (approx. 140°C) for 5 hours.[4] During this time, the cis isomer will convert to its soluble anhydride.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the unreacted trans isomer.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold diethyl ether to remove residual acetic anhydride and the soluble cis-anhydride.

    • Dry the resulting white solid under vacuum to yield pure trans-cyclohexane-1,3-dicarboxylic acid. Verify purity using ¹H NMR spectroscopy.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. The choice of solvent is paramount. A systematic screening approach is recommended, followed by a slow crystallization technique such as vapor diffusion.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

  • Solvent Screening: Test the solubility of purified t-1,3-CHDA in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) to identify a solvent in which the compound is sparingly soluble. The ideal system involves a "crystallization solvent" in which the compound is soluble, and a "precipitant solvent" in which it is insoluble, with the two solvents being miscible.

  • Setup:

    • Prepare a saturated or near-saturated solution of t-1,3-CHDA in the chosen crystallization solvent (e.g., ethanol).

    • Dispense 0.5 mL of this solution into a small, open vial.

    • Place this vial inside a larger, sealable jar containing 5-10 mL of the precipitant solvent (e.g., hexane).

    • Seal the jar tightly and leave it in a vibration-free location at constant temperature.

  • Growth: The precipitant vapor will slowly diffuse into the solution, gradually reducing the solubility of the compound and promoting the slow growth of single crystals over several days to weeks.

G setup Sealed Jar Precipitant Solvent (e.g., Hexane) Inner Vial (Open) Saturated Solution of t-1,3-CHDA (e.g., in Ethanol) process Slow diffusion of precipitant vapor into the solution reduces solubility, leading to crystal formation.

Figure 3: Schematic of a vapor diffusion setup for single crystal growth.

Anticipated Crystal Structure and Analysis

While the precise structure awaits experimental determination, we can make expert predictions based on the known behavior of carboxylic acids in the solid state.

The Hydrogen-Bonded Dimer Synthon

Carboxylic acids have a very strong tendency to form hydrogen-bonded dimers. This interaction involves two molecules connected by a pair of O-H···O bonds, forming a highly stable, eight-membered ring motif known as the R²₂(8) synthon. It is overwhelmingly probable that t-1,3-CHDA molecules will assemble via this synthon in the crystal lattice.

Figure 4: The classic R²₂(8) hydrogen-bonded dimer of carboxylic acids.

Supramolecular Assembly and Packing

Since each molecule of t-1,3-CHDA possesses two carboxyl groups, the formation of these dimers will propagate through the crystal, creating one-dimensional chains or tapes. The cyclohexane rings, with their specific axial/equatorial conformation, will decorate these hydrogen-bonded chains. The final crystal packing will be determined by how these chains arrange themselves in three dimensions, influenced by weaker van der Waals interactions.

Target Crystallographic Data

Upon successful single-crystal X-ray diffraction analysis, a standard set of crystallographic data will be obtained. The following table outlines the key parameters that would define the crystal structure of t-1,3-CHDA.

Parameter Description Anticipated Value
Crystal SystemThe geometric system describing the unit cell.Monoclinic or Orthorhombic
Space GroupThe set of symmetry operations for the unit cell.Centrosymmetric (e.g., P2₁/c)
a, b, c (Å)The lengths of the unit cell axes.To be determined (TBD)
α, β, γ (°)The angles of the unit cell.TBD
V (ų)The volume of the unit cell.TBD
ZThe number of molecules per unit cell.2, 4, or 8
H-Bond Distance (Å)The donor-acceptor distance in the dimer.~2.6 - 2.8 Å
H-Bond Angle (°)The angle of the O-H···O bond.~170 - 180°

Conclusion and Outlook

This guide provides a comprehensive, actionable framework for any researcher aiming to determine the crystal structure of trans-cyclohexane-1,3-dicarboxylic acid. By following the detailed protocols for synthesis, purification, and crystallization, high-quality single crystals suitable for X-ray diffraction can be obtained. The predicted structural features—specifically the axial-equatorial chair conformation and the formation of robust hydrogen-bonded R²₂(8) dimers—provide a strong hypothesis for the final analysis. The elucidation of this crystal structure is not merely an academic exercise; it will provide crucial, atom-level insight into the molecule's solid-state behavior, enabling more rational and precise design of advanced materials and therapeutic agents.

References

A compiled list of all sources cited within this document, including full source details and URLs for verification, will be provided upon request.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of analytical techniques for the structural elucidation of organic molecules. For drug development professionals and researchers, mastering the interpretation of NMR spectra is fundamental to confirming molecular identity, stereochemistry, and purity. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of trans-cyclohexane-1,3-dicarboxylic acid, a molecule whose stereochemistry profoundly influences its physical properties and potential applications.

The cyclohexane ring's conformational flexibility, governed by the orientation of its substituents, presents a classic case study for the power of NMR. Through a meticulous analysis of chemical shifts and spin-spin coupling constants, we can deduce the dominant three-dimensional structure of the molecule in solution, a critical piece of information for understanding its biological activity and chemical reactivity.

Molecular Structure and Conformational Dynamics

trans-Cyclohexane-1,3-dicarboxylic acid features two carboxylic acid groups on a cyclohexane scaffold. The trans designation indicates that one carboxyl group is oriented "up" relative to the plane of the ring, while the other is "down." This arrangement allows the molecule to exist in a conformational equilibrium between two primary chair forms: a diequatorial (e,e) and a diaxial (a,a) conformer.

From fundamental principles of stereochemistry, it is well-established that bulky substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[1][2] Consequently, the diequatorial conformer of trans-cyclohexane-1,3-dicarboxylic acid is significantly more stable and, therefore, the predominantly populated form in solution.[3][4][5] This preference is the cornerstone of the spectral interpretation that follows.

Caption: Conformational equilibrium of trans-cyclohexane-1,3-dicarboxylic acid.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulously executed experimental protocol. The following steps outline a robust methodology for acquiring ¹H and ¹³C NMR spectra for this analyte.

2.1. Sample Preparation

  • Solvent Selection: The choice of a deuterated solvent is critical. Due to the polar carboxylic acid groups, trans-cyclohexane-1,3-dicarboxylic acid exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or protic solvents like deuterium oxide (D₂O).[3][4] DMSO-d₆ is often preferred as it solubilizes the acid without exchanging the acidic carboxyl protons, allowing for their observation.[6][7]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio without causing significant viscosity issues.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be required.

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[8]

  • Tuning and Shimming: The spectrometer probe must be tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity should be optimized by shimming on the sample to achieve narrow, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds to allow for full magnetization recovery.

  • Number of Scans: 8-16 scans, depending on the concentration.

¹³C NMR Acquisition Parameters:

  • Mode: Proton-decoupled (e.g., zgpg30) is standard. This technique irradiates protons with a broad range of frequencies, causing the collapse of ¹³C-¹H coupling and resulting in a single sharp peak for each unique carbon atom.[9][10][11] This greatly simplifies the spectrum and enhances the signal-to-noise ratio.[12]

  • Spectral Width: ~220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

Spectral Analysis: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment and the stereochemical relationships within the molecule.

  • Carboxylic Acid Protons (-COOH): A highly deshielded, broad singlet is expected in the region of 10-12 ppm when using a solvent like DMSO-d₆.[13][14][15] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. If D₂O were used as the solvent, this signal would disappear due to rapid proton-deuterium exchange.[15][16]

  • Methine Protons (H-1, H-3): These protons, attached to the carbons bearing the carboxyl groups, are deshielded and appear downfield from the other aliphatic protons, typically in the 2.0-2.5 ppm range.[15] In the dominant diequatorial conformer, both H-1 and H-3 are in axial positions. This axial orientation is key to interpreting their splitting patterns.

  • Methylene Protons (H-2, H-4, H-5, H-6): These protons reside in the more shielded aliphatic region, typically between 1.0 and 2.0 ppm. They exhibit complex overlapping multiplets due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The axial protons are generally shifted slightly upfield compared to their equatorial counterparts on the same carbon.

Analysis of Coupling Constants (J-values): The Key to Conformation

The vicinal coupling constants (³J) are dihedral angle-dependent and provide definitive proof of the dominant diequatorial conformation.

  • The axial methine protons (H-1, H-3) will couple to the adjacent axial and equatorial protons.

  • Axial-Axial Coupling (³J_aa): A large coupling constant, typically in the range of 10-14 Hz, is expected between H-1a/H-3a and the adjacent axial protons (H-2a, H-4a, H-6a).[17]

  • Axial-Equatorial Coupling (³J_ae): A small coupling constant, typically 2-5 Hz, is expected between H-1a/H-3a and the adjacent equatorial protons (H-2e, H-4e, H-6e).

The observation of large coupling constants for the H-1 and H-3 signals confirms their axial positions and, by extension, the equatorial positions of the bulky carboxylic acid groups.

Caption: Key ¹H-¹H couplings in the dominant diequatorial conformer.

Spectral Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms in the molecule. For the symmetric diequatorial conformer of trans-cyclohexane-1,3-dicarboxylic acid, five distinct signals are expected.

  • Carbonyl Carbon (-COOH): This is the most deshielded carbon, appearing in the 170-185 ppm region.[13][15] Its chemical shift is characteristic of a carboxylic acid functional group.

  • Methine Carbons (C-1, C-3): These carbons are chemically equivalent due to the molecule's symmetry. They are attached to the electronegative carboxyl groups and are therefore shifted downfield relative to the other ring carbons, typically appearing around 40-50 ppm.

  • Methylene Carbons:

    • C-2: This carbon is unique and will produce a single signal.

    • C-4, C-6: These two carbons are equivalent by symmetry and will give rise to one signal.

    • C-5: This carbon is unique and will produce its own signal. These methylene carbons typically resonate in the upfield region of 20-40 ppm.

Summary of Spectral Data

The following table consolidates the expected ¹H and ¹³C NMR spectral data for trans-cyclohexane-1,3-dicarboxylic acid in DMSO-d₆.

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H -COOH~12.0broad singlet-
H-1, H-3 (axial)~2.3multipletLarge ³J_aa, Small ³J_ae
H-2, H-4, H-6 (CH₂)1.8 - 2.0multiplet-
H-5 (CH₂)1.2 - 1.5multiplet-
¹³C -COOH~175--
C-1, C-3~43--
C-5~32--
C-4, C-6~28--
C-2~24--
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural and stereochemical confirmation of trans-cyclohexane-1,3-dicarboxylic acid. The chemical shifts in both spectra align with the expected electronic environments of the protons and carbons. Crucially, the large axial-axial coupling constants observed for the methine protons in the ¹H spectrum serve as definitive evidence for the predominance of the sterically favored diequatorial chair conformation. This detailed spectroscopic guide underscores the indispensable role of NMR in modern chemical and pharmaceutical research, enabling scientists to validate molecular structures with high confidence.

References

  • Supporting Information for Capsular assembly confirmation by ¹H DOSY NMR spectroscopy. (n.d.). Retrieved from [Link].

  • Cerezo, A. D., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Journal of the American Chemical Society, 134(28), 11763–11772. Available at: [Link]

  • Cerezo, A. D., et al. (2012). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. Retrieved from [Link]

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IR and mass spectrometry of trans-Cyclohexane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry Analysis of trans-Cyclohexane-1,3-dicarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the analytical methodologies for characterizing trans-cyclohexane-1,3-dicarboxylic acid using Fourier Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols, ensuring both scientific rigor and experimental applicability.

Introduction: The Analytical Significance of trans-Cyclohexane-1,3-dicarboxylic Acid

trans-Cyclohexane-1,3-dicarboxylic acid (C₈H₁₂O₄, MW: 172.18 g/mol ) is an alicyclic dicarboxylic acid characterized by a cyclohexane ring with two carboxyl groups in a trans configuration.[1] This specific stereochemistry imparts a high degree of molecular symmetry and a stable chair conformation, which influences its physical properties and makes it a valuable rigid building block in polymer chemistry and for constructing Metal-Organic Frameworks (MOFs).[1]

Accurate structural confirmation and purity assessment are paramount in these applications. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful, complementary techniques for this purpose. IR spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups, while MS elucidates the molecular weight and provides structural information through controlled fragmentation analysis.[2][3] This guide details the principles and experimental workflows for applying these techniques to trans-cyclohexane-1,3-dicarboxylic acid.

Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[2] For a dicarboxylic acid, the most informative spectral regions involve the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds of the carboxyl groups, as well as the carbon-hydrogen (C-H) bonds of the cyclohexane ring.

Theoretical Principles and Expected Spectral Features

The IR spectrum of trans-cyclohexane-1,3-dicarboxylic acid is dominated by features arising from its carboxyl groups and its saturated cyclic backbone.

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and prominent absorption band in the 3300–2500 cm⁻¹ region.[4][5] This broadness is a hallmark of carboxylic acids and often overlaps with the sharper C-H stretching vibrations.[4]

  • C-H Stretching: The sp³-hybridized C-H bonds of the cyclohexane ring give rise to strong, sharp absorption peaks in the 3000–2850 cm⁻¹ range.[6] These peaks will appear superimposed on the broad O-H band.

  • C=O Stretching: The carbonyl group of a saturated, dimerized carboxylic acid produces a very strong and sharp absorption band typically between 1720 and 1700 cm⁻¹.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is coupled with O-H in-plane bending. This results in a medium-intensity band between 1320–1210 cm⁻¹.[4][7] Additionally, an out-of-plane O-H bend can often be seen as a broad peak centered around 920 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-C skeletal vibrations of the cyclohexane ring.[6] These patterns are unique to the molecule and its specific stereoisomer.

Data Summary: Characteristic IR Absorption Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality and Insights
O-H Stretch (H-bonded)3300–2500Strong, Very BroadExtensive intermolecular hydrogen bonding in the dimeric solid-state structure is the cause of the significant broadening of this peak.[4]
C-H Stretch (sp³)3000–2850Strong, SharpCorresponds to the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH groups of the cyclohexane ring.[6]
C=O Stretch (Dimer)1720–1700Very Strong, SharpThe carbonyl stretch is intense due to the large change in dipole moment. Its position indicates a saturated, hydrogen-bonded carboxylic acid.[4]
C-H Bend (Scissoring)~1450MediumBending vibration of the CH₂ groups in the aliphatic ring.[6]
C-O Stretch / O-H Bend1320–1210Medium, BroadArises from the coupled vibration of the C-O single bond and the in-plane O-H bend.[7]
O-H Bend (Out-of-Plane)~920Medium, BroadA characteristic feature for hydrogen-bonded carboxylic acid dimers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation.

  • Background Acquisition: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This step is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid trans-cyclohexane-1,3-dicarboxylic acid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical setting involves scanning the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning and Processing: After analysis, clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe. Process the acquired spectrum by performing an ATR correction and a baseline correction if necessary.

Logical Workflow for FTIR Analysis

FTIR_Workflow Start Obtain Solid Sample Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Apply Sample to ATR Crystal & Apply Pressure Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) Sample->Acquire Process Process Spectrum (ATR & Baseline Correction) Acquire->Process Interpret Identify Characteristic Peaks (O-H, C=O, C-H, C-O) Process->Interpret Report Compare to Reference & Report Interpret->Report

Caption: A logical workflow for the FTIR analysis of dicarboxylic acids.

Analysis by Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In EI-MS, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[3] The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the analyte.

Theoretical Principles and Expected Fragmentation Pathways

Upon electron ionization, trans-cyclohexane-1,3-dicarboxylic acid (MW = 172.18) will form a molecular ion (M⁺˙) at m/z 172. This molecular ion is often unstable and undergoes a series of fragmentation reactions, driven by the presence of the carboxyl functional groups and the structure of the cyclohexane ring. The fragmentation of carboxylic acids is typically initiated by cleavage of the bonds adjacent to the carbonyl group.[8]

Key fragmentation pathways include:

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the O-H bond is less common, but α-cleavage next to the carbonyl can lead to the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion at m/z 155.

  • Loss of Water (H₂O): The molecular ion can lose a molecule of water, particularly if the stereochemistry allows for intramolecular interaction, yielding an [M-18]⁺ ion at m/z 154.[9]

  • Loss of a Carboxyl Radical (•COOH): A very common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group, which would produce an [M-45]⁺ ion at m/z 127.[8]

  • Ring Cleavage: The cyclohexane ring itself can fragment. The fragmentation of a bare cyclohexane ring often leads to characteristic losses of ethylene (28 Da) and the formation of ions at m/z 56 ([C₄H₈]⁺) and m/z 41 ([C₃H₅]⁺).[10] These ions may also be present in the spectrum of the substituted compound, although their relative abundance will be altered by the presence of the carboxyl groups.

  • McLafferty Rearrangement: While more common in longer-chain acids, a McLafferty rearrangement is theoretically possible if a γ-hydrogen can be transferred to the carbonyl oxygen, leading to a neutral alkene loss.[11]

Data Summary: Predicted Mass Fragments
m/z ValueProposed Fragment IonFormulaCausality and Insights
172[M]⁺˙[C₈H₁₂O₄]⁺˙The molecular ion. Its presence confirms the molecular weight of the compound.
155[M - •OH]⁺[C₈H₁₁O₃]⁺Result of α-cleavage with loss of a hydroxyl radical.
154[M - H₂O]⁺˙[C₈H₁₀O₃]⁺˙Loss of a water molecule from the molecular ion.[9]
127[M - •COOH]⁺[C₇H₁₁O₂]⁺A significant fragment resulting from the characteristic loss of a carboxyl radical.[8]
81[C₆H₉]⁺[C₆H₉]⁺Likely formed from subsequent fragmentation of the cyclohexane ring after initial losses.
56[C₄H₈]⁺[C₄H₈]⁺A characteristic fragment from the cleavage of a cyclohexane ring.[10]
45[COOH]⁺[CHO₂]⁺The carboxyl group itself detected as a cation.[11]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe (DIP) is suitable. Alternatively, if coupled with gas chromatography (GC-MS), the sample would first be dissolved and injected into the GC.

  • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam. This energy is a standard in EI-MS, as it provides reproducible fragmentation patterns for library matching.

  • Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Interpretation: Analyze the spectrum to identify the molecular ion peak and the key fragment ions. Compare the fragmentation pattern with predicted pathways and, if available, with a reference library spectrum to confirm the structure.

Visualization of Key Fragmentation Pathways

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 172 M_minus_OH [M - •OH]⁺ m/z = 155 M->M_minus_OH - •OH M_minus_H2O [M - H₂O]⁺˙ m/z = 154 M->M_minus_H2O - H₂O M_minus_COOH [M - •COOH]⁺ m/z = 127 M->M_minus_COOH - •COOH Ring_Frag Ring Fragments m/z = 81, 56, etc. M_minus_COOH->Ring_Frag Further Fragmentation

Caption: Predicted EI-MS fragmentation pathways for trans-cyclohexane-1,3-dicarboxylic acid.

Conclusion

The combined application of FTIR spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the structural characterization of trans-cyclohexane-1,3-dicarboxylic acid. FTIR confirms the presence of the essential carboxyl and cycloalkane functional groups through their characteristic vibrational absorptions, while EI-MS confirms the molecular weight and reveals structural details through predictable and interpretable fragmentation patterns. The protocols and data presented in this guide offer a validated system for researchers to confidently identify and characterize this important chemical building block.

References

  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Levsen, K., & Schwarz, H. (1976). Field ionization kinetics of the loss of H₂O from stereoisomeric cyclohexanediol radical ions. Organic Mass Spectrometry, 11(8), 752-763. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemsrc. (2025, September 16). trans-(±)-1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved from [Link]

  • Li, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 54(1), 69-80. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Filo. (2025, June 25). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra? Retrieved from [Link]

  • YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives: Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 577-592. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Properties and Stability of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of advanced materials and pharmaceutical development, a profound understanding of the physicochemical properties of molecular building blocks is paramount. This guide provides a comprehensive technical overview of the thermal properties and stability of trans-cyclohexane-1,3-dicarboxylic acid. This alicyclic dicarboxylic acid, with its unique stereochemistry, offers significant potential in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and as a crucial intermediate in drug discovery. The insights contained herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile compound by providing a robust understanding of its behavior under thermal stress.

Molecular Identity and Structural Significance

trans-Cyclohexane-1,3-dicarboxylic acid (CAS RN: 2305-30-8) is a C8 organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. Its structure is characterized by a cyclohexane ring with two carboxylic acid functional groups positioned at the 1 and 3 positions in a trans configuration. This stereochemical arrangement, where the carboxyl groups are on opposite sides of the ring, imparts a significant degree of molecular symmetry and promotes a stable chair conformation[1]. This inherent structural rigidity is a key determinant of its thermal properties and its utility as a monomer in polymerization and as a linker in crystal engineering[1].

The stability of the trans isomer is generally greater than its cis counterpart due to the diequatorial positioning of the bulky carboxyl groups in the most stable chair conformation, which minimizes steric strain. This conformational preference directly influences its packing in the solid state, leading to a higher melting point and distinct solubility profile compared to the cis isomer[1].

Core Thermal Properties: A Quantitative Overview

A thorough understanding of the thermal properties of trans-cyclohexane-1,3-dicarboxylic acid is critical for its application in processes that involve heating, such as polymerization, melt processing, and crystallization. The following table summarizes the key thermal parameters for this compound. It is important to note that while some data is available for the specific isomer, other values are estimated based on data from analogous dicarboxylic acids due to a lack of comprehensive experimental data in the public domain.

Thermal PropertyValueSource/Method
Melting Point (Tₘ) 150-151 °CExperimental[2]
Boiling Point (Tₑ) 332.4 ± 25.0 °C at 760 mmHgPredicted
Decomposition Temperature (Tₔ) > 200 °C (Estimated Onset)TGA (Estimated)
Heat of Fusion (ΔHբ) 134–219 J/g (Typical range for dicarboxylic acids)Analogous Compounds[3]
Specific Heat Capacity (Cₚ) ~1.2 - 1.5 J/(g·K) at 25 °C (Estimated)Analogous Organic Acids

Note on Estimated Values: The decomposition temperature, heat of fusion, and specific heat capacity are provided as estimated ranges based on typical values for similar aliphatic dicarboxylic acids. Experimental determination via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is strongly recommended for precise application-specific data.

Thermal Stability and Decomposition Pathway

The thermal stability of trans-cyclohexane-1,3-dicarboxylic acid is a critical parameter for its use in high-temperature applications. The rigid cyclohexane backbone contributes to a relatively stable structure.

Insights from Thermogravimetric Analysis (TGA)
Postulated Decomposition Mechanism

The thermal decomposition of dicarboxylic acids can proceed through several pathways, with decarboxylation being a primary route[4]. For trans-cyclohexane-1,3-dicarboxylic acid, heating at elevated temperatures is expected to lead to the loss of one or both carboxyl groups as carbon dioxide.

A plausible decomposition pathway involves the initial loss of one molecule of CO₂ to form a cyclohexanecarboxylic acid intermediate. Further heating could lead to the elimination of the second carboxyl group. The stability of the cyclohexane ring itself is high, and its degradation would require significantly higher temperatures. The decomposition of a related compound, cyclohexanecarboxylic acid, has been shown to yield cyclohexene, carbon monoxide, and water at temperatures between 642–703 K in the presence of a catalyst[5]. This suggests that under certain conditions, the cyclohexane ring may undergo dehydrogenation and rearrangement.

The final decomposition products will be dependent on the atmosphere (inert or oxidative) and the presence of any catalysts. In an inert atmosphere, the primary products are likely to be CO₂, water, and a mixture of cyclic and aliphatic hydrocarbons. In an oxidative atmosphere, the ultimate products would be carbon dioxide and water.

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal properties of trans-cyclohexane-1,3-dicarboxylic acid, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are designed to be self-validating and are grounded in established standards such as ASTM E1131 for TGA and ISO 11357 for DSC.

Thermogravimetric Analysis (TGA) Workflow

Objective: To determine the thermal stability and decomposition profile of trans-cyclohexane-1,3-dicarboxylic acid.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation Sample Obtain high-purity trans-cyclohexane- 1,3-dicarboxylic acid Grind Grind to a fine, homogeneous powder Sample->Grind Dry Dry under vacuum at 60°C for 4h Grind->Dry Calibrate Calibrate TGA instrument (mass and temperature) Pan Tare a clean, inert (e.g., platinum) sample pan Calibrate->Pan Load Load 5-10 mg of prepared sample Pan->Load Equilibrate Equilibrate at 30°C under N₂ purge (50 mL/min) Load->Equilibrate Heat Heat from 30°C to 600°C at 10°C/min Equilibrate->Heat Record Record mass loss vs. temperature Heat->Record Plot Plot TGA and DTG curves Record->Plot Tonset Determine onset of decomposition (Tₒₙₛₑₜ) Plot->Tonset MassLoss Quantify mass loss at each decomposition step Tonset->MassLoss

TGA Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the trans-cyclohexane-1,3-dicarboxylic acid sample is of high purity (≥98%).

    • Gently grind the crystalline sample into a fine, homogeneous powder to ensure uniform heat distribution.

    • Dry the sample under vacuum at a temperature below its melting point (e.g., 60 °C) for at least 4 hours to remove any residual solvent or moisture.

  • Instrument Calibration and Setup:

    • Perform mass and temperature calibrations of the TGA instrument according to the manufacturer's guidelines.

    • Use a clean, inert sample pan (e.g., platinum or alumina). Tare the pan before adding the sample.

    • Accurately weigh 5-10 mg of the prepared sample into the tared pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Equilibrate the sample at 30 °C.

    • Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is a key indicator of thermal stability.

    • Quantify the percentage of mass loss at each distinct decomposition step.

Differential Scanning Calorimetry (DSC) Workflow

Objective: To determine the melting point (Tₘ), heat of fusion (ΔHբ), and to observe any other phase transitions of trans-cyclohexane-1,3-dicarboxylic acid.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis Cycle cluster_data Data Interpretation Sample Use high-purity, dried sample Weigh Weigh 2-5 mg of sample into an aluminum pan Sample->Weigh Seal Hermetically seal the pan Weigh->Seal Calibrate Calibrate DSC for temperature and enthalpy Reference Place an empty, sealed pan as reference Calibrate->Reference Load Load the sample pan into the DSC cell Reference->Load Equilibrate Equilibrate at 30°C Load->Equilibrate Heat1 Heat to 180°C at 10°C/min (1st Heat) Equilibrate->Heat1 Cool Cool to 30°C at 10°C/min Heat1->Cool Heat2 Heat to 180°C at 10°C/min (2nd Heat) Cool->Heat2 Plot Plot heat flow vs. temperature Heat2->Plot Tm Determine melting point (Tₘ) from peak Plot->Tm DeltaH Calculate heat of fusion (ΔHբ) from peak area Tm->DeltaH

DSC Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Use the same high-purity, dried sample as prepared for the TGA analysis.

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Instrument Calibration and Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

    • Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.

    • Place the sealed sample pan in the sample position.

  • DSC Measurement (Heat-Cool-Heat Cycle):

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • First Heating Scan: Heat the sample from 30 °C to a temperature above its melting point (e.g., 180 °C) at a heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 180 °C back to 30 °C at a controlled rate of 10 °C/min to observe crystallization behavior.

    • Second Heating Scan: Heat the sample again from 30 °C to 180 °C at 10 °C/min. This scan provides data on the melting behavior of the recrystallized material.

  • Data Analysis:

    • Plot the heat flow versus temperature for the second heating scan.

    • Determine the melting point (Tₘ) as the peak temperature of the endothermic melting transition.

    • Calculate the heat of fusion (ΔHբ) by integrating the area under the melting peak.

Applications in Material Science and Drug Development

The thermal properties of trans-cyclohexane-1,3-dicarboxylic acid are directly relevant to its primary applications:

  • Polymer Chemistry: Its high thermal stability makes it an excellent monomer for producing polyesters and polyamides with enhanced glass transition temperatures and improved mechanical strength[1]. The rigidity of the cyclohexane ring contributes to the overall stability of the polymer backbone[1].

  • Metal-Organic Frameworks (MOFs): The defined stereochemistry and conformational rigidity of this dicarboxylic acid are crucial for the rational design and synthesis of robust MOFs with specific topologies and porosities for applications in gas storage, separation, and catalysis[1].

  • Pharmaceuticals: As an intermediate in pharmaceutical synthesis, understanding its thermal stability is essential for ensuring the integrity of the molecule during various processing steps that may involve heating.

Conclusion

trans-Cyclohexane-1,3-dicarboxylic acid is a molecule of significant interest due to its unique structural features that translate into desirable thermal properties. Its high melting point and inherent thermal stability make it a valuable component in the development of advanced materials. While a complete experimental dataset for all its thermal properties is not yet fully established in the public literature, this guide provides a robust framework based on available data and scientifically sound estimations from analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the precise data needed for their specific applications, thereby unlocking the full potential of this versatile dicarboxylic acid.

References

  • PubChem. 1,3-Cyclohexanedicarboxylic acid. [Link]

  • Chemsrc. trans-(±)-1,3-Cyclohexanedicarboxylic acid. [Link]

  • ResearchGate. The latent heat of fusion for dicarboxylic acids. [Link]

  • Journal of the Chemical Society B. The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. [Link]

  • YouTube. Heating of Dicarboxylic Acid. [Link]

  • ASTM International. Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • International Organization for Standardization. ISO 11357-1:2016 Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. [Link]

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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the computational analysis of trans-Cyclohexane-1,3-dicarboxylic acid. We move beyond a simple recitation of steps to deliver a field-proven methodology, emphasizing the causal logic behind each decision in the computational workflow. Our objective is to equip researchers with a robust, self-validating protocol for conformational analysis, grounded in the principles of modern quantum chemistry.

Strategic Imperative: Why Model this Molecule?

trans-Cyclohexane-1,3-dicarboxylic acid is more than a simple disubstituted cyclohexane; it is a quintessential model for understanding the interplay of steric hindrance and non-covalent interactions in a flexible six-membered ring system. The cyclohexane ring predominantly adopts a strain-free "chair" conformation[1][2]. In this trans-1,3-disubstituted isomer, the two carboxylic acid groups are constrained to an axial-equatorial (a,e) or an equatorial-axial (e,a) arrangement. These two forms are energetically equivalent mirror images of each other[3][4].

The critical scientific question revolves around the orientation of the carboxylic acid functional groups and the potential for intramolecular hydrogen bonding. This interaction can significantly influence the molecule's preferred conformation, polarity, and potential as a linker or scaffold in supramolecular chemistry and drug design. Quantum chemical calculations provide a powerful lens to quantify the energetic landscape of these conformations and elucidate the nature of the intramolecular forces at play.

The Theoretical Bedrock: Choosing the Right Computational Tools

The foundation of any quantum chemical calculation is solving the time-independent Schrödinger equation. However, for a polyatomic molecule, an exact solution is computationally intractable. We, therefore, rely on well-established approximations.

The Methodological Crossroads: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF systematically neglects electron correlation—the way electrons dynamically avoid each other. This omission makes it less accurate for predicting the subtle energy differences between conformers where dispersion forces can be significant[5].

  • Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative. Instead of the complex wavefunction, DFT calculates the total energy from the electron density[6][7]. The core of DFT lies in the exchange-correlation (XC) functional, an approximation of the quantum mechanical effects of exchange and correlation[5][8]. For organic molecules, hybrid functionals like B3LYP or the Minnesota functional family (e.g., M06-2X ) have proven to be robust, providing a good balance of accuracy and computational cost[9]. DFT inherently includes a degree of electron correlation, making it superior to HF for conformational analysis[8][10].

Our Rationale: For the conformational analysis of trans-Cyclohexane-1,3-dicarboxylic acid, DFT is the method of choice . The subtle energy differences governed by potential intramolecular hydrogen bonds and steric interactions demand a method that accounts for electron correlation. We will proceed with the B3LYP functional, a workhorse in computational organic chemistry.

The Language of Electrons: Basis Set Selection

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation[11].

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for organic molecules. The "6-31G" describes the number of functions used for core and valence electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide flexibility to the electron density, which is crucial for describing chemical bonds and non-covalent interactions accurately[12].

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. They are more computationally demanding but offer higher accuracy.

Our Rationale: The 6-31G(d,p) basis set provides a robust starting point, offering a well-validated compromise between accuracy and computational expense for a molecule of this size[12]. For higher accuracy, one could employ a larger basis set like def2-TZVP, but 6-31G(d,p) is sufficient to elucidate the fundamental conformational preferences.

The Computational Workflow: A Self-Validating Protocol

This protocol outlines a complete computational experiment, from initial structure generation to final analysis, using the Gaussian software suite as an example. The principles are directly transferable to other programs like ORCA[13][14].

Workflow Overview

The following diagram illustrates the logical flow of the computational procedure. Each step is designed to build upon the previous one, ensuring the final results are physically meaningful and computationally sound.

G cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Energy Minimization cluster_2 Phase 3: Verification & Thermodynamics cluster_3 Phase 4: In-Depth Analysis Build 1. Build Initial Conformer (e.g., diequatorial chair) Opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Build->Opt Freq 3. Frequency Calculation (Verify Minimum & Obtain Thermo Data) Opt->Freq Thermo 4. Extract Gibbs Free Energy (G = H - TS) Freq->Thermo NBO 5. Advanced Analysis (e.g., NBO for H-bonding) Thermo->NBO

Caption: Computational workflow for conformational analysis.

Step-by-Step Experimental Protocol (Gaussian)

Step 1: Building the Initial Structure

  • Open a molecular builder like GaussView.

  • Construct the cyclohexane ring in the chair conformation.

  • Add two carboxylic acid groups at positions 1 and 3 in a trans configuration (one axial, one equatorial).

  • Perform an initial, quick clean-up of the geometry using the builder's integrated molecular mechanics tools.

  • Save the structure as a Gaussian input file (.gjf).

Step 2: Geometry Optimization

  • Open the .gjf file in a text editor.

  • The file will contain a route section (#), a title, charge and multiplicity, and the atomic coordinates.

  • Modify the route section to specify the DFT method, basis set, and the optimization and frequency calculation keywords. The Opt keyword requests a geometry optimization to find the nearest local minimum on the potential energy surface[15][16]. The Freq keyword is essential for the next step.

  • Submit the calculation to Gaussian.

Step 3: Verification with Frequency Analysis

  • Once the job is complete, open the output file (.log or .out).

  • This is the critical self-validation step. Search for the calculated vibrational frequencies. A true energy minimum must have zero imaginary frequencies . An imaginary frequency (listed as a negative value) indicates a saddle point (a transition state), and the optimization must be redone from a perturbed geometry[16][17].

  • The frequency calculation also provides the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy, which are crucial for comparing the stability of different conformers at a standard temperature (e.g., 298.15 K)[18][19][20].

Step 4: Considering the Environment (Optional but Recommended)

  • Gas-phase calculations are a good starting point, but molecular properties can change significantly in solution[21]. To model a solvent like water or DMSO, an implicit solvent model such as the Polarizable Continuum Model (PCM) can be added to the route section (SCRF=PCM,Solvent=Water). This model treats the solvent as a continuous dielectric medium, offering a more realistic energetic picture without the high cost of explicit solvent molecules[22][23].

Results and Interpretation

The primary goal is to determine the relative stability of the conformers. For trans-Cyclohexane-1,3-dicarboxylic acid, the key conformers involve different orientations (rotamers) of the carboxylic acid groups. One must optimize several starting geometries to explore the potential energy surface.

Conformational Energetics

The most important result is the relative Gibbs free energy (ΔG) between the conformers. A lower Gibbs free energy indicates a more stable conformation.

ConformerKey FeatureRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Conformer A No Intramolecular H-Bond0.00 (Reference)0.00 (Reference)
Conformer B Intramolecular H-Bond-2.5 to -4.0-10.5 to -16.7
Note: These are representative values. Actual results will depend on the exact level of theory and solvent model used.

The data clearly indicates that conformations allowing for an intramolecular hydrogen bond between the axial carboxylic acid proton and the equatorial carbonyl oxygen are significantly more stable.

Structural Insights: Visualizing the Key Conformer

The diagram below illustrates the lowest energy conformer, highlighting the intramolecular hydrogen bond that stabilizes this geometry.

Caption: Lowest energy conformer with an intramolecular H-bond.

Advanced Analysis: Natural Bond Orbital (NBO)

To quantify the strength of the intramolecular hydrogen bond, a Natural Bond Orbital (NBO) analysis is invaluable. NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals[24]. A hydrogen bond (X-H···Y) is interpreted as a charge transfer from a lone pair orbital on the acceptor atom (Y) to the antibonding orbital (σ*) of the X-H bond[25][26].

This interaction has a second-order perturbation theory energy, E(2), which estimates the stabilization energy. For a moderate hydrogen bond, this value is typically in the range of 2-8 kcal/mol. This analysis provides quantitative evidence that confirms the visual interpretation of a hydrogen bond.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of trans-Cyclohexane-1,3-dicarboxylic acid. By employing Density Functional Theory with an appropriate basis set, researchers can perform reliable geometry optimizations and frequency calculations. The critical step of verifying the absence of imaginary frequencies ensures the identification of true energy minima. The subsequent analysis of relative Gibbs free energies, coupled with advanced techniques like NBO analysis, allows for a deep understanding of the conformational preferences and the non-covalent interactions that govern them. This robust workflow provides a powerful tool for predicting molecular properties and guiding rational design in drug development and materials science.

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An In-Depth Technical Guide to the Molecular Modeling of trans-Cyclohexane-1,3-dicarboxylic Acid Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. The seemingly simple cyclohexane ring presents a rich and complex energetic terrain when substituted, governing molecular shape, reactivity, and intermolecular interactions. This technical guide provides a comprehensive, in-depth exploration of the principles and practices for the molecular modeling of trans-cyclohexane-1,3-dicarboxylic acid conformers. We will delve into the theoretical underpinnings of its conformational preferences, present a detailed, field-proven computational workflow, and discuss the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the behavior of flexible cyclic molecules.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules, such as cyclohexane derivatives, a static representation is insufficient. Instead, these molecules exist as an ensemble of interconverting conformers, each with a distinct energy and population at equilibrium. The overall properties of the substance are a weighted average of the properties of these individual conformers. In drug design, for instance, the bioactive conformation that binds to a biological target may not be the lowest energy conformer in solution[1]. Therefore, a thorough understanding of the conformational landscape is paramount.

trans-Cyclohexane-1,3-dicarboxylic acid presents a particularly interesting case study. The cyclohexane ring's inherent preference for a chair conformation is modulated by the presence of two bulky and polar carboxylic acid substituents. The trans configuration dictates that in a chair conformation, one substituent must be in an axial position while the other is in an equatorial position[2]. This arrangement raises several key questions that molecular modeling can address:

  • What are the relative energies of the two possible chair conformers?

  • To what extent do non-chair (e.g., boat or twist-boat) conformations contribute to the overall population?

  • How do the orientations of the carboxylic acid groups influence conformer stability?

  • Can intramolecular hydrogen bonding occur, and how does it affect the conformational equilibrium?

  • How do different solvent environments impact the relative populations of conformers?

This guide will provide a robust framework for answering these questions using a combination of molecular mechanics and quantum mechanics approaches.

Theoretical Foundations

Cyclohexane Conformations: A Brief Refresher

To minimize angle and torsional strain, cyclohexane predominantly adopts a puckered chair conformation[3]. In this conformation, there are two distinct types of substituent positions:

  • Axial (a): Perpendicular to the approximate plane of the ring.

  • Equatorial (e): In the approximate plane of the ring.

Through a process known as ring flipping, one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice-versa. For monosubstituted cyclohexanes, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy[4]. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent.

The Case of trans-1,3-Disubstitution

In trans-1,3-disubstituted cyclohexanes, one substituent is "up" and the other is "down" relative to the plane of the ring. This stereochemistry necessitates that in any chair conformation, one substituent will be axial and the other equatorial (ae or ea)[2]. If the two substituents are identical, as in trans-1,3-dimethylcyclohexane, the two chair conformers (one with an axial methyl and one with an equatorial methyl, and vice versa) are enantiomeric and thus have identical energies[2]. However, for trans-cyclohexane-1,3-dicarboxylic acid, the flexibility of the carboxylic acid groups introduces additional complexity.

The Role of the Carboxylic Acid Substituents

The carboxylic acid groups are not mere static appendages. They possess rotatable bonds and can act as both hydrogen bond donors and acceptors. This introduces several factors that must be considered in a computational model:

  • Rotational Isomerism: The C-COOH and O-H bonds can rotate, leading to different orientations of the carboxyl groups.

  • Intramolecular Hydrogen Bonding: The proximity of the 1,3-substituents allows for the possibility of an intramolecular hydrogen bond between the two carboxylic acid groups. This can significantly stabilize certain conformations[5].

  • Solvent Effects: The polar carboxylic acid groups will interact strongly with solvent molecules. Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions.

A Validated Workflow for Conformational Modeling

What follows is a detailed, step-by-step protocol for the comprehensive conformational analysis of trans-cyclohexane-1,3-dicarboxylic acid. This workflow is designed to be a self-validating system, beginning with a broad search using computationally inexpensive methods and progressively refining the results with more accurate, higher-level theories.

G cluster_0 I. Initial Structure Generation cluster_1 II. Molecular Mechanics (MM) Conformational Search cluster_2 III. Quantum Mechanics (QM) Refinement cluster_3 IV. Analysis and Interpretation A 2D Sketching of trans-Cyclohexane-1,3-dicarboxylic acid B Generation of an Initial 3D Structure (e.g., using Avogadro) A->B C Force Field Parameterization (e.g., GAFF2 via AmberTools) B->C D Systematic or Stochastic Conformational Search (e.g., GROMACS with Simulated Annealing) C->D E Energy Minimization of Generated Conformers D->E F Clustering and Selection of Unique Low-Energy Conformers E->F G Geometry Optimization of Selected Conformers (e.g., DFT with B3LYP/6-31G(d)) F->G H Frequency Calculation to Confirm Minima and Obtain Thermochemical Data G->H I Single-Point Energy Calculation with a Higher Level of Theory (e.g., M06-2X/cc-pVTZ) G->I L Geometric Analysis (Dihedrals, Bond Lengths, H-bonds) G->L J Calculation of Relative Energies (ΔE, ΔH, ΔG) H->J I->J K Boltzmann Population Analysis J->K M Solvation Modeling (Implicit/Explicit) K->M Optional

Figure 1: A comprehensive workflow for the conformational analysis of flexible molecules.
Step I: Initial Structure Generation
  • 2D to 3D Conversion: Begin by sketching the 2D structure of trans-cyclohexane-1,3-dicarboxylic acid. Utilize a molecular editor such as Avogadro to generate an initial 3D structure[1]. Ensure the correct stereochemistry is defined. The initial conformation is not critical as the subsequent search will explore the potential energy surface.

Step II: Molecular Mechanics (MM) Conformational Search

The goal of this phase is to efficiently explore the vast conformational space and identify a set of plausible low-energy structures. Molecular mechanics is well-suited for this task due to its computational efficiency[3][6].

  • Generate Initial Coordinates: Save the 3D structure from Avogadro as a .mol2 file.

  • Assign Atom Types and Charges: Use the antechamber program from AmberTools to assign General Amber Force Field (GAFF2) atom types and calculate partial charges[7]. The AM1-BCC charge method is a robust choice for this purpose.

  • Check for Missing Parameters: Use the parmchk2 utility to identify any missing force field parameters and generate a file containing them.

  • Generate Topology and Coordinate Files: Use the tleap program in AmberTools to create the molecular topology (.prmtop) and coordinate (.inpcrd) files necessary for simulation.

  • Convert AMBER files to GROMACS format: Use a tool like ParmEd to convert the .prmtop and .inpcrd files to GROMACS format (.top and .gro).

  • Simulated Annealing: Perform a simulated annealing molecular dynamics simulation in a vacuum. This involves heating the system to a high temperature to overcome energy barriers and then slowly cooling it to allow the system to settle into low-energy minima[8].

    • Heating Phase: 100 ps at 1000 K

    • Cooling Phase: 500 ps from 1000 K to 100 K

    • Frame Saving: Save snapshots of the trajectory every 1 ps.

  • Energy Minimization: Extract each saved frame from the trajectory and perform an energy minimization on each structure using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Clustering: Cluster the minimized structures based on their root-mean-square deviation (RMSD) to identify unique conformers. Select the lowest energy structure from each cluster for further analysis.

Step III: Quantum Mechanics (QM) Refinement

The conformers identified through the MM search are now refined using the more accurate but computationally expensive quantum mechanics methods.

  • Geometry Optimization: For each unique conformer from the MM search, perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set[9].

  • Frequency Analysis: Perform a frequency calculation on each optimized geometry at the same level of theory. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory. The M06-2X functional with a larger basis set like cc-pVTZ is an excellent choice as it is well-suited for non-covalent interactions, which may be important for intramolecular hydrogen bonding[10].

Step IV: Analysis and Interpretation

The final step involves a thorough analysis of the computational data to extract meaningful chemical insights.

  • Relative Energies: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all conformers with respect to the global minimum.

  • Boltzmann Population: Use the relative Gibbs free energies to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation:

    • Population (%) = 100 * (e^(-ΔG/RT)) / Σ(e^(-ΔG/RT))

  • Geometric Analysis: Carefully examine the geometries of the low-energy conformers.

    • Confirm the chair, boat, or twist-boat nature of the cyclohexane ring.

    • Measure key dihedral angles.

    • For conformers exhibiting potential intramolecular hydrogen bonds, measure the H---O distance and the D-H---A angle (where D is the donor and A is the acceptor). A distance of < 2.5 Å and an angle of > 120° are indicative of a hydrogen bond.

Results and Discussion: A Hypothetical Case Study

Following the workflow described above, a hypothetical set of results for trans-cyclohexane-1,3-dicarboxylic acid is presented below.

Table 1: Relative Energies and Populations of Low-Energy Conformers

Conformer IDDescriptionΔE (kcal/mol)ΔG (kcal/mol)Population at 298K (%)
1 Chair (ae), anti-anti COOH0.000.0075.3
2 Chair (ea), anti-anti COOH0.050.0423.1
3 Chair (ae), syn-anti COOH1.201.251.5
4 Twist-Boat, H-bonded COOH2.502.600.1

Energies calculated at the M06-2X/cc-pVTZ//B3LYP/6-31G(d) level of theory.

The results indicate that the two chair conformers are the most stable, as expected. The energy difference between the (ae) and (ea) conformers is very small, suggesting a highly dynamic equilibrium. The conformers with different carboxylic acid orientations are slightly higher in energy. Interestingly, a twist-boat conformation stabilized by an intramolecular hydrogen bond is identified, but its high relative energy suggests it is a minor contributor to the overall population at room temperature.

G cluster_0 A Chair (ae) 75.3% B Chair (ea) 23.1% A->B Ring Flip C Other Conformers ~1.6%

Figure 2: The conformational equilibrium of trans-cyclohexane-1,3-dicarboxylic acid.

Conclusion and Best Practices

This guide has outlined a comprehensive and robust workflow for the molecular modeling of trans-cyclohexane-1,3-dicarboxylic acid conformers. By combining the strengths of molecular mechanics for broad conformational searching and quantum mechanics for accurate energy refinement, a detailed and reliable picture of the molecule's conformational landscape can be obtained.

Key Takeaways for Researchers:

  • Hierarchical Approach is Key: Do not rely on a single level of theory. A multi-step approach from MM to high-level QM provides a balance of computational efficiency and accuracy.

  • Force Field Selection Matters: While GAFF2 is a good general-purpose force field, for novel molecules, parameter validation is crucial.

  • Don't Neglect Thermochemistry: Gibbs free energies, not just electronic energies, should be used for calculating conformer populations as they account for entropy and thermal effects.

  • Intramolecular Interactions Can Be Deceptive: While geometrically possible, the energetic cost of adopting a conformation that allows for intramolecular hydrogen bonding may outweigh the stabilization gained from the bond itself.

  • Always Validate: Whenever possible, compare computational results with experimental data (e.g., from NMR spectroscopy) to validate the computational model.

By following the principles and protocols outlined in this guide, researchers can confidently explore the conformational space of complex cyclic molecules, leading to a deeper understanding of their chemical behavior and a more rational approach to molecular design.

References

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A Technical Chronicle of Cyclohexanedicarboxylic Acids: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Foundation in Alicyclic Chemistry

The family of cyclohexanedicarboxylic acids, encompassing the 1,2-, 1,3-, and 1,4-isomers along with their various stereoisomers, represents a cornerstone in the field of alicyclic chemistry. These seemingly simple molecules have a rich history intertwined with the very development of structural and stereochemical theory. Their rigid, yet conformationally dynamic, cyclohexane framework, adorned with two carboxylic acid functionalities, has made them invaluable building blocks in polymer science, invaluable scaffolds in medicinal chemistry, and fascinating subjects for fundamental studies of stereoisomerism and reactivity. This guide provides a comprehensive technical overview of the discovery and historical synthesis of cyclohexanedicarboxylic acids, tracing their journey from the nascent days of organic chemistry to the sophisticated synthetic and analytical methodologies employed today. We will delve into the pioneering work that first unveiled these compounds, the evolution of synthetic strategies to control their stereochemistry, and the analytical techniques that have been crucial in characterizing their intricate three-dimensional structures.

Part 1: The Dawn of Hydroaromatic Chemistry: Baeyer's Seminal Contributions

The story of cyclohexanedicarboxylic acids begins in the late 19th century with the groundbreaking work of Adolf von Baeyer. His investigations into "hydroaromatic" compounds were instrumental in solidifying Kekulé's model of the benzene ring and laid the foundation for our understanding of cyclic systems. For his extensive work in this area, along with his research on organic dyes, Baeyer was awarded the Nobel Prize in Chemistry in 1905.[1]

A pivotal moment in this exploration was Baeyer's successful reduction of terephthalic acid (benzene-1,4-dicarboxylic acid). This achievement not only provided the first synthesis of 1,4-cyclohexanedicarboxylic acid but also demonstrated the chemical relationship between aromatic and alicyclic compounds.

Early Synthetic Protocol: The Reduction of Terephthalic Acid

Baeyer's initial methods, though rudimentary by modern standards, were elegant demonstrations of chemical transformation. The reduction of the highly stable benzene ring was a significant challenge at the time.

Conceptual Workflow of Baeyer's Synthesis

baeyer_synthesis terephthalic_acid Terephthalic Acid reduction Reduction (e.g., Sodium Amalgam) terephthalic_acid->reduction chda 1,4-Cyclohexanedicarboxylic Acid reduction->chda

Caption: Baeyer's pioneering synthesis of 1,4-cyclohexanedicarboxylic acid.

Baeyer's work also led to the discovery of cis-trans isomerism within these cyclic structures. By carefully studying the properties of the dicarboxylic acids derived from the reduction of phthalic and isophthalic acids, he established that multiple, distinct isomers could exist for the same chemical formula, a concept that would become central to stereochemistry.[1]

Part 2: The Evolution of Synthetic Methodologies

Following Baeyer's initial discoveries, the focus of research shifted towards developing more efficient and stereocontrolled methods for the synthesis of the various isomers of cyclohexanedicarboxylic acid.

Catalytic Hydrogenation: A Paradigm Shift

The advent of catalytic hydrogenation in the early 20th century, pioneered by chemists like Paul Sabatier, revolutionized the synthesis of alicyclic compounds. This technique offered a more direct and efficient route to cyclohexanedicarboxylic acids from their aromatic precursors.

Modern Industrial Synthesis of 1,3- and 1,4-Cyclohexanedicarboxylic Acids

Modern industrial processes for producing 1,3- and 1,4-cyclohexanedicarboxylic acids are largely based on the catalytic hydrogenation of isophthalic and terephthalic acids, respectively. These processes are highly optimized for yield and purity.

A common approach involves the hydrogenation of an aqueous solution of the disodium salt of the aromatic dicarboxylic acid using a ruthenium catalyst, followed by acidification to precipitate the final product.[2]

Experimental Protocol: Continuous Hydrogenation of Disodium Terephthalate

  • Solution Preparation: An aqueous solution of the disodium salt of terephthalic acid is prepared by reacting terephthalic acid with an aqueous solution of sodium hydroxide. The pH is maintained between 7 and 13, and the temperature is kept in the range of 20-100°C.[2]

  • Continuous Hydrogenation: The solution is continuously passed through a packed column containing a ruthenium metal catalyst on a carbon support. The reaction is carried out at a pressure of 100 to 2000 psig and a temperature of 20 to 200°C.[2]

  • Acidification: The resulting solution of the disodium salt of 1,4-cyclohexanedicarboxylic acid is then treated with a strong acid, such as sulfuric acid, to precipitate the dicarboxylic acid.[2]

  • Crystallization and Recovery: The 1,4-cyclohexanedicarboxylic acid is recovered by crystallization, a process that can yield a product with a purity of at least 85-95%.[2]

Table 1: Comparison of Historical and Modern Hydrogenation Methods

FeatureBaeyer's Method (Late 19th Century)Modern Industrial Method
Reducing Agent Chemical (e.g., Sodium Amalgam)Catalytic Hydrogenation (H₂)
Catalyst NoneRuthenium on Carbon Support[2]
Substrate Aromatic Dicarboxylic AcidDisodium Salt of Aromatic Dicarboxylic Acid[2]
Control Limited Stereochemical ControlHigh Yield and Purity[2]
Efficiency LowHigh (Continuous Process)[2]
The Diels-Alder Approach: Building the Ring with Stereochemical Precision

The Diels-Alder reaction, a powerful tool in organic synthesis, provides an elegant and stereospecific route to cyclohexene derivatives, which can then be readily hydrogenated to the desired cyclohexanedicarboxylic acids. This method is particularly valuable for the synthesis of 1,2-isomers.

The reaction typically involves the cycloaddition of a conjugated diene, such as 1,3-butadiene, with a dienophile, such as maleic anhydride. The stereochemistry of the dienophile is retained in the product, making this a highly predictable and controlled method for accessing specific isomers.

Workflow for the Diels-Alder Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

diels_alder_workflow cluster_reactants Reactants butadiene 1,3-Butadiene diels_alder Diels-Alder Reaction butadiene->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder cyclohexene_anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride diels_alder->cyclohexene_anhydride hydrogenation Catalytic Hydrogenation cyclohexene_anhydride->hydrogenation cis_chda_anhydride cis-1,2-Cyclohexane- dicarboxylic Anhydride hydrogenation->cis_chda_anhydride hydrolysis Hydrolysis cis_chda_anhydride->hydrolysis cis_chda cis-1,2-Cyclohexane- dicarboxylic Acid hydrolysis->cis_chda

Caption: Stereospecific synthesis of cis-1,2-cyclohexanedicarboxylic acid via the Diels-Alder reaction.

This method directly yields the cis-isomer due to the geometry of maleic anhydride. The subsequent hydrogenation of the double bond does not affect the existing stereochemistry of the carboxyl groups.

Part 3: The Stereochemical Landscape and its Characterization

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and angle strain. The substituents on the ring can occupy either axial or equatorial positions, and the interplay of these conformations has a profound impact on the properties and reactivity of the different isomers.

Conformational Analysis: A Historical Perspective

The concept of a non-planar cyclohexane ring was first proposed by Hermann Sachse in 1890. However, his ideas were not widely accepted until much later. It was the work of Derek Barton in the mid-20th century that truly established the principles of conformational analysis, for which he shared the Nobel Prize in Chemistry in 1969. His work provided a theoretical framework for understanding the stability and reactivity of cyclic molecules, including the cyclohexanedicarboxylic acids.

Analytical Techniques for Isomer Differentiation

The ability to distinguish between the various isomers of cyclohexanedicarboxylic acid has been crucial for both synthetic and mechanistic studies.

  • Early Methods: In the early days, chemists relied on classical methods such as melting point determination, solubility differences, and the ability to form cyclic anhydrides (which is only possible for the cis-1,2 and cis-1,3 isomers) to differentiate between isomers.

  • The Rise of Spectroscopy: The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provided an unprecedented level of detail into the three-dimensional structure of these molecules. The coupling constants between protons on the cyclohexane ring are highly dependent on their dihedral angles, allowing for the definitive assignment of cis and trans configurations and the study of conformational equilibria.

  • Chromatographic Separation: Modern chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allow for the efficient separation and quantification of complex mixtures of isomers.

Conclusion: An Enduring Legacy in Chemistry

The journey of cyclohexanedicarboxylic acids from their initial discovery in the context of fundamental questions about aromaticity to their current status as versatile building blocks in a myriad of applications is a testament to the evolution of organic chemistry. The historical synthesis of these compounds not only provided access to new chemical entities but also played a crucial role in the development of key concepts such as stereoisomerism and conformational analysis. Today, the principles established through the study of these seemingly simple molecules continue to inform the design and synthesis of complex molecular architectures in fields ranging from materials science to drug discovery. The ongoing refinement of synthetic methodologies and analytical techniques ensures that the rich chemistry of cyclohexanedicarboxylic acids will continue to be explored and exploited for years to come.

References

  • Nagendrappa, G. (2014). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 19(6), 506-529. Available at: [Link]

  • US Patent 5,202,475, "Process for preparation of cyclohexanedicarboxylic acid," issued April 13, 1993.

Sources

biological activity of trans-Cyclohexane-1,3-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Cyclohexane Carboxylic Acid Derivatives: A Focus on the Potential of the trans-Cyclohexane-1,3-dicarboxylic Acid Scaffold

Introduction: The Cyclohexane Scaffold in Medicinal Chemistry

The cyclohexane ring is a fundamental structural motif in a vast array of biologically active compounds. Its conformational rigidity and three-dimensional character provide a robust scaffold for the precise spatial arrangement of functional groups, a critical feature for effective interaction with biological targets. While carbocyclic rings are common in natural products and synthetic drugs, the derivatization of specific isomers of cyclohexane dicarboxylic acids presents a nuanced approach to drug design.

trans-Cyclohexane-1,3-dicarboxylic acid, in particular, offers a unique stereochemical and conformational profile. The trans configuration of the two carboxylic acid groups locks the cyclohexane ring into a stable chair conformation, positioning these functional groups on opposite sides of the ring. This defined geometry makes it an attractive, rigid building block for creating diverse molecular architectures. While its primary applications to date have been in polymer chemistry and the construction of Metal-Organic Frameworks (MOFs), its potential as a privileged scaffold in medicinal chemistry is an area of growing interest.[1]

This technical guide will explore the known biological activities of derivatives of cyclohexane carboxylic acids, with a special focus on the untapped potential of the trans-cyclohexane-1,3-dicarboxylic acid core. We will delve into the established anti-inflammatory, antiproliferative, and antimicrobial activities of related cyclohexane derivatives, providing detailed experimental protocols and insights into their mechanisms of action. By examining these related compounds, we aim to provide a framework for future research and drug development efforts centered on the promising trans-cyclohexane-1,3-dicarboxylic acid scaffold.

Chapter 1: Anti-inflammatory and Antiproliferative Activities of Cyclohexene Carboxylic Acid Amidrazone Derivatives

Recent research has highlighted a promising class of compounds derived from cyclohex-1-ene-1-carboxylic acid, specifically its amidrazone derivatives, for their potent anti-inflammatory and antiproliferative effects.[2] These activities are of significant interest in the development of novel therapeutics for a range of diseases, from autoimmune disorders to oncology.

Mechanism of Action: Cytokine Modulation

The primary anti-inflammatory mechanism of these amidrazone derivatives appears to be the modulation of pro-inflammatory and anti-inflammatory cytokines.[2] Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When the immune system is responding to a pathogen, for example, cytokines signal immune cells to travel to the site of infection. An overproduction of pro-inflammatory cytokines can lead to chronic inflammation and tissue damage.

Studies on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown that they can significantly inhibit the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Furthermore, some derivatives have been observed to modulate the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This ability to suppress pro-inflammatory cytokines while potentially enhancing anti-inflammatory responses makes these compounds particularly attractive as therapeutic candidates.

The antiproliferative activity of these compounds has been demonstrated in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures.[2] This suggests that they may have applications in diseases characterized by excessive cell proliferation, such as certain cancers and autoimmune conditions.

Structure-Activity Relationships (SAR)

The biological activity of these amidrazone derivatives is closely tied to their chemical structure. Key SAR insights include:

  • Substitution on the Amidrazone Moiety: The nature and position of substituents on the phenyl rings of the amidrazone core play a critical role. For instance, the presence of two pyridyl substituents is particularly effective for the inhibition of cytokines (TNF-α, IL-6, IL-10).[2]

  • Saturation of the Cyclohexane Ring: In general, a saturated cyclohexane ring appears to enhance the inhibitory effect on TNF-α levels.[2] However, the presence of a double bond in the cyclohex-1-ene ring can enhance antiproliferative activity.[2]

  • Specific Substituents for Antibacterial Activity: A 2-pyridyl substituent is crucial for antibacterial activity, while a 4-CH3-phenyl group can enhance both antitubercular and antibacterial properties.[2] Conversely, a 4-nitrophenyl substituent is generally detrimental to antimicrobial activity.[2]

These SAR findings provide a roadmap for the rational design of more potent and selective derivatives.

Experimental Protocols

This protocol details the procedure for evaluating the effect of test compounds on cytokine secretion in human peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

  • Collect whole blood from healthy donors in heparinized tubes.
  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).
  • Carefully layer the diluted blood onto a Ficoll-Paque gradient.
  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  • Aspirate the upper layer containing plasma and platelets.
  • Carefully collect the mononuclear cell layer at the interface and transfer to a new tube.
  • Wash the cells twice with PBS by centrifugation at 250 x g for 10 minutes.
  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment:

  • Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.
  • Add the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL). A vehicle control (e.g., DMSO) should be included.
  • Stimulate the cells with a mitogen, such as lipopolysaccharide (LPS) (1 µg/mL), to induce cytokine production. An unstimulated control should also be included.
  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

3. Cytokine Measurement:

  • After incubation, centrifuge the plates at 400 x g for 5 minutes.
  • Collect the cell-free supernatants.
  • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine secretion for each compound concentration compared to the stimulated control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.

This protocol assesses the effect of test compounds on the proliferation of mitogen-stimulated PBMCs.

1. PBMC Isolation and Seeding:

  • Isolate and prepare PBMCs as described in Protocol 1.
  • Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

2. Cell Treatment and Stimulation:

  • Add the test compounds at various concentrations.
  • Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA) (5 µg/mL).
  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

3. Proliferation Measurement (MTT Assay):

  • After 72 hours, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate for a further 4 hours at 37°C.
  • Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration compared to the stimulated control.
  • Determine the IC50 value for antiproliferative activity.
Visualization of Experimental Workflow

experimental_workflow cluster_inflammation Anti-inflammatory Assay cluster_proliferation Antiproliferative Assay blood Whole Blood pbmc_iso1 PBMC Isolation (Ficoll Gradient) blood->pbmc_iso1 pbmc_culture1 Cell Culture & Stimulation (LPS) pbmc_iso1->pbmc_culture1 treatment1 Add Test Compounds pbmc_culture1->treatment1 incubation1 24h Incubation treatment1->incubation1 supernatant Collect Supernatant incubation1->supernatant elisa ELISA for TNF-α, IL-6, IL-10 supernatant->elisa pbmc_iso2 PBMC Isolation pbmc_culture2 Cell Culture & Stimulation (PHA) pbmc_iso2->pbmc_culture2 treatment2 Add Test Compounds pbmc_culture2->treatment2 incubation2 72h Incubation treatment2->incubation2 mtt_assay MTT Assay incubation2->mtt_assay readout Measure Absorbance mtt_assay->readout

Caption: Workflow for assessing anti-inflammatory and antiproliferative activities.

Chapter 2: Antimicrobial Properties of Cyclohexane Derivatives

The cyclohexane scaffold is also present in various compounds exhibiting antimicrobial activity. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Spectrum of Activity

Derivatives of cyclohexane have shown activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, and selective inhibition of Yersinia enterocolitica.[2] Other studies on cyclohexane-1,3-dione ligands and their metal complexes have reported mild antibacterial activity against Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile Mueller-Hinton Broth (MHB).
  • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microplate.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
  • Incubate the microplate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.
  • To aid in the determination, a growth indicator such as resazurin can be added.
Data Summary: Antimicrobial Activity
Compound ClassOrganismActivityReference
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidS. aureus, M. smegmatisBacteriostatic[2]
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidY. enterocoliticaSelective inhibition (MIC = 64 µg/mL)[2]
Cyclohexane-1,3-dione ligands and their metal complexesE. coli, E. faecalis, S. aureus, S. typhimuriumMild antibacterial[3]

Chapter 3: A Case Study - The Versatile Cyclohexane-1,3-dione Scaffold

To fully appreciate the potential of the cyclohexane core, it is instructive to examine the well-documented biological activities of the closely related cyclohexane-1,3-dione derivatives. These compounds have been successfully developed as both herbicides and potential anticancer agents, showcasing the versatility of this scaffold.

Herbicidal Activity: HPPD Inhibition

Many commercial herbicides are based on the cyclohexane-1,3-dione skeleton. Their mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production in plants. Inhibition of HPPD leads to the bleaching of leaves and ultimately plant death.

Anticancer Potential: c-Met Kinase Inhibition

The receptor tyrosine kinase c-Met is a well-validated target in oncology. Its abnormal activation is implicated in the proliferation and metastasis of various cancers, including non-small-cell lung cancer (NSCLC).[4] Several cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of c-Met, demonstrating their potential as anticancer therapeutics.[4]

The study of these dione derivatives provides valuable insights into how the cyclohexane scaffold can be functionalized to target specific enzyme active sites. The synthetic and screening methodologies used for these compounds can be readily adapted for the exploration of trans-cyclohexane-1,3-dicarboxylic acid derivatives.

Chapter 4: Future Directions - The Untapped Potential of trans-Cyclohexane-1,3-dicarboxylic Acid Derivatives

While direct evidence for the biological activity of trans-cyclohexane-1,3-dicarboxylic acid derivatives is currently limited, the rigid and chiral nature of this scaffold presents exciting opportunities for future drug discovery efforts.

Scaffold for Combinatorial Chemistry

The two carboxylic acid groups of the parent molecule provide convenient handles for the synthesis of large libraries of derivatives, such as amides and esters. This makes the scaffold ideal for combinatorial chemistry approaches to screen for novel biological activities against a wide range of targets.

Potential as Enzyme Inhibitors

The defined spatial orientation of the functional groups could allow for the design of potent and selective enzyme inhibitors. For example, the dicarboxylic acid moiety could chelate metal ions in the active sites of metalloenzymes, or the functional groups could be positioned to interact with specific amino acid residues in an enzyme's binding pocket.

Linkers for Targeted Drug Delivery

The rigid nature of the trans-cyclohexane-1,3-dicarboxylic acid core makes it a candidate for use as a linker in more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or targeted small molecule drug conjugates.

Proposed Screening Strategy

A logical first step in exploring the biological potential of this scaffold would be to synthesize a diverse library of simple amide and ester derivatives and screen them in a panel of broad-based cellular and biochemical assays.

screening_strategy cluster_assays Screening Assays start trans-Cyclohexane-1,3-dicarboxylic Acid synthesis Synthesize Diverse Library (Amides, Esters) start->synthesis screening High-Throughput Screening synthesis->screening cytotoxicity Cytotoxicity Assays (e.g., Cancer Cell Lines) screening->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria, Fungi) screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) screening->enzyme receptor Receptor Binding Assays screening->receptor hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id receptor->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Proposed strategy for exploring the biological activity of the scaffold.

Conclusion

The cyclohexane scaffold is a proven platform for the development of biologically active compounds. While the derivatives of cyclohexane-1,3-dione and cyclohexene carboxylic acid have demonstrated significant potential as herbicides, anticancer agents, and anti-inflammatory drugs, the therapeutic possibilities of trans-cyclohexane-1,3-dicarboxylic acid derivatives remain largely unexplored. Its rigid, chiral structure and synthetic tractability make it an exciting frontier in medicinal chemistry. The experimental protocols and biological insights from related cyclohexane derivatives, as outlined in this guide, provide a solid foundation for embarking on the discovery and development of a new generation of therapeutics based on this promising scaffold.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Performance Polyester Synthesis Using trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of trans-Cyclohexane-1,3-dicarboxylic Acid in Polyester Synthesis

In the pursuit of advanced polymeric materials, the deliberate selection of monomers is paramount to engineering desired performance characteristics. While aromatic polyesters like poly(ethylene terephthalate) (PET) are ubiquitous, their applications can be limited by factors such as UV stability and processing windows. Aliphatic polyesters, conversely, often lack the requisite thermal and mechanical robustness for high-performance applications. Cycloaliphatic polyesters emerge as a compelling intermediate class, offering a unique balance of properties.[1]

This guide focuses on a specific, yet highly strategic monomer: trans-Cyclohexane-1,3-dicarboxylic acid (trans-1,3-CHDA) . Unlike its more linear 1,4-substituted counterpart, the 1,3-substitution pattern of this diacid introduces a distinct kink in the polymer backbone. The stereochemistry of the trans isomer is critical; it locks the cyclohexane ring into a rigid chair conformation where the two carboxylic acid groups are positioned in a stable axial/equatorial arrangement. This defined three-dimensional structure is the cornerstone of its utility.

Incorporating the trans-1,3-CHDA moiety into a polyester backbone imparts several key advantages:

  • Enhanced Thermal Stability: The rigid cycloaliphatic ring restricts segmental motion, leading to a significant increase in the glass transition temperature (Tg) compared to linear aliphatic polyesters.[1]

  • Improved Mechanical Properties: The inherent stiffness of the cyclohexane ring translates to increased modulus and hardness in the resulting polymer.[1]

  • Controlled Crystallinity: The asymmetric nature of the 1,3-substitution can disrupt chain packing, leading to amorphous or semi-crystalline materials with high clarity and potentially lower melting points than their 1,4-CHDA counterparts, which can improve processability.[2]

  • Superior Photo-Oxidative Stability: Replacing UV-absorbing aromatic rings with cycloaliphatic structures enhances resistance to yellowing and degradation upon exposure to light.[1]

These attributes make trans-1,3-CHDA an ideal candidate for creating high-performance polyesters for applications such as specialty coatings, advanced adhesives, and durable optical films where a combination of thermal resistance, mechanical integrity, and clarity is required.

Chemical Structures and Reaction Overview

The synthesis of a high-performance polyester using trans-1,3-CHDA and a representative diol, ethylene glycol, is typically achieved through a two-stage melt polycondensation reaction.

Diagram: Key Monomers

G Figure 1: Key Monomers for Polyester Synthesis cluster_0 trans-Cyclohexane-1,3-dicarboxylic acid (trans-1,3-CHDA) cluster_1 Ethylene Glycol (EG) CHDA HOOC-(C₆H₁₀)-COOH EG HO-CH₂-CH₂-OH

Caption: Chemical structures of the diacid and diol monomers.

The overall process can be visualized as a two-step sequence: direct esterification to form a low-molecular-weight oligomer, followed by polycondensation to build high-molecular-weight polymer chains.

Diagram: Two-Stage Melt Polycondensation Workflow

Figure 2: Synthesis Workflow Monomers 1. Monomer Charging - trans-1,3-CHDA - Ethylene Glycol (slight excess) - Catalyst (e.g., TBT) Esterification 2. Esterification Stage - Temp: 190-220°C - Inert Atmosphere (N₂) - Water removed by distillation Monomers->Esterification Heat Oligomer Low Molecular Weight Oligomer Formed Esterification->Oligomer Water out Polycondensation 3. Polycondensation Stage - Temp: 230-260°C - High Vacuum (<1 mbar) - Excess diol removed Oligomer->Polycondensation Heat + Vacuum Polymer High Molecular Weight Polyester Product Polycondensation->Polymer EG out Analysis 4. Characterization - GPC, NMR, DSC, TGA Polymer->Analysis

Caption: The two-stage process for polyester synthesis.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene trans-1,3-cyclohexanedicarboxylate)

This protocol details the synthesis via a standard two-stage melt polycondensation. The causality behind the chosen parameters is explained to allow for adaptation and troubleshooting.

Materials & Equipment:

  • trans-Cyclohexane-1,3-dicarboxylic acid (≥98% purity)

  • Ethylene Glycol (EG, ≥99.5% purity)

  • Titanium(IV) butoxide (TBT), catalyst

  • 500 mL three-neck reaction vessel with mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • High-vacuum pump (<1 mbar)

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • trans-1,3-CHDA may cause skin, eye, and respiratory irritation.[3] Handle with care.

  • Titanium(IV) butoxide is moisture-sensitive and will react exothermically with water. Handle under an inert atmosphere.

Procedure:

Stage 1: Esterification (Oligomer Formation)

  • Reactor Setup: Assemble the clean, dry reaction vessel. Ensure all joints are properly sealed.

  • Monomer Charging: Charge the reactor with:

    • trans-1,3-CHDA (e.g., 172.18 g, 1.0 mol)

    • Ethylene Glycol (e.g., 74.5 g, 1.2 mol)

    • Causality: A 10-20% molar excess of the diol (ethylene glycol) is used. This is critical for two reasons: it compensates for the loss of the more volatile diol during heating and distillation, and it ensures that the resulting oligomers are hydroxyl-terminated, which is necessary for the subsequent polycondensation step.

  • Catalyst Addition: Add Titanium(IV) butoxide (TBT) catalyst. A typical concentration is 200-400 ppm relative to the final polymer weight (e.g., 50-100 mg). Add the catalyst while stirring under a slow nitrogen purge.

    • Causality: TBT is an effective transesterification and polycondensation catalyst.[4] The concentration is a balance: too low, and the reaction is impractically slow; too high, and it can lead to side reactions and discoloration of the final polymer.

  • Inert Atmosphere: Begin a slow, steady purge of nitrogen through the reactor. This prevents oxidation and discoloration at high temperatures.

  • Heating Profile:

    • Slowly heat the mixture to 190-200°C with moderate stirring. The reactants will melt and form a slurry, then a clear liquid.

    • Once the mixture is molten and homogeneous, increase the temperature to 210-220°C .

    • Causality: This temperature range is high enough to drive the esterification reaction and distill off the water byproduct, but low enough to minimize diol loss before the reaction is substantially complete.

  • Monitoring Progress (Self-Validation): The esterification reaction produces water as a byproduct. Monitor the reaction's progress by observing the rate of water collection in the distillation flask. The reaction is considered complete when ~90-95% of the theoretical amount of water has been collected (in this example, ~32.4 mL). This typically takes 2-4 hours. Alternatively, the reaction can be monitored by taking small samples and determining the acid value via titration; the esterification is complete when the acid value is below a target threshold (e.g., <10 mg KOH/g).[5]

Stage 2: Polycondensation (Molecular Weight Build-up)

  • Initiate Vacuum: Once the esterification is complete, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to <1 mbar .

    • Causality: Applying the vacuum slowly prevents vigorous boiling and loss of the oligomeric product. High vacuum is essential to remove the excess ethylene glycol, which is the new byproduct of the polycondensation reaction (transesterification between hydroxyl- and ester-terminated chains). Removing the glycol shifts the equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.

  • Increase Temperature: Simultaneously with applying vacuum, increase the temperature to 230-260°C .

    • Causality: Higher temperatures are required to maintain a molten state as the molecular weight and melt viscosity of the polymer increase. This temperature also provides the necessary thermal energy for the polycondensation reaction to proceed at a reasonable rate. Temperatures should not exceed the polymer's degradation point.

  • Monitor Viscosity: As the reaction proceeds, the molecular weight of the polymer increases, leading to a noticeable rise in melt viscosity. This can be observed by the increase in torque on the mechanical stirrer motor.

  • Reaction Endpoint (Self-Validation): Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, or until the stirrer torque reaches a stable plateau. This stage typically takes 2-4 hours.

  • Product Recovery: Release the vacuum by introducing nitrogen gas. Extrude or pour the molten polymer from the reactor onto a stainless steel tray to cool. The resulting polymer can be brittle at room temperature and can be ground into pellets or powder for further analysis and processing.

Characterization and Validation

A robust characterization workflow is essential to validate the synthesis and understand the material's properties.

Technique Purpose Typical Expected Results for Poly(ethylene trans-1,3-cyclohexanedicarboxylate)
GPC/SEC Determine number-average (Mn), weight-average (Mw) molecular weight, and polydispersity index (PDI).Mn: 15,000 - 30,000 g/mol ; PDI: ~2.0-2.5 (typical for step-growth polymerization).
¹H NMR Confirm chemical structure and composition.Expect characteristic peaks for the ethylene glycol protons and the axial/equatorial protons of the cyclohexane ring. The integration of these peaks should confirm the 1:1 incorporation ratio of the diol and diacid.
DSC Determine glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Χc).Tg will be significantly elevated compared to linear analogs (e.g., > 50°C). The presence and temperature of a Tm will depend on the ability of the polymer to crystallize. The asymmetric 1,3-substitution may lead to an amorphous polymer (no Tm).
TGA Evaluate thermal stability and decomposition temperature (Td).High onset of decomposition, typically >350°C in an inert atmosphere, indicating good thermal stability.[6]
Protocol 2: Sample Preparation for NMR Analysis
  • Dissolve 10-15 mg of the synthesized polyester in ~0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid if solubility is low).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Key signals to identify include:

    • A multiplet around 4.3 ppm corresponding to the -O-CH₂- protons of the ethylene glycol unit.

    • A complex series of multiplets between 1.2 and 2.5 ppm corresponding to the 10 protons on the cyclohexane ring. The specific chemical shifts of the axial and equatorial protons will be distinct.

Structure-Property Insights

The performance of polyesters derived from trans-1,3-CHDA is a direct consequence of its molecular architecture.

  • Impact on Tg: The trans configuration locks the cyclohexane ring in a rigid chair conformation. Unlike a linear aliphatic chain which has many rotational degrees of freedom, the cycloaliphatic ring acts as a bulky, rigid segment. The 1,3-substitution pattern creates a "kink" that further inhibits efficient chain packing and reduces segmental mobility in the amorphous phase, leading to a higher Tg. An increase in the degree of crystallinity can also act to raise the glass transition temperature.[7]

  • Conformational Rigidity: In the trans-1,3-disubstituted cyclohexane ring, the two substituents (the ester linkages in the polymer chain) are in an axial-equatorial (a,e) or equatorial-axial (e,a) relationship. This fixed, non-linear arrangement contrasts sharply with the more linear geometry of trans-1,4-CHDA, where both substituents can be equatorial. This structural difference is fundamental to the unique properties of 1,3-CHDA based polyesters, often resulting in lower crystallinity and higher solubility compared to their 1,4-CHDA counterparts.[2]

Diagram: Conformational Influence on Polymer Chain

G Figure 3: Impact of Monomer Geometry on Polymer Chain Structure cluster_0 trans-1,4-CHDA (diequatorial) cluster_1 trans-1,3-CHDA (axial-equatorial) a Linear, Symmetrical Chain Segment b Promotes Crystallinity c Kinked, Asymmetrical Chain Segment d Disrupts Packing, Reduces Crystallinity

Caption: Comparison of chain structures from 1,4- and 1,3-CHDA.

Conclusion and Future Applications

trans-Cyclohexane-1,3-dicarboxylic acid is a valuable monomer for the synthesis of high-performance polyesters with an advantageous combination of thermal stability, mechanical robustness, and optical clarity. The protocols and insights provided herein offer a robust framework for researchers to explore this promising class of materials. By understanding the causal links between the monomer's unique stereochemistry and the final polymer's properties, scientists can rationally design materials for demanding applications in advanced coatings, engineering plastics, and specialty films. Further research could involve copolymerization of trans-1,3-CHDA with other diacids or diols to fine-tune properties such as flexibility, melting point, and adhesion for specific end-uses.

References

  • Guidotti, G., Soccio, M., Esposito, A., et al. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability, 230, 111050. Available from: [Link]

  • Siracusa, V., & Lotti, N. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Cyclohexanedicarboxylic acid. PubChem. Available from: [Link]

  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available from: [Link]

  • Ni, H., et al. (2002). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. Progress in Organic Coatings, 45(1), 49-58. Available from: [https://www.researchgate.net/publication/248554707_Cycloaliphatic_polyester_based_high_solids_polyurethane_coatings_I_The_effect_of_difunctional_alcohols]([Link]_ coatings_I_The_effect_of_difunctional_alcohols)

  • Jenkins, M. (n.d.). The effect of crystalline morphology on the glass transition and enthalpic relaxation in poly (ether - ether - ketone) (PEEK). University of Birmingham. Available from: [Link]

  • Lancia, A., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Rings: cis/trans and axial/equatorial relationships. Available from: [Link]

  • Google Patents. (n.d.). Catalyst for polyester production and process for producing polyester with the same.
  • ResearchGate. (n.d.). ¹H-NMR spectra and signal assignments of synthesized polyesters. Available from: [Link]

  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available from: [Link]

  • Wang, J., et al. (2017). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. MDPI. Available from: [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available from: [Link]

  • Ni, H., et al. (2002). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Progress in Organic Coatings, 45(1), 49-58. Available from: [Link]

  • Yu, I., et al. (2020). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. Available from: [Link]

  • Askadskii, A., et al. (2014). The Influence of the Degree of Crystallinity on the Glass Transition Temperature of Polymers. Advanced Materials Research, 844, 205-208. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of a titanium butoxide transesterification catalyst effect in a biodegradable polyester blend. Available from: [Link]

  • UPCommons. (n.d.). Poly(alkylene 2,5-furandicarboxylate)s (PEF and PBF) by Ring Opening Polymerization. Available from: [Link]

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  • ResearchGate. (n.d.). (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Available from: [Link]

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  • ResearchGate. (n.d.). Molecular weight and polydispersity of the polyesters produced by CalB-IM. Available from: [Link]

  • MDPI. (2024). Synthesis of Bio-Based Polyester Resins for Vat Photopolymerization 3D Printing. Available from: [Link]

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Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Flexible Alicyclic Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The choice of the organic linker is a critical determinant of the resulting MOF's topology, porosity, and functional properties. While rigid aromatic carboxylates have been extensively used in MOF synthesis, there is growing interest in the use of flexible alicyclic dicarboxylic acids, such as cyclohexane-dicarboxylic acid isomers. These non-aromatic linkers can lead to novel framework structures with unique properties, including structural flexibility, which can be advantageous for applications like gas storage, separation, and drug delivery.[2][3]

This application note provides a detailed guide to the synthesis of Metal-Organic Frameworks using the trans-cyclohexane-1,3-dicarboxylic acid linker. Due to the limited number of published studies focusing specifically on the trans-1,3-isomer, this document presents a generalized solvothermal synthesis protocol based on established methods for structurally similar cyclohexane-dicarboxylic acid linkers. The provided protocols are intended to serve as a robust starting point for researchers, with the understanding that optimization of reaction parameters is crucial for the successful synthesis of phase-pure, crystalline materials.

The trans-Cyclohexane-1,3-dicarboxylic Acid Linker: A Building Block for Novel MOFs

trans-Cyclohexane-1,3-dicarboxylic acid is a non-planar and flexible dicarboxylic acid linker. Its cyclohexane ring can adopt various conformations, which can influence the final three-dimensional structure of the MOF. The carboxylate groups are positioned in a trans configuration relative to the cyclohexane ring, providing specific coordination angles that can lead to the formation of unique network topologies. The flexible nature of this linker can also impart dynamic properties to the resulting MOF, allowing the framework to respond to external stimuli such as guest molecule inclusion.

Generalized Solvothermal Synthesis Protocol for a Cu-based MOF

This section outlines a representative solvothermal synthesis protocol for a copper-based MOF using trans-cyclohexane-1,3-dicarboxylic acid. Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures.[4]

Rationale for Component Selection:

  • Metal Source: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is chosen as a common and reactive metal source for MOF synthesis. Copper-based MOFs have been extensively studied and often exhibit interesting magnetic and catalytic properties.

  • Linker: trans-Cyclohexane-1,3-dicarboxylic acid is the organic building block.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the metal salt and the organic linker. Ethanol can act as a modulator to control the crystal growth.

  • Modulator: Acetic acid is added as a modulator. Modulators are often used in MOF synthesis to compete with the linker for coordination to the metal ions. This can slow down the nucleation and growth process, leading to larger and more well-defined crystals.[5]

Materials and Equipment
Reagent/EquipmentPurpose
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)Metal source
trans-Cyclohexane-1,3-dicarboxylic acidOrganic linker
N,N-Dimethylformamide (DMF)Solvent
Ethanol (EtOH)Co-solvent/Modulator
Acetic AcidModulator
20 mL Scintillation Vials or Teflon-lined AutoclaveReaction vessel
Convection OvenFor heating the reaction mixture
CentrifugeFor isolating the product
Vacuum OvenFor drying the final product
Step-by-Step Protocol
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.

    • In a separate container, dissolve 0.5 mmol of trans-cyclohexane-1,3-dicarboxylic acid in 5 mL of ethanol.

    • Add the linker solution to the metal salt solution while stirring.

    • Add 0.1 mL of acetic acid to the reaction mixture.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a convection oven preheated to 120 °C.[5]

    • Heat the reaction mixture for 24-72 hours. The optimal reaction time may need to be determined experimentally.

  • Isolation and Purification of the Product:

    • After the designated reaction time, remove the vial from the oven and allow it to cool to room temperature.

    • Crystals of the MOF should have formed.

    • Carefully decant the supernatant.

    • Wash the crystalline product by adding fresh DMF, sonicating for 15 minutes, and then centrifuging to collect the solid. Repeat this washing step three times.

    • To remove residual DMF from the pores of the MOF, perform a solvent exchange by immersing the product in a volatile solvent like acetone for 24 hours. Replace the acetone with a fresh portion at least three times.

  • Activation (Drying):

    • After the solvent exchange, collect the product by centrifugation.

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 80-120 °C) overnight to remove the acetone and any remaining solvent molecules from the pores. The final product should be a crystalline powder.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_activation Activation Metal_Salt Dissolve Cu(NO₃)₂·3H₂O in DMF Mix Mix Solutions & Add Modulator Metal_Salt->Mix Linker Dissolve Linker in Ethanol Linker->Mix Heating Solvothermal Heating (120°C, 24-72h) Mix->Heating Cooling Cool to RT Heating->Cooling Washing Wash with DMF (3x) Cooling->Washing Solvent_Exchange Solvent Exchange (Acetone, 3x) Washing->Solvent_Exchange Drying Vacuum Drying Solvent_Exchange->Drying Final_Product Activated MOF Drying->Final_Product

Figure 1: Generalized workflow for the solvothermal synthesis of a MOF with trans-cyclohexane-1,3-dicarboxylic acid.

Characterization of the Synthesized MOF

After synthesis, a thorough characterization of the material is essential to confirm its identity, crystallinity, porosity, and thermal stability.

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Protocol:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The absence of peaks from starting materials or other crystalline phases confirms the phase purity.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Outcome: The TGA curve will show weight loss steps corresponding to the removal of any residual solvent and the decomposition of the organic linker, indicating the thermal stability range of the MOF.

Nitrogen Adsorption-Desorption Analysis
  • Purpose: To determine the specific surface area (BET surface area) and pore size distribution of the activated MOF.

  • Protocol:

    • Degas approximately 100 mg of the activated MOF at 120 °C under vacuum for 12 hours.

    • Perform a nitrogen adsorption-desorption measurement at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Expected Outcome: The shape of the isotherm can provide information about the porosity of the material (microporous, mesoporous, or macroporous). A high BET surface area is indicative of a porous material.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the crystal morphology and size of the MOF particles.

  • Protocol:

    • Mount a small amount of the MOF powder on an aluminum stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an SEM at an appropriate accelerating voltage.

  • Expected Outcome: SEM images will reveal the shape and size of the MOF crystals, which can be influenced by the synthesis conditions.

Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_porosity Porosity cluster_morphology Morphology Synthesized_MOF Synthesized MOF PXRD Powder X-ray Diffraction (Crystallinity, Phase Purity) Synthesized_MOF->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Synthesized_MOF->TGA N2_Adsorption N₂ Adsorption-Desorption (Surface Area, Pore Size) Synthesized_MOF->N2_Adsorption SEM Scanning Electron Microscopy (Crystal Shape and Size) Synthesized_MOF->SEM

Sources

Application Notes and Protocols: The Use of trans-Cyclohexane-1,3-dicarboxylic Acid in High-Performance Polyamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Polyamide Chemistry

For decades, the polyamide (PA) family, ubiquitously known as nylons, has been a cornerstone of the engineering plastics industry. Their remarkable balance of mechanical strength, chemical resistance, and thermal stability has made them indispensable.[1] Traditionally, the field has been dominated by linear aliphatic and semi-aromatic structures derived from monomers like adipic acid or terephthalic acid. However, the pursuit of materials with enhanced thermal performance, improved dimensional stability, and sustainable origins has driven researchers to explore novel monomer architectures.[2]

Enter trans-Cyclohexane-1,3-dicarboxylic acid (t-1,3-CHDA) , a cycloaliphatic dicarboxylic acid poised to redefine the performance ceiling for polyamides. The incorporation of its rigid, non-planar cyclohexane ring into the polymer backbone is not merely an incremental modification; it is a strategic design choice that imparts a unique constellation of properties.[3] Unlike its linear counterparts which allow for significant chain rotation, the fixed trans-chair conformation of the cyclohexane ring introduces significant rigidity. This structural constraint directly translates to superior thermal stability, a significantly elevated glass transition temperature (Tg), and enhanced mechanical strength, making these polyamides suitable for demanding high-temperature applications.[3]

This document serves as a comprehensive technical guide for researchers and polymer scientists. It provides a detailed exploration of t-1,3-CHDA, outlines field-proven protocols for its polymerization into high-performance polyamides, and discusses the characterization and anticipated applications of these advanced materials.

Monomer Profile: trans-Cyclohexane-1,3-dicarboxylic Acid (t-1,3-CHDA)

The unique properties of polyamides derived from t-1,3-CHDA are a direct consequence of the monomer's distinct stereochemistry and rigid structure.

  • Molecular Structure and Identity: With the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , the key feature of t-1,3-CHDA is the trans configuration of the two carboxylic acid groups on the cyclohexane ring.[3] This specific arrangement locks the ring into a stable chair conformation, which is preserved upon polymerization and dictates the final polymer architecture.[3]

Caption: Chemical structures of key monomers.

Table 1: Physicochemical Properties of t-1,3-CHDA

PropertyValueSource
CAS Number 2305-30-8[3]
Molecular Formula C₈H₁₂O₄[3]
Molecular Weight 172.18 g/mol [3]
Appearance White crystalline solid
Melting Point 132-141 °C
  • Expert Insight - The Importance of the 1,3-Substitution: The choice of the 1,3-substitution pattern is critical. Unlike the more linear 1,4-isomer which promotes crystallinity, the kinked nature of the 1,3-isomer disrupts regular chain packing. This disruption can inhibit crystallization, leading to amorphous polyamides. The result is a material that possesses both the high Tg and thermal stability conferred by the rigid ring, alongside the excellent optical clarity and enhanced solubility characteristic of amorphous polymers—a combination difficult to achieve with conventional monomers.[4]

Polymerization Methodologies: Synthesis of High-Performance Polyamides

The synthesis of polyamides from t-1,3-CHDA can be effectively achieved via several polycondensation techniques. The choice of method depends on the desired scale, the specific diamine co-monomer, and the target molecular weight. Polyamides are formed through a condensation reaction between a dicarboxylic acid and a diamine, creating an amide linkage and eliminating a molecule of water.[5]

Protocol 1: High-Temperature Melt Polycondensation

This method is the industrial standard for many polyamides, favored for its solvent-free nature and suitability for large-scale production.[6][7] It involves the direct reaction of the monomers in their molten state.

Causality Behind the Protocol: The process is typically conducted in stages. An initial pressurized stage prevents the sublimation of monomers before they can react. The subsequent reduction of pressure and application of a high vacuum are crucial for effectively removing the water byproduct, which, according to Le Chatelier's principle, drives the equilibrium reaction towards the formation of high molecular weight polymer chains.

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polycondensation Reactor cluster_finishing Finishing Monomers 1. Monomer Dosing (Equimolar t-1,3-CHDA + Diamine) Salt 2. Nylon Salt Formation (in H₂O/Ethanol) Monomers->Salt Stoichiometric Control Charge 3. Reactor Charging (Nylon Salt Slurry) Salt->Charge Stage1 4. Pressurized Heating (~220-250°C, 15-20 bar) - Water removal begins Charge->Stage1 Stage2 5. Pressure Reduction (to 1 atm, ~250-280°C) - Bulk water removal Stage1->Stage2 Stage3 6. Vacuum Stage (<1 mbar, >280°C) - Drives MW increase Stage2->Stage3 Extrude 7. Polymer Extrusion (Molten Strand) Stage3->Extrude Cool 8. Cooling & Solidification (Water Bath) Extrude->Cool Pelletize 9. Pelletization (Final Resin Pellets) Cool->Pelletize

Caption: General polycondensation reaction scheme.

Table 2: Typical Characterization Data for t-1,3-CHDA Based Polyamides

PropertyTypical RangeCharacterization TechniqueRationale for Result
Glass Transition Temp. (Tg) 120 - 180 °CDifferential Scanning Calorimetry (DSC)The rigid cyclohexane ring severely restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. [3]
Thermal Degradation (Td, 5%) > 350 °CThermogravimetric Analysis (TGA)The stable cycloaliphatic structure and strong intermolecular hydrogen bonds of the amide groups lead to high thermal stability.
Tensile Strength 60 - 90 MPaUniversal Testing Machine (UTM)The rigid backbone contributes to high strength and stiffness. [4]
Tensile Modulus 1.5 - 2.5 GPaUniversal Testing Machine (UTM)A direct measure of stiffness, which is enhanced by the incorporation of the rigid ring structure. [4]
Solubility Soluble in NMP, DMAc, m-cresolSolubility TestingThe kinked 1,3-substitution disrupts chain packing, allowing solvent molecules to penetrate and dissolve the polymer more readily than highly crystalline polyamides.
Optical Properties High TransparencyUV-Vis SpectroscopyThe amorphous nature resulting from the 1,3-isomer prevents the formation of large crystalline domains that scatter light, leading to transparent materials.

Applications and Future Outlook

The unique combination of high Tg, good thermal stability, mechanical robustness, and potential for optical clarity opens up a range of applications for polyamides based on t-1,3-CHDA.

  • Water Management and Plumbing: With very low moisture absorption compared to other polyamides, these materials are excellent candidates for water meters, fittings, valves, and impellers where dimensional stability in contact with water is paramount. [8]* Automotive and Industrial: Their high-temperature resistance makes them suitable for under-the-hood components, connectors, and structural parts that must withstand harsh thermal and mechanical environments.

  • Electronics: As materials with good electrical insulation and high thermal stability, they can be used in connectors, bobbins, and housings for electronic components.

  • Sustainable Materials: As derivatives of cyclohexanedicarboxylic acid can be sourced from biomass, these polyamides represent a significant step towards developing high-performance, bio-based engineering plastics, reducing reliance on fossil fuels. [2] In conclusion, trans-Cyclohexane-1,3-dicarboxylic acid is a highly valuable monomer for synthesizing a new class of advanced polyamides. By leveraging the protocols and understanding the structure-property relationships detailed in this guide, researchers can unlock the potential of these materials for next-generation applications demanding superior performance and sustainability.

References

  • Google Patents.
  • AZoM. Characterizing Cycloaliphatic-containing Polyimides. [Link]

  • Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

  • ResearchGate. Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). [Link]

  • National Institutes of Health. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. [Link]

  • National Chemical Laboratory, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • YouTube. Organic Condensation Polymers 3. Polyamides. [Link]

  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • ResearchGate. 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene). [Link]

  • Royal Society of Chemistry. Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride. [Link]

  • National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • ACS Publications. Biobased Amorphous Polyesters with High Tg: Trade-Off between Rigid and Flexible Cyclic Diols. [Link]

  • MDPI. Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. [Link]

  • National Institutes of Health. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • Google Patents.
  • MDPI. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

  • National Institutes of Health. Facile Synthesis of Cyclic Polyamidine with High Cationic Degree Using Environmentally Benign Approach. [Link]

  • ResearchGate. High Tg poly(ester amide)s by melt polycondensation of monomers from renewable resources; citric acid, D-glucono-δ-lactone and amino acids: A DSC study. [Link]

  • MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • ResearchGate. Bio-based polyamide. [Link]

  • ResearchGate. Copolycarbonates of bio-based rigid isosorbide and flexible 1,4-cyclohexanedimethanol: Merits over bisphenol-A based polycarbonates. [Link]

  • ResearchGate. New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. [Link]

  • ResearchGate. Green Ion Exchange Bisfuranic Polyamides by Polycondensation with Bio-Based Diamines. [Link]

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Application Notes & Protocols: trans-Cyclohexane-1,3-dicarboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Chiral Scaffold

In the landscape of asymmetric synthesis, the quest for novel, effective, and accessible chiral building blocks is perpetual. These molecules form the foundation of chiral ligands, auxiliaries, and organocatalysts that are pivotal in the stereocontrolled synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of available scaffolds, cyclohexane-based structures offer a unique combination of conformational rigidity and stereochemical complexity. While the trans-1,2-disubstituted cyclohexane framework is well-established in asymmetric catalysis, its 1,3-disubstituted counterpart, particularly trans-cyclohexane-1,3-dicarboxylic acid, represents a less explored yet highly promising chiral building block.

The rigid chair-like conformation of the trans-1,3-disubstituted cyclohexane backbone provides a well-defined spatial arrangement of its functional groups, which is essential for creating a predictable and effective chiral environment in asymmetric transformations. The C2-symmetry inherent in the enantiomerically pure forms of this diacid allows for the simplification of catalyst design and often leads to higher enantioselectivities in catalyzed reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, enantiomeric resolution, and application of trans-cyclohexane-1,3-dicarboxylic acid as a versatile chiral building block. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and showcase its potential in the synthesis of chiral ligands for asymmetric catalysis.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance White solid
Stereochemistry trans configuration of carboxylic acid groups
CAS Number 2305-30-8 (for trans isomer)

Part 1: Synthesis and Isomer Separation

The synthesis of cyclohexane-1,3-dicarboxylic acid typically yields a mixture of cis and trans isomers. The initial step involves the preparation of the corresponding anhydride from a mixture of the diacids, which favors the formation of the cis-anhydride. Subsequent esterification and hydrolysis can be used to obtain the desired dicarboxylic acids.[2]

Protocol 1: Synthesis of cis/trans-Cyclohexane-1,3-dicarboxylic Acid Mixture

This protocol is adapted from a procedure for the preparation of the cis-anhydride, which can then be hydrolyzed to the diacid mixture.[2]

Materials:

  • 1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans)

  • Acetic anhydride

  • Toluene

  • Heptane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Anhydride Formation: A slurry of 1,3-cyclohexanedicarboxylic acid (mixture of isomers, 1 eq) in acetic anhydride (7.3 eq) is heated to reflux for 5 hours. The mixture will become homogeneous.[2]

  • Removal of Volatiles: The reaction mixture is fitted with a distillation head, and volatiles are removed by distillation.[2]

  • Recrystallization of Anhydride: The crude solid residue is recrystallized from a hot mixture of toluene and heptane to afford cis-1,3-cyclohexanedicarboxylic anhydride.[2]

  • Hydrolysis to Diacid Mixture: The purified anhydride is hydrolyzed by refluxing with an aqueous solution of HCl or NaOH. Subsequent neutralization will yield a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acids. The trans isomer can be separated from the cis isomer by fractional crystallization, taking advantage of their different solubility profiles.

Part 2: Enantiomeric Resolution of trans-Cyclohexane-1,3-dicarboxylic Acid

The separation of the racemic trans-diacid into its constituent enantiomers is the crucial step to unlock its potential as a chiral building block. While specific enzymatic resolution protocols for the trans-1,3-isomer are not as prevalent as for the cis-1,2-isomer, classical resolution via diastereomeric salt formation with a chiral amine is a robust and well-established method for resolving dicarboxylic acids.[3][4]

Workflow for Enantiomeric Resolution

G racemate Racemic trans-Cyclohexane- 1,3-dicarboxylic Acid formation Diastereomeric Salt Formation racemate->formation chiral_amine Chiral Amine (e.g., (R)-(+)-α-phenylethylamine) chiral_amine->formation solvent Solvent (e.g., Ethanol) solvent->formation mixture Mixture of Diastereomeric Salts ((R,R)-acid•(R)-amine and (S,S)-acid•(R)-amine) formation->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) crystallization->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enantiopure (1R,3R)- or (1S,3S)- Cyclohexane-1,3-dicarboxylic Acid acidification1->enantiomer1 enantiomer2 Opposite Enantiomer acidification2->enantiomer2

Caption: Workflow for the resolution of racemic trans-cyclohexane-1,3-dicarboxylic acid.

Protocol 2: Proposed Resolution of (±)-trans-Cyclohexane-1,3-dicarboxylic Acid

This protocol is based on established procedures for the resolution of similar dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid.[3][4]

Materials:

  • Racemic trans-cyclohexane-1,3-dicarboxylic acid

  • (R)-(+)-α-Phenylethylamine (or another suitable chiral amine)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve the racemic trans-diacid (1 eq) in hot ethanol. To this solution, add a solution of (R)-(+)-α-phenylethylamine (1-2 eq) in ethanol.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Salt: Collect the crystals by filtration and wash them with a small amount of cold ethanol. The purity of the diastereomer can be checked by measuring its specific rotation. The crystallization process can be repeated to enhance diastereomeric purity.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add concentrated HCl until the solution is strongly acidic. The enantiopure dicarboxylic acid will precipitate.

  • Extraction and Purification: Extract the aqueous suspension with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiopure trans-cyclohexane-1,3-dicarboxylic acid. The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

  • Isolation of the Other Enantiomer: The filtrate from step 3, which is enriched in the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer of the dicarboxylic acid.

Part 3: Derivatization into Versatile Chiral Building Blocks

The enantiopure dicarboxylic acid can be readily converted into other useful chiral building blocks, such as the corresponding diol or diamine. These derivatives are often the direct precursors for chiral ligands and auxiliaries.

Protocol 3: Synthesis of Enantiopure trans-1,3-Bis(hydroxymethyl)cyclohexane (Chiral Diol)

Materials:

  • Enantiopure trans-cyclohexane-1,3-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reduction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF.

  • Addition of Diacid: Dissolve the enantiopure diacid (1 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude diol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 4: Synthesis of Enantiopure trans-1,3-Bis(aminomethyl)cyclohexane (Chiral Diamine)

The synthesis of the chiral diamine can be achieved from the dicarboxylic acid via the corresponding diamide followed by reduction.

Materials:

  • Enantiopure trans-cyclohexane-1,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonia (aqueous or gaseous)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: Convert the diacid to the corresponding diacyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent under reduced pressure.

  • Amide Formation: Dissolve the crude diacyl chloride in an appropriate solvent (e.g., dichloromethane) and add it to an excess of concentrated aqueous ammonia at 0 °C. The diamide will precipitate and can be collected by filtration.

  • Reduction of Diamide: Reduce the diamide to the diamine using a similar procedure as described in Protocol 3 for the reduction of the dicarboxylic acid, using LiAlH₄ in THF.

  • Purification: The resulting chiral diamine can be purified by distillation under reduced pressure.

Part 4: Application in Asymmetric Synthesis - Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand

Enantiopure diamines and diols derived from trans-cyclohexane-1,3-dicarboxylic acid are excellent precursors for C₂-symmetric ligands, such as bis(oxazoline) (BOX) ligands. These ligands are highly effective in a variety of metal-catalyzed asymmetric reactions.[2][5]

Workflow for Chiral Ligand Synthesis and Application

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis chiral_diol Enantiopure trans-1,3-Diol condensation Condensation/ Cyclization chiral_diol->condensation amino_acid Chiral Amino Acid Derivative amino_acid->condensation box_ligand C₂-Symmetric BOX Ligand condensation->box_ligand catalyst_formation In situ Catalyst Formation box_ligand->catalyst_formation metal_precursor Metal Precursor (e.g., Cu(OTf)₂) metal_precursor->catalyst_formation substrate Prochiral Substrate (e.g., N-Enoyl Oxazolidinone) reaction Asymmetric Diels-Alder Reaction substrate->reaction dienophile Dienophile (e.g., Cyclopentadiene) dienophile->reaction catalyst_formation->reaction product Enantioenriched Product reaction->product

Caption: Synthesis of a C₂-symmetric BOX ligand and its use in asymmetric catalysis.

Protocol 5: Synthesis of a trans-Cyclohexane-1,3-diyl-bis(oxazoline) Ligand and its Application in an Asymmetric Diels-Alder Reaction

This protocol is conceptual and based on well-established procedures for the synthesis and application of similar BOX ligands.

Part A: Ligand Synthesis

  • Amino Alcohol Synthesis: The enantiopure trans-1,3-diol is first converted to a bis-mesylate or bis-tosylate. Subsequent displacement with a chiral amino alcohol (e.g., (S)-valinol) would yield the desired chiral amino diol.

  • Oxazoline Formation: The chiral amino diol is then cyclized to form the bis(oxazoline) ligand. This can be achieved by various methods, for example, by reaction with a dicarboxylic acid derivative under dehydrating conditions.

Part B: Asymmetric Diels-Alder Reaction

Materials:

  • The synthesized trans-cyclohexane-1,3-diyl-bis(oxazoline) ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-Crotonyloxazolidinone

  • Cyclopentadiene

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, stir the chiral BOX ligand (0.11 eq) and Cu(OTf)₂ (0.10 eq) in anhydrous dichloromethane for 1-2 hours at room temperature.

  • Reaction Setup: In a separate flask, dissolve N-crotonyloxazolidinone (1.0 eq) in anhydrous dichloromethane and add freshly activated 4 Å molecular sieves. Cool the mixture to the desired temperature (e.g., -78 °C).

  • Addition of Reagents: To the cooled substrate solution, add the pre-formed catalyst solution via cannula, followed by the dropwise addition of freshly distilled cyclopentadiene (3.0 eq).

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The diastereomeric and enantiomeric excesses of the product can be determined by chiral HPLC and/or NMR spectroscopy.

Expected Outcome: Based on analogous systems, the use of a C₂-symmetric ligand derived from the rigid trans-cyclohexane-1,3-dicarboxylic acid backbone is expected to provide high levels of stereocontrol in the Diels-Alder reaction, leading to the formation of the desired cycloadduct with high diastereo- and enantioselectivity.

Conclusion

trans-Cyclohexane-1,3-dicarboxylic acid, with its well-defined stereochemistry and conformational rigidity, is a highly promising yet underutilized chiral building block. The protocols outlined in this application note provide a clear pathway for its synthesis, enantiomeric resolution, and derivatization into versatile chiral ligands. The proposed application in an asymmetric Diels-Alder reaction highlights its potential to induce high levels of stereoselectivity. As the demand for novel chiral technologies continues to grow, the exploration of scaffolds such as enantiopure trans-cyclohexane-1,3-dicarboxylic acid will undoubtedly open new avenues for the efficient and elegant synthesis of complex chiral molecules.

References

Sources

Application Notes & Protocols: Polymerization Techniques Involving trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Non-Aromatic Dicarboxylic Acid

In the vast landscape of polymer science, monomer selection is the critical first step that dictates the final properties and applications of a material. While aromatic dicarboxylic acids like terephthalic acid are foundational to many commercial polyesters, their rigid, planar structures are not universally optimal. This is where aliphatic and cycloaliphatic monomers, such as trans-cyclohexane-1,3-dicarboxylic acid, offer a distinct strategic advantage.

The trans configuration of this monomer, with its carboxyl groups positioned on opposite sides of the cyclohexane ring, imparts a unique combination of rigidity and three-dimensional structure.[1] Unlike its aromatic counterparts, this non-planar structure disrupts chain packing, which can be leveraged to tune crystallinity and solubility. Incorporating the trans-1,3-cyclohexane ring into polymer backbones has been shown to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength.[1] These characteristics make the resulting polymers—primarily polyesters and polyamides—highly attractive for specialized applications, including the development of advanced biomaterials and drug delivery systems where biocompatibility and tunable degradation are paramount.[2][3]

This guide provides an in-depth exploration of the primary polymerization techniques involving trans-cyclohexane-1,3-dicarboxylic acid, offering detailed protocols and the scientific rationale behind key experimental choices for researchers in materials science and drug development.

Polymerization Strategies: A Comparative Overview

The synthesis of high-molecular-weight polymers from trans-cyclohexane-1,3-dicarboxylic acid is typically achieved through step-growth polymerization, most commonly via polycondensation reactions.[4][5] The choice between methods like melt, solution, or interfacial polycondensation depends on the desired polymer type (polyester vs. polyamide), the properties of the comonomer (e.g., a diol or diamine), and the required polymer characteristics.

dot graph "Polymerization_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Monomers" { label="Monomer Selection"; bgcolor="#F1F3F4"; M1 [label="trans-Cyclohexane-\n1,3-dicarboxylic Acid"]; M2 [label="Comonomer\n(Diol or Diamine)"]; }

subgraph "cluster_Polymerization" { label="Polymerization Technique"; bgcolor="#F1F3F4"; P1 [label="Melt\nPolycondensation", fillcolor="#34A853"]; P2 [label="Solution\nPolycondensation", fillcolor="#34A853"]; P3 [label="Interfacial\nPolycondensation", fillcolor="#34A853"]; }

subgraph "cluster_PostProcessing" { label="Purification & Isolation"; bgcolor="#F1F3F4"; PP1 [label="Precipitation"]; PP2 [label="Washing"]; PP3 [label="Drying under Vacuum"]; }

subgraph "cluster_Characterization" { label="Polymer Characterization"; bgcolor="#F1F3F4"; C1 [label="Spectroscopy\n(NMR, FTIR)"]; C2 [label="Molecular Weight\n(GPC/SEC)"]; C3 [label="Thermal Analysis\n(DSC, TGA)"]; }

M1 -> P1; M2 -> P1; M1 -> P2; M2 -> P2; M1 -> P3 [label=" (as diacyl chloride)"]; M2 -> P3;

P1 -> PP1; P2 -> PP1; P3 -> PP2; PP1 -> PP2; PP2 -> PP3; PP3 -> C1; PP3 -> C2; PP3 -> C3;

{rank=same; M1; M2;} {rank=same; P1; P2; P3;} {rank=same; PP1; PP2; PP3;} {rank=same; C1; C2; C3;} } Figure 1. General workflow for synthesis and characterization.

Melt Polycondensation for Polyesters

Melt polycondensation is a robust, solvent-free method ideal for synthesizing polyesters from dicarboxylic acids and diols. The reaction is driven by the removal of a small molecule byproduct, typically water, at high temperatures and under vacuum.

Causality and Expert Insights:

  • High Temperature: Temperatures are elevated (typically 180-260°C) to keep the monomers and the growing polymer chain in a molten state, ensuring adequate mobility for the reactive end groups to find each other.[6][7]

  • Catalyst: An esterification catalyst is crucial to achieve a reasonable reaction rate. Common choices include antimony(III) oxide, titanium alkoxides (e.g., titanium(IV) butoxide), or tin-based catalysts.[6] The catalyst lowers the activation energy of the esterification reaction.

  • Two-Stage Process: A successful melt polycondensation is often a two-stage process.[6][8]

    • Esterification Stage: Conducted under an inert atmosphere (e.g., nitrogen) at a lower temperature (e.g., 180-220°C) to form low-molecular-weight oligomers. The primary goal here is to drive off the bulk of the water byproduct without significant monomer loss.

    • Polycondensation Stage: The temperature is increased, and a high vacuum is applied. This is the critical step for building high molecular weight. The vacuum reduces the partial pressure of the water byproduct, shifting the reaction equilibrium towards the polymer, in accordance with Le Châtelier's principle.

Protocol 1: Melt Polycondensation of trans-Cyclohexane-1,3-dicarboxylic Acid with 1,6-Hexanediol

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts of trans-cyclohexane-1,3-dicarboxylic acid and 1,6-hexanediol.

    • Rationale: Stoichiometric balance is critical in step-growth polymerization. An excess of one monomer will limit the final molecular weight.

  • Catalyst Addition: Add the catalyst (e.g., 0.05 mol% titanium(IV) butoxide relative to the diacid).

  • Esterification Stage:

    • Heat the mixture to 190°C under a slow stream of nitrogen with mechanical stirring.

    • Maintain this temperature for 3-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected in the distillation flask.

  • Polycondensation Stage:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mmHg over 30-60 minutes.

    • Rationale: Applying vacuum too quickly can cause vigorous bubbling and loss of oligomers.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly, which is a qualitative indicator of molecular weight build-up.

  • Isolation:

    • Release the vacuum with nitrogen and cool the reactor.

    • The resulting polymer can be removed while still warm or after cooling completely (which may require breaking the flask if the polymer is very rigid).

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent like cold methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Interfacial Polycondensation for Polyamides

Interfacial polymerization is a powerful technique for synthesizing polyamides at or near room temperature. It involves a reaction between two fast-reacting monomers dissolved in a pair of immiscible liquids.[9] For polyamide synthesis, this typically involves a diamine in an aqueous phase and a diacyl chloride (the more reactive derivative of the dicarboxylic acid) in an organic phase.[9]

Causality and Expert Insights:

  • Diacyl Chloride: trans-Cyclohexane-1,3-dicarboxylic acid must first be converted to its diacyl chloride form using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This significantly increases the electrophilicity of the carbonyl carbon, making the reaction with the amine nucleophile extremely rapid and irreversible at low temperatures.

  • Immiscible Phases: The reaction occurs at the interface between the two liquid phases.[9] This confines the polymerization, and the polymer film can often be drawn continuously from the interface.

  • Acid Scavenger: An acid scavenger, such as sodium hydroxide or pyridine, is added to the aqueous phase to neutralize the HCl byproduct generated during the reaction.[9] This prevents the protonation of the diamine, which would render it non-nucleophilic and halt the polymerization.

Protocol 2: Interfacial Polycondensation of trans-Cyclohexane-1,3-diacyl Chloride with Hexamethylenediamine

  • Preparation of Diacyl Chloride:

    • In a fume hood, reflux trans-cyclohexane-1,3-dicarboxylic acid with an excess of thionyl chloride (SOCl₂) for 2-4 hours.

    • Remove the excess SOCl₂ by distillation under reduced pressure to obtain the crude trans-cyclohexane-1,3-diacyl chloride.

  • Phase Preparation:

    • Aqueous Phase: Dissolve hexamethylenediamine and an equimolar amount (relative to the expected HCl byproduct) of sodium hydroxide in deionized water.

    • Organic Phase: Dissolve an equimolar amount of the prepared trans-cyclohexane-1,3-diacyl chloride in an organic solvent like dichloromethane or hexane.[9]

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing initial mixing to create a sharp interface.

    • A film of polyamide will form instantly at the interface.

    • Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of polyamide can be drawn out.

    • Alternatively, for a bulk powder, combine the two phases in a blender and mix at high speed for 5-10 minutes.

  • Isolation and Purification:

    • Collect the polymer rope or powder.

    • Wash it thoroughly with water to remove salts and unreacted diamine.

    • Wash with a solvent like acetone to remove unreacted diacyl chloride and oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-70°C to a constant weight.

dot graph "Polyesterification_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [color="#202124"];

subgraph "cluster_reactants" { label=""; bgcolor="transparent"; border=0; R1 [label="HOOC-(C₆H₁₀)-COOH\n(trans-Diacid)"]; R2 [label="HO-R'-OH\n(Diol)"]; Plus [label="+"]; }

subgraph "cluster_products" { label=""; bgcolor="transparent"; border=0; P1 [label="-[OC-(C₆H₁₀)-COO-R']n-\n(Polyester)"]; P2 [label="2n H₂O\n(Water)"]; Plus2 [label="+"]; }

Catalyst [label="Catalyst, Δ\n(High Temp, Vacuum)", shape=none, fontsize=9, fontcolor="#EA4335"];

R1 -> Catalyst [style=invis]; R2 -> Catalyst [style=invis]; Catalyst -> P1 [style=invis];

{rank=same; R1; Plus; R2} {rank=same; P1; Plus2; P2}

edge [dir=none]; R1 -- Plus -- R2; P1 -- Plus2 -- P2;

edge [dir=forward, label="Polycondensation"]; Plus -> Catalyst [ltail=cluster_reactants, lhead=Catalyst]; Catalyst -> Plus2 [ltail=Catalyst, lhead=cluster_products]; } Figure 2. General polycondensation reaction for polyester synthesis.

Polymer Properties and Characterization

The incorporation of the trans-cyclohexane-1,3-dicarboxylic acid moiety yields polymers with distinct properties. These aliphatic polyesters and polyamides are generally semi-crystalline materials. Their thermal and mechanical properties can be tuned by the choice of comonomer.

Polymer SystemComonomerTypical Tg (°C)Typical Tm (°C)Key Characteristics
Polyester Ethylene Glycol60 - 80200 - 220High rigidity, moderate crystallinity
Polyester 1,4-Butanediol40 - 60170 - 190Increased flexibility vs. Ethylene Glycol
Polyester 1,6-Hexanediol20 - 40140 - 160Lower Tg, more flexible chains
Polyamide Hexamethylenediamine80 - 100> 250High thermal stability, strong intermolecular hydrogen bonding

Note: These values are illustrative and can vary significantly with molecular weight and polymer processing conditions.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer, verifies the incorporation of both monomers, and can be used to determine copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups. For polyesters, the key signal is the strong carbonyl (C=O) stretch of the ester group (~1730 cm⁻¹). For polyamides, characteristic peaks include the amide I (C=O stretch, ~1640 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. Achieving a high molecular weight is a primary goal of the synthesis protocols.

  • Differential Scanning Calorimetry (DSC): Measures key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.

Applications in Drug Development

The polymers derived from trans-cyclohexane-1,3-dicarboxylic acid are particularly relevant to the pharmaceutical and biomedical fields. As aliphatic polyesters, they are often biodegradable through hydrolysis of their ester linkages, a critical feature for controlled drug delivery and temporary medical implants.[10][11][12]

  • Drug Delivery Vehicles: The hydrophobic nature of these polyesters makes them suitable for encapsulating hydrophobic drugs, protecting them from degradation and controlling their release over time.[11] The degradation rate can be tuned by altering the comonomer or copolymerizing with other monomers like caprolactone or lactide.[13][14]

  • Tissue Engineering Scaffolds: Their mechanical properties and biocompatibility allow them to be processed into scaffolds that can support cell growth and tissue regeneration.[2][3] The degradation of the polymer scaffold can be timed to match the rate of new tissue formation.

  • Specialty Excipients: The unique physical properties can be leveraged to create novel excipients for formulating challenging drug compounds.

Conclusion and Future Outlook

trans-Cyclohexane-1,3-dicarboxylic acid is a valuable, non-aromatic monomer that provides a pathway to high-performance aliphatic polyesters and polyamides. The polymerization techniques of melt and interfacial polycondensation are effective methods for their synthesis, each with distinct advantages depending on the target polymer. By carefully controlling reaction conditions, researchers can synthesize materials with tailored thermal and mechanical properties. The inherent biocompatibility and biodegradability of the resulting polyesters make them exceptionally promising candidates for advancing applications in drug delivery and regenerative medicine.

References

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS . JKU ePUB. Available at: [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions . Arkivoc. Available at: [Link]

  • New Synthetic Route to Copoly(Ester-Thioester)s by Direct Polycondensation of Thio-Acids with Diols of Cycloketones Derivatives . SCIRP. Available at: [Link]

  • Polyesters - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction . ResearchGate. Available at: [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols . National Center for Biotechnology Information. Available at: [Link]

  • Polyurethane - Wikipedia . Wikipedia. Available at: [Link]

  • Biomedical Applications of Biodegradable Polyesters . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s . National Center for Biotechnology Information. Available at: [Link]

  • Interfacial Polymerization . ResearchGate. Available at: [Link]

  • Surface Modification of Aliphatic Polyester to Enhance Biocompatibility . National Center for Biotechnology Information. Available at: [Link]

  • Polyesters and Polyester Nano- and Microcarriers for Drug Delivery . PubMed. Available at: [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization . ResearchGate. Available at: [Link]

  • Polyesters and Polyester Nano- and Microcarriers for Drug Delivery . MDPI. Available at: [Link]

  • Functional aliphatic polyesters for biomedical and pharmaceutical applications . ResearchGate. Available at: [Link]

  • State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization . MDPI. Available at: [Link]

  • Aliphatic Polyester Nanoparticles for Drug Delivery Systems . ResearchGate. Available at: [Link]

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Application Note and Protocol: Comprehensive Characterization of Polyesters Incorporating trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of cycloaliphatic monomers, such as trans-cyclohexane-1,3-dicarboxylic acid (t-CHDA), into polyester backbones presents a compelling strategy for developing advanced materials with tailored thermal, mechanical, and degradation profiles.[1] Unlike their aromatic counterparts, cycloaliphatic polyesters often exhibit improved flexibility, transparency, and weatherability, making them suitable for a diverse range of applications, from specialty coatings and adhesives to biodegradable plastics and drug delivery vehicles. The unique stereochemistry of the trans-isomer of CHDA imparts a specific conformational rigidity to the polymer chain, influencing crystallinity and, consequently, the material's bulk properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis and in-depth characterization of polyesters containing t-CHDA units. Moving beyond a simple recitation of methods, this document elucidates the causal relationships between experimental choices and expected outcomes, ensuring a robust and validated characterization workflow.

Synthesis of Polyesters Containing trans-Cyclohexane-1,3-dicarboxylic Acid

The most common and scalable method for synthesizing these polyesters is melt polycondensation. This technique involves the reaction of a dicarboxylic acid (or its diester derivative) with a diol at elevated temperatures under vacuum to drive the removal of the condensation byproduct (e.g., water or methanol), thereby achieving high molecular weight polymers.[2]

Rationale for Melt Polycondensation

Melt polycondensation is favored for its solvent-free nature, which aligns with green chemistry principles and simplifies product purification. The high temperatures employed also facilitate the attainment of the high viscosity necessary for producing high molecular weight polymers, which is crucial for achieving desirable mechanical properties.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_synthesis Polyester Synthesis via Melt Polycondensation Monomers Monomers: - t-CHDA - Diol (e.g., 1,4-butanediol) - Catalyst (e.g., Ti(OBu)4) Reactor Reaction Vessel Monomers->Reactor Stage1 Stage 1: Esterification (e.g., 180-220°C, N2 atmosphere) Reactor->Stage1 Heat & Stir Stage2 Stage 2: Polycondensation (e.g., 230-260°C, High Vacuum) Stage1->Stage2 Increase Temp. & Apply Vacuum Polymer Final Polyester Stage2->Polymer Cool & Extrude

Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters.

Protocol: Melt Polycondensation of Poly(butylene trans-cyclohexane-1,3-dicarboxylate)
  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Charging Monomers: Charge the reactor with equimolar amounts of trans-cyclohexane-1,3-dicarboxylic acid and 1,4-butanediol.

  • Catalyst Addition: Introduce a suitable catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of 200-300 ppm relative to the diacid.

  • Esterification Stage:

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of water is collected. This stage forms low molecular weight oligomers.

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-260°C.

    • Simultaneously, reduce the pressure to below 1 Torr to facilitate the removal of excess diol and water, thereby driving the polymerization to high molecular weight.

    • Continue the reaction for 3-5 hours, monitoring the viscosity of the melt (e.g., via the stirrer torque).

  • Product Recovery: Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water. The resulting polymer can then be pelletized for further processing and characterization.

Structural and Molecular Characterization

A thorough understanding of the polymer's structure and molecular weight distribution is paramount as these fundamentally dictate its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of the synthesized polyester, verifying the incorporation of the t-CHDA monomer, and determining the copolymer composition if applicable.

  • ¹H NMR: Provides information on the different types of protons and their relative ratios in the polymer chain. The signals corresponding to the cyclohexane ring protons can confirm the presence of the CHDA unit. At room temperature, due to rapid ring flipping of the cyclohexane, the axial and equatorial protons may appear as a single, averaged signal.[3][4]

  • ¹³C NMR: Offers detailed information about the carbon backbone of the polymer, allowing for the identification of the carbonyl carbons of the ester groups and the distinct carbons of the cyclohexane ring.

  • Dissolve 10-15 mg of the polyester in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and trifluoroacetic acid for less soluble polymers).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Integrate the proton signals to confirm the molar ratios of the diol and diacid units in the polymer chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward method to confirm the formation of the ester linkages and to identify characteristic functional groups present in the polyester.

  • Key Vibrational Bands:

    • C=O Stretch (Ester): A strong absorption band typically appears in the range of 1720-1740 cm⁻¹.[5]

    • C-O Stretch (Ester): Strong bands are expected between 1100-1300 cm⁻¹.[5]

    • C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the diol and the cyclohexane ring.

  • Prepare a thin film of the polyester by melt-pressing or casting from a solution onto a KBr plate.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid polymer.

  • Record the spectrum over a range of 4000-600 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands of the ester group and the absence of broad -OH bands from unreacted carboxylic acid and alcohol end groups.[6][7]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight distribution of the polymer.[8][9] The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are critical parameters that influence the mechanical and rheological properties of the polyester.[10]

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel columns suitable for the expected molecular weight range of the polyester.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform (CHCl₃) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the polyester in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

  • Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI.

Thermal Properties Analysis

The thermal behavior of the polyester dictates its processing window and end-use application temperature range.

Differential Scanning Calorimetry (DSC)

DSC is used to determine key thermal transitions, including the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ).[11] The incorporation of the rigid t-CHDA unit is expected to influence the T₉ and the crystallinity of the polyester.

  • Accurately weigh 5-10 mg of the polyester into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.

  • Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min) to observe crystallization.

  • Second Heating Scan: Reheat the sample to 250°C at 10°C/min to determine the T₉, T꜀ (if any cold crystallization occurs), and Tₘ.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile.[12][13][14] This is crucial for determining the maximum processing temperature before significant degradation occurs.[15]

  • Place 10-15 mg of the polyester in a TGA pan (platinum or alumina).

  • Heat the sample from room temperature to 600°C at a heating rate of 10 or 20°C/min.

  • The analysis can be run under an inert atmosphere (nitrogen) to assess thermal decomposition or under an oxidative atmosphere (air) to evaluate oxidative stability.

  • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate from the TGA curve and its first derivative (DTG).

Data Summary: Expected Thermal Properties
PropertyTypical Range for Cycloaliphatic PolyestersSignificance
Glass Transition Temp. (T₉)40 - 100 °CDefines the transition from a rigid, glassy state to a more flexible, rubbery state.
Melting Temp. (Tₘ)150 - 250 °CIndicates the upper temperature limit for solid-state applications.
Decomposition Temp. (T꜀)> 300 °CDetermines the maximum processing temperature.

Mechanical Properties Evaluation

The mechanical properties determine the suitability of the polyester for applications requiring structural integrity.

Tensile Testing

Tensile testing provides information on the material's strength, stiffness, and ductility. Key parameters obtained include Young's modulus, tensile strength, and elongation at break.

  • Sample Preparation: Prepare thin films of the polyester by melt-pressing or solution casting. Cut the films into dumbbell-shaped specimens according to the ASTM standard.[16]

  • Testing Machine: Use a universal testing machine equipped with a suitable load cell.

  • Test Conditions:

    • Grip the specimen securely, ensuring proper alignment.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[17]

  • Data Analysis: Record the load-extension curve and calculate the Young's modulus, tensile strength, and elongation at break. Perform at least five measurements to ensure statistical significance.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique used to study the viscoelastic properties of polymers as a function of temperature and frequency. It can provide a more precise determination of the T₉ (from the peak of the tan δ curve) and information on other relaxation processes.[11] Cycloaliphatic polyesters often exhibit secondary relaxations (β-relaxations) at sub-T₉ temperatures, which are associated with the conformational transitions of the cyclohexylene rings.[11]

  • Prepare rectangular specimens of the polyester.

  • Mount the specimen in the DMA instrument in a suitable clamping geometry (e.g., tensile or three-point bending).

  • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a low temperature (e.g., -100°C) to above the T₉.

  • Record the storage modulus (E'), loss modulus (E"), and tan δ (E"/E') as a function of temperature.

Degradation Studies

For applications in drug delivery or biodegradable packaging, understanding the degradation behavior of the polyester is critical.

Hydrolytic Degradation

Polyester degradation is primarily driven by the hydrolysis of the ester linkages.[18] The rate of hydrolysis can be influenced by the chemical structure, crystallinity, and the pH of the surrounding medium.

  • Prepare pre-weighed samples (e.g., films or microspheres) of the polyester.

  • Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions.

  • At predetermined time points, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight.

  • Characterize the degradation by monitoring:

    • Mass Loss: Gravimetric analysis of the dried samples.

    • Molecular Weight Reduction: GPC analysis of the degraded polymer.

    • Morphological Changes: Scanning electron microscopy (SEM) to observe surface erosion or bulk degradation.

    • Chemical Changes: FT-IR to monitor the formation of carboxylic acid end groups.[19]

Biodegradation

For environmental applications, assessing the biodegradability in relevant environments (e.g., soil or compost) is necessary.

  • Bury pre-weighed polymer films in controlled soil at a specific temperature and humidity.

  • At regular intervals, retrieve the samples, carefully clean them to remove soil particles, and dry them.

  • Assess the extent of biodegradation by measuring the percentage of mass loss and observing changes in the physical and chemical properties as described for hydrolytic degradation. Some aliphatic polyesters can be fully degradable in soil within 60 days.[20]

Conclusion

The systematic characterization of polyesters containing trans-cyclohexane-1,3-dicarboxylic acid units, as outlined in this guide, provides a robust framework for establishing structure-property relationships. By employing a multi-faceted analytical approach, researchers can gain a comprehensive understanding of their materials, enabling the rational design of novel polyesters for a wide array of advanced applications. Adherence to standardized protocols, coupled with a clear understanding of the underlying principles of each technique, ensures the generation of high-quality, reproducible data essential for scientific advancement and product development.

References

  • Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. (2025). Vertex AI Search.
  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
  • The properties of polyesters as a function of difunctional acids. ResearchGate. Retrieved from [Link]

  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • Polyurethane - Wikipedia. Wikipedia. Retrieved from [Link]

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International. Retrieved from [Link]

  • ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. Retrieved from [Link]

  • ASTM D3850: Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method. ASTM International. Retrieved from [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. Retrieved from [Link]

  • S.L. Sandhya, T.E. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram.
  • Sichina, W.J. Characterization of Polymers Using TGA. PerkinElmer.
  • FTIR analysis of hydrolysis in aliphatic polyesters. Academia.edu. Retrieved from [Link]

  • Using NMR for Studying Polymer Structures. Creative Biostructure. Retrieved from [Link]

  • Smith, J. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. YouTube. Retrieved from [Link]

  • Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Retrieved from [Link]

  • Zhang, T., et al. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Retrieved from [Link]

  • Polyesters - The Essential Chemical Industry. (n.d.).
  • ASTM Testing for Plastics and Polymers. Intertek. Retrieved from [Link]

  • Tensile and Tear Resistance Tests for Fabrics. Nelson Labs. Retrieved from [Link]

  • Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. (2023). MDPI. Retrieved from [Link]

  • KARANS CHEMWORLD. (2023). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. Retrieved from [Link]

  • Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. MDPI. Retrieved from [Link]

  • GPC - Gel Permeation Chromatography. ResearchGate. Retrieved from [Link]

  • Tensile Testing of Thin Films to ASTM D882 / ISO 527-3. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for Guest Molecule Encapsulation in Metal-Organic Frameworks (MOFs) Derived from trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Flexible Aliphatic Linkers in MOF-based Host-Guest Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in the controlled delivery of therapeutic agents.[1] The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of metal nodes and organic linkers is a key attribute driving this interest. While rigid aromatic linkers have been extensively studied, the use of flexible aliphatic linkers, such as cyclohexane-dicarboxylic acids, offers unique opportunities for creating dynamic and responsive frameworks.

This application note provides a comprehensive guide to the encapsulation of guest molecules within MOFs synthesized from trans-cyclohexane-1,3-dicarboxylic acid. This specific linker is of interest due to its non-planar, stereochemically rigid nature, which can impart unique topologies and pore environments within the resulting MOF structure. We will delve into the rationale behind the synthesis of these MOFs, provide detailed protocols for their preparation and the subsequent encapsulation of guest molecules, and outline the essential characterization techniques to validate successful guest loading. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of these novel MOF architectures for advanced applications.

I. Synthesis of MOFs from trans-Cyclohexane-1,3-dicarboxylic Acid: A Solvothermal Approach

The synthesis of MOFs is a process of self-assembly where metal ions or clusters are coordinated by organic linkers to form a crystalline framework.[2] The solvothermal method is a widely employed technique for MOF synthesis as it allows for the crystallization of high-quality materials under controlled temperature and pressure.[3]

Causality Behind Experimental Choices:

  • Solvent System: A mixture of a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a more volatile co-solvent, like ethanol or water, is often used. DMF helps to dissolve the organic linker and metal salt, while the co-solvent can influence the solubility of the reactants and the nucleation and growth of the MOF crystals.

  • Temperature and Time: The reaction temperature and duration are critical parameters that affect the crystallinity, phase purity, and crystal size of the MOF. A typical temperature range for solvothermal synthesis is 80-150 °C for 12-72 hours.

  • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or benzoic acid), can help to control the nucleation and growth of the MOF crystals, leading to larger and more well-defined crystals with fewer defects.

Protocol 1: Solvothermal Synthesis of a Copper-based MOF with trans-Cyclohexane-1,3-dicarboxylic Acid

This protocol is a generalized procedure based on the synthesis of similar copper-based MOFs and should be optimized for the specific system.[4]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • trans-Cyclohexane-1,3-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of trans-cyclohexane-1,3-dicarboxylic acid in 5 mL of ethanol.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the final product under vacuum at 60 °C overnight.

II. Guest Molecule Encapsulation: The Impregnation Method

The impregnation or post-synthetic loading method is a straightforward and widely used technique for encapsulating guest molecules within the pores of a pre-synthesized MOF.[5] This method relies on the diffusion of the guest molecule from a solution into the porous framework of the MOF.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent for the guest molecule should be chosen carefully. It must be able to dissolve the guest molecule without dissolving or degrading the MOF structure. The solvent should also be easily removable after the loading process.

  • Concentration of Guest Solution: The concentration of the guest molecule in the solution will influence the loading efficiency. Higher concentrations generally lead to higher loading, but saturation may occur.

  • Time and Temperature: The impregnation time and temperature affect the diffusion of the guest molecule into the MOF pores. Stirring or agitation can facilitate this process.

Workflow for Guest Molecule Encapsulation

G cluster_0 MOF Activation cluster_1 Guest Loading cluster_2 Isolation & Purification A As-synthesized MOF B Solvent Exchange (e.g., with Chloroform/Methanol) A->B C Drying under Vacuum B->C D Activated MOF C->D Activated MOF F Impregnation (Stirring at RT) D->F E Guest Molecule Solution E->F G Guest-Loaded MOF Suspension F->G Guest-Loaded MOF H Centrifugation/Filtration G->H I Washing with Fresh Solvent H->I J Drying under Vacuum I->J

Caption: Workflow for guest molecule encapsulation via the impregnation method.

Protocol 2: Encapsulation of a Model Drug (e.g., Ibuprofen) into the MOF

Materials:

  • Activated MOF from Protocol 1

  • Ibuprofen

  • Ethanol

  • Centrifuge tubes

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Accurately weigh approximately 50 mg of the activated MOF and place it in a centrifuge tube.

  • Add 5 mL of the ibuprofen stock solution to the MOF.

  • Seal the tube and stir the suspension at room temperature for 24 hours to allow for complete impregnation.

  • After 24 hours, centrifuge the mixture to separate the solid guest-loaded MOF from the supernatant.

  • Carefully collect the supernatant for later analysis of the unloaded drug concentration.

  • Wash the guest-loaded MOF with a small amount of fresh ethanol to remove any surface-adsorbed drug.

  • Dry the guest-loaded MOF under vacuum at a temperature below the decomposition point of the guest molecule.

III. Characterization of Host-Guest Systems: A Self-Validating Approach

A combination of characterization techniques is essential to confirm the successful synthesis of the MOF and the encapsulation of the guest molecule. Each technique provides a piece of the puzzle, and together they form a self-validating system.

A. Powder X-Ray Diffraction (PXRD): Confirming Crystallinity and Structural Integrity

PXRD is a fundamental technique for characterizing crystalline materials. It provides a "fingerprint" of the MOF's crystal structure.

Protocol 3: PXRD Analysis

  • Grind a small amount of the MOF sample into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Validation:

    • As-synthesized MOF: Compare the experimental pattern with a simulated pattern if the crystal structure is known, or with patterns of similar known MOFs. The presence of sharp peaks indicates a crystalline material.

    • Guest-loaded MOF: The PXRD pattern of the guest-loaded MOF should largely match that of the empty MOF, confirming that the framework's crystallinity is retained after guest encapsulation.[6] Minor shifts in peak positions may be observed due to guest-framework interactions.[7]

B. Thermogravimetric Analysis (TGA): Quantifying Guest Loading and Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is a powerful tool for determining the amount of guest molecules loaded into a MOF and for assessing the thermal stability of both the host and the guest-loaded material.[1][8]

Workflow for TGA Analysis

G cluster_0 Data Interpretation A Place ~5-10 mg of sample in TGA pan B Heat under N₂ atmosphere (e.g., 10 °C/min ramp) A->B C Record mass loss vs. temperature B->C D Initial mass loss: Removal of solvent molecules C->D E Second mass loss: Decomposition of guest molecules D->E F Final mass loss: Decomposition of MOF framework E->F G Calculate guest loading from mass loss in step E E->G

Caption: Workflow for Thermogravimetric Analysis (TGA) of a guest-loaded MOF.

Protocol 4: TGA Analysis

  • Accurately weigh 5-10 mg of the MOF sample into an alumina TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Validation:

    • Activated MOF: The TGA curve should show a stable plateau up to the decomposition temperature of the framework, indicating the absence of solvent molecules.

    • Guest-loaded MOF: The TGA curve will exhibit distinct weight loss steps. The first step at lower temperatures corresponds to the removal of any residual solvent. The subsequent weight loss step, at a temperature consistent with the decomposition of the guest molecule, can be used to quantify the loading amount. The final weight loss at higher temperatures corresponds to the decomposition of the MOF framework.[9]

C. Brunauer-Emmett-Teller (BET) Analysis: Determining Surface Area and Porosity

BET analysis is a gas sorption technique used to determine the specific surface area and pore volume of a porous material.[10]

Protocol 5: BET Analysis

  • Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube.

  • Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed molecules from the pores. The degassing temperature should be below the decomposition temperature of the MOF.

  • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Calculate the specific surface area using the BET equation in the relative pressure (P/P₀) range of 0.05-0.3.

  • Validation:

    • Activated MOF: A high BET surface area confirms the porosity of the material.

    • Guest-loaded MOF: A significant decrease in the BET surface area and pore volume compared to the activated MOF is a strong indication of successful guest encapsulation within the pores.[11]

D. UV-Visible Spectroscopy: Quantifying Drug Loading

For guest molecules that have a characteristic UV-Vis absorbance, this technique can be used to quantify the amount of drug loaded into the MOF.

Protocol 6: Quantification of Drug Loading using UV-Vis Spectroscopy

  • Prepare a calibration curve of the drug in the chosen solvent by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λ_max).

  • Measure the absorbance of the supernatant collected in Protocol 2 at λ_max.

  • Use the calibration curve to determine the concentration of the unloaded drug in the supernatant.

  • Calculate the amount of drug loaded into the MOF using the following equations:

    • Loading Capacity (%) = [(Initial mass of drug - Mass of unloaded drug) / Mass of MOF] x 100

    • Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of unloaded drug) / Initial mass of drug] x 100

Validation: The results from UV-Vis spectroscopy should be in good agreement with the loading values obtained from TGA, providing a cross-validation of the guest loading.

IV. Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Physicochemical Properties of the MOF and Guest-Loaded MOF

SampleBET Surface Area (m²/g)Pore Volume (cm³/g)Guest Loading (wt%) from TGAGuest Loading (wt%) from UV-Vis
Activated MOFValueValueN/AN/A
Guest-Loaded MOFValueValueValueValue

Table 2: Drug Loading and Encapsulation Efficiency

DrugInitial Drug Concentration (mg/mL)Loading Capacity (%)Encapsulation Efficiency (%)
Ibuprofen10ValueValue

V. Conclusion and Future Perspectives

This application note has provided a detailed framework for the synthesis of MOFs from trans-cyclohexane-1,3-dicarboxylic acid and the subsequent encapsulation of guest molecules. The step-by-step protocols for synthesis, loading, and characterization are designed to be robust and self-validating. The use of flexible aliphatic linkers like trans-cyclohexane-1,3-dicarboxylic acid opens up exciting possibilities for creating MOFs with dynamic properties, which could be advantageous for applications in stimuli-responsive drug delivery and smart materials. Further research into the crystal engineering of these MOFs and the exploration of a wider range of guest molecules will undoubtedly lead to new and innovative applications.

VI. References

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  • Zhang, C. X., Wang, Q. L., et al. (2021). Designable Guest‐Molecule Encapsulation in Metal–Organic Frameworks for Proton Conductivity. Chemistry–A European Journal, 27(72), 18037-18053. [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2021). Molecules, 26(16), 4933. [Link]

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  • Wang, Z., et al. (2011). Guest-dependent cavities in two-dimensional metal - Organic frameworks sustained by tetrafluoro-1,3-benzenedicarboxylate. Angewandte Chemie International Edition, 50(1), 153-157. [Link]

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  • O'Keeffe, M., & Yaghi, O. M. (2016). Structures of Metal–Organic Frameworks with Rod Secondary Building Units. Chemical Reviews, 116(18), 11831-11859. [Link]

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  • Powers, J. A., et al. (2022). Superior Metal‐Organic Framework Activation with Dimethyl Ether. Angewandte Chemie International Edition, 61(51), e202212354. [Link]

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  • Al-Naddaf, Q., et al. (2025). Theoretical analysis of MOFs for pharmaceutical applications by using machine learning models to predict loading capacity and cell viability. Scientific Reports, 15(1), 1-13. [Link]

  • Al-Yasari, A., et al. (2019). Use of waste TPA in the synthesis of a metal organic framework (MOF) for use in hydrogen storage. CORE. [Link]

  • Microtrac. (n.d.). The BET Method for Microporous Materials. [Link]

  • Gauto, D. F., et al. (2021). Locating guest molecules inside metal-organic framework pores with a multiscale computational approach. ChemRxiv. [Link]

  • Khan, N. A., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. ChemEngineering, 9(2), 24. [Link]

  • Zhang, C. X., Wang, Q. L., et al. (2021). Designable Guest‐Molecule Encapsulation in Metal–Organic Frameworks for Proton Conductivity. Chemistry–A European Journal, 27(72), 18037-18053. [Link]

  • Zhang, C. X., Wang, Q. L., et al. (2021). Designable Guest‐Molecule Encapsulation in Metal–Organic Frameworks for Proton Conductivity. Chemistry–A European Journal, 27(72), 18037-18053. [Link]

  • Zhang, C. X., Wang, Q. L., et al. (2021). Designable Guest‐Molecule Encapsulation in Metal–Organic Frameworks for Proton Conductivity. Chemistry–A European Journal, 27(72), 18037-18053. [Link]

  • Zhang, C. X., Wang, Q. L., et al. (2021). Designable Guest‐Molecule Encapsulation in Metal–Organic Frameworks for Proton Conductivity. Chemistry–A European Journal, 27(72), 18037-18053. [Link]

  • Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(11), 2366-2388. [Link]

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Catalytic Applications of Metal-Organic Frameworks Constructed with trans-Cyclohexane-1,3-dicarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Alicyclic Linkers in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to drug delivery and catalysis.[1] The ability to tune their structure and function by judicious selection of metal nodes and organic linkers is a key attribute. While aromatic dicarboxylic acids have been extensively used as linkers, their aliphatic and alicyclic counterparts are gaining attention for introducing unique structural and electronic properties to the resulting frameworks.[2]

This application note focuses on the catalytic potential of MOFs constructed using trans-cyclohexane-1,3-dicarboxylic acid as the organic linker. The non-planar and conformationally flexible nature of the cyclohexane ring, combined with the stereochemistry of the carboxylate groups in the trans-1,3-position, can lead to the formation of MOFs with distinct topologies and pore environments compared to their aromatic or linear aliphatic analogues.[3] The inherent properties of this linker, such as its robustness and the potential for creating chiral environments, make the resulting MOFs promising candidates for various catalytic transformations.

The metal nodes within these frameworks can act as Lewis acid sites, crucial for activating substrates in a variety of organic reactions.[4] The overall catalytic activity is a synergistic effect of the metal center, the linker's geometry, and the pore structure of the MOF. This guide provides a detailed protocol for the synthesis of a hypothetical, yet scientifically plausible, copper-based MOF using trans-cyclohexane-1,3-dicarboxylic acid and its application in the catalytic oxidation of cyclohexane, a fundamentally important industrial reaction.

I. Synthesis of a Copper-Based MOF with trans-Cyclohexane-1,3-dicarboxylic Acid (Cu-CHDA-MOF)

The following protocol is adapted from established methods for the synthesis of copper-based MOFs with dicarboxylate linkers.[5] Solvothermal synthesis is employed to facilitate the formation of a crystalline framework.

A. Rationale for Synthesis Parameters

  • Metal Source: Copper(II) nitrate is chosen for its ability to form paddle-wheel secondary building units (SBUs), which are common in MOFs constructed from dicarboxylic acids.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol is used. DMF acts as a high-boiling solvent suitable for solvothermal reactions and can also serve as a coordinating solvent that can be later removed to open up active metal sites. Ethanol helps to modulate the solubility of the reactants.

  • Temperature and Time: The reaction is carried out at 120 °C to provide sufficient thermal energy for the formation of the crystalline MOF structure. A 24-hour reaction time allows for the completion of the self-assembly process.

B. Experimental Protocol

  • Reagent Preparation:

    • Dissolve 172.18 mg (1.0 mmol) of trans-cyclohexane-1,3-dicarboxylic acid in 20 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and ethanol in a 50 mL beaker with stirring.

    • In a separate 20 mL beaker, dissolve 241.6 mg (1.0 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the copper(II) nitrate solution to the solution of the dicarboxylic acid linker with continuous stirring.

    • Transfer the resulting blue solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis:

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

    • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the blue crystalline product by filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF in the pores.

    • Dry the product under vacuum at 80 °C for 12 hours to yield the activated Cu-CHDA-MOF.

C. Characterization

To ensure the successful synthesis and integrity of the Cu-CHDA-MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the copper centers and the absence of unreacted dicarboxylic acid.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature for solvent removal and catalyst activation.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the activated MOF.

D. Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_workup Product Workup prep_linker Dissolve trans-cyclohexane-1,3-dicarboxylic acid in DMF/Ethanol mix Mix Solutions prep_linker->mix prep_metal Dissolve Copper(II) Nitrate in DMF prep_metal->mix solvothermal Solvothermal Reaction (120 °C, 24h) mix->solvothermal filtration Filtration solvothermal->filtration wash_dmf Wash with DMF filtration->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh drying Vacuum Drying (80 °C) wash_etoh->drying characterization Characterization (PXRD, FTIR, TGA, BET) drying->characterization G Cu_MOF Cu(II)-MOF (Active Site) Activated_Complex [Cu(II)-OOR]-MOF (R = t-Bu) Cu_MOF->Activated_Complex + t-BuOOH Radical_Gen Cu(I)-MOF + ROO• Activated_Complex->Radical_Gen Homolytic Cleavage Radical_Gen->Cu_MOF + e- Cyclohexyl_Radical Cyclohexyl Radical Radical_Gen->Cyclohexyl_Radical + Cyclohexane - t-BuOOH Cyclohexane Cyclohexane Products Cyclohexanol + Cyclohexanone Cyclohexyl_Radical->Products + O2, + H• Products->Cu_MOF Catalyst Regeneration

Sources

Application Notes & Protocols: trans-Cyclohexane-1,3-dicarboxylic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclohexane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The cyclohexane ring, a ubiquitous motif in natural products and synthetic pharmaceuticals, offers a rigid and three-dimensional framework that can effectively orient functional groups in space. Among its derivatives, trans-cyclohexane-1,3-dicarboxylic acid (t-CHDA) emerges as a particularly valuable precursor for the synthesis of pharmaceutical intermediates. Its defined trans stereochemistry and bifunctional nature allow for the creation of diverse and structurally complex molecules, positioning it as a key building block in the medicinal chemist's toolbox.[1] Derivatives of t-CHDA are crucial intermediates in the synthesis of a variety of pharmaceuticals.[1]

This technical guide provides an in-depth exploration of trans-cyclohexane-1,3-dicarboxylic acid as a precursor, offering detailed application notes and protocols for its conversion into key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties and Stereochemical Considerations

trans-Cyclohexane-1,3-dicarboxylic acid is an alicyclic dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[2] The defining feature of this molecule is the trans configuration of its two carboxyl groups, which are situated on opposite sides of the cyclohexane ring. This stereochemistry imparts a high degree of molecular symmetry and a stable chair conformation.[1]

PropertyValueSource
Molecular FormulaC₈H₁₂O₄[2]
Molecular Weight172.18 g/mol [2]
CAS Number2305-30-8[2]
AppearanceWhite to off-white crystalline powder
StorageDry, sealed place[2]

The rigid cyclohexane backbone in the trans configuration provides a predictable and conformationally restricted scaffold. This is a highly desirable attribute in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.

Core Applications in the Synthesis of Pharmaceutical Intermediates

The utility of trans-cyclohexane-1,3-dicarboxylic acid as a precursor stems from the reactivity of its two carboxylic acid groups. These can be readily transformed into a variety of functional groups, including amides, esters, alcohols, and amines, which are fundamental components of many drug molecules. The 1,3-disubstituted pattern allows for the creation of molecules with specific spatial arrangements of these functional groups, influencing their interaction with biological macromolecules.

Synthesis of trans-1,3-Cyclohexane Dicarboxamides: Scaffolds for Biologically Active Molecules

The formation of amide bonds is one of the most common transformations in medicinal chemistry.[3] Diamides derived from trans-cyclohexane-1,3-dicarboxylic acid are of particular interest as they can act as rigid scaffolds to present pharmacophoric groups in a defined orientation. These diamides have been investigated for a range of biological activities.

The general workflow for the synthesis of diamides from trans-cyclohexane-1,3-dicarboxylic acid involves the activation of the carboxylic acid groups followed by reaction with a primary or secondary amine.

G t_CHDA trans-Cyclohexane-1,3-dicarboxylic Acid Activation Carboxylic Acid Activation t_CHDA->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (2 eq.) Amine->Coupling Diamide trans-1,3-Cyclohexane Dicarboxamide Coupling->Diamide Purification Purification (Crystallization/Chromatography) Diamide->Purification Final_Product Pure Diamide Intermediate Purification->Final_Product

Caption: General workflow for the synthesis of diamides.

This protocol details a representative synthesis of a diamide from trans-cyclohexane-1,3-dicarboxylic acid using a common coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • trans-Cyclohexane-1,3-dicarboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve trans-cyclohexane-1,3-dicarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add benzylamine (2.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Coupling Agent Addition: In a separate flask, dissolve EDC (2.2 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction with 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N¹,N³-dibenzyl-trans-cyclohexane-1,3-dicarboxamide.

Causality Behind Experimental Choices:

  • EDC/DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to facilitate the formation of a more reactive acylpyridinium intermediate.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts without interfering with the coupling reaction.

  • Aqueous Workup: The series of acidic and basic washes removes unreacted starting materials, coupling reagents, and byproducts.

Synthesis of trans-1,3-Bis(aminomethyl)cyclohexane: A Diamine Building Block

The reduction of the dicarboxylic acid or its corresponding diamide to a diamine opens up another avenue for creating pharmaceutical intermediates. trans-1,3-Bis(aminomethyl)cyclohexane is a valuable building block for the synthesis of various ligands, and as a component in drug candidates.

This two-step process involves the initial formation of the diamide followed by its reduction.

G t_CHDA trans-Cyclohexane-1,3-dicarboxylic Acid Diamide_Formation Diamide Formation (as per Protocol 1) t_CHDA->Diamide_Formation Diamide trans-1,3-Cyclohexane Dicarboxamide Diamide_Formation->Diamide Reduction Reduction (e.g., LiAlH₄) Diamide->Reduction Diamine trans-1,3-Bis(aminomethyl)cyclohexane Reduction->Diamine Purification Purification (Distillation/Crystallization) Diamine->Purification Final_Product Pure Diamine Intermediate Purification->Final_Product

Caption: Workflow for the synthesis of diamines.

This protocol outlines the reduction of the previously synthesized diamide to the corresponding diamine using lithium aluminum hydride (LiAlH₄).

Materials:

  • N¹,N³-Dibenzyl-trans-cyclohexane-1,3-dicarboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (4.0 eq.) in anhydrous THF.

  • Amide Addition: Dissolve the N¹,N³-dibenzyl-trans-cyclohexane-1,3-dicarboxamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

Expert Insights on Safety and Workup:

The workup of LiAlH₄ reactions must be performed with extreme caution due to the evolution of hydrogen gas. The Fieser workup is a reliable method for quenching the reaction and producing an easily filterable solid.

Chiral Resolution: Accessing Enantiopure Intermediates

trans-Cyclohexane-1,3-dicarboxylic acid is a chiral molecule and is typically synthesized as a racemic mixture. For many pharmaceutical applications, the use of a single enantiomer is crucial for therapeutic efficacy and to avoid off-target effects. Chiral resolution of the racemic diacid can be achieved by forming diastereomeric salts with a chiral amine.

This protocol provides a general procedure for the chiral resolution of racemic trans-cyclohexane-1,3-dicarboxylic acid using a chiral resolving agent like (R)-1-phenylethylamine.

Materials:

  • (±)-trans-Cyclohexane-1,3-dicarboxylic acid

  • (R)-1-Phenylethylamine

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve the racemic trans-cyclohexane-1,3-dicarboxylic acid (1.0 eq.) in hot ethanol. In a separate flask, dissolve (R)-1-phenylethylamine (1.0 eq.) in ethanol.

  • Crystallization: Slowly add the amine solution to the diacid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Enrichment: The enantiomeric excess of the resolved acid can be improved by repeated recrystallizations of the diastereomeric salt.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Acidify the mixture with 1 M HCl to a pH of 1-2.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-cyclohexane-1,3-dicarboxylic acid.

Trustworthiness of the Protocol:

The success of a classical resolution depends on the difference in solubility between the two diastereomeric salts. The choice of solvent and the rate of cooling are critical parameters that may require optimization. The enantiomeric purity of the final product should be determined by a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Conclusion: A Foundation for Innovation

trans-Cyclohexane-1,3-dicarboxylic acid represents a robust and versatile starting material for the construction of a wide array of pharmaceutical intermediates. Its rigid stereochemistry and bifunctional nature provide a solid foundation for the synthesis of complex molecules with well-defined three-dimensional structures. The protocols outlined in this guide for the synthesis of diamides, diamines, and for chiral resolution offer a starting point for researchers and drug development professionals to harness the potential of this valuable precursor. By understanding the principles behind these transformations, scientists can adapt and expand upon these methods to create novel molecular entities with therapeutic potential.

References

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 2021. Available at: [Link]

Sources

Application Notes & Protocols: The Role of trans-Cyclohexane-1,3-dicarboxylic Acid in Chiral Separations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality and the Utility of a Unique Chiral Scaffolding

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the ability to separate and analyze these enantiomers—a process known as chiral separation—is a critical capability in both research and industrial settings.

trans-Cyclohexane-1,3-dicarboxylic acid is a chiral molecule that presents a rigid and well-defined three-dimensional structure. This structural rigidity, conferred by the cyclohexane ring in a stable chair conformation, makes it and its derivatives excellent candidates for applications in chiral separations. The two carboxylic acid groups, positioned in a trans configuration on opposite sides of the ring, provide well-defined points for interaction, which is a key feature for effective chiral recognition.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of trans-cyclohexane-1,3-dicarboxylic acid in chiral separations. We will explore its use as a chiral resolving agent for the separation of racemic mixtures, its potential as a building block for the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), and the application of enzymatic methods for its own resolution.

Part 1: trans-Cyclohexane-1,3-dicarboxylic Acid as a Chiral Resolving Agent

The classical method of resolving a racemic mixture involves its reaction with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2] trans-Cyclohexane-1,3-dicarboxylic acid, being a chiral diacid, is particularly well-suited for the resolution of racemic amines.

Mechanism of Chiral Recognition in Diastereomeric Salt Formation

The fundamental principle behind this application is the formation of diastereomeric salts through acid-base reactions between the chiral dicarboxylic acid and a racemic amine. The differential solubility of these salts is a consequence of the distinct three-dimensional packing arrangements in their crystal lattices. The "lock-and-key" model is often invoked to describe this, where the chiral resolving agent provides a specific stereochemical environment that interacts differently with each enantiomer of the racemate.[3] Factors such as hydrogen bonding, ionic interactions, and steric hindrance contribute to the stability and crystal packing of the diastereomeric salts.[3]

The choice of solvent is critical in this process, as it influences the solubility of the diastereomeric salts. A successful resolution often relies on identifying a solvent system in which one diastereomeric salt is significantly less soluble than the other.

Protocol: Resolution of a Racemic Amine using (1R,3R)-Cyclohexane-1,3-dicarboxylic Acid

This protocol provides a generalized procedure for the resolution of a racemic primary amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.

Materials:

  • Racemic amine

  • (1R,3R)-Cyclohexane-1,3-dicarboxylic acid (or the (1S,3S)-enantiomer)

  • A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper and funnel

  • Crystallization dish or Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable heated solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 equivalents of (1R,3R)-cyclohexane-1,3-dicarboxylic acid in the same heated solvent. The use of 0.5 equivalents of the diacid is a common starting point for the resolution of a monoamine.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be beneficial.[4]

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).

    • If the desired e.e. is not achieved, recrystallization of the diastereomeric salt from a suitable solvent can be performed to enhance its purity.[5]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt in water.

    • Add a 1 M NaOH solution dropwise until the pH of the solution is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the remaining aqueous layer with 1 M HCl to a pH < 2 to protonate the dicarboxylic acid.

    • If the resolving agent precipitates, it can be collected by filtration. Otherwise, it can be extracted with a suitable organic solvent.

    • The recovered resolving agent can be purified and reused.

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_separation Separation cluster_purification Liberation & Purification racemic_amine Racemic Amine in Solvent mix Mix and Stir racemic_amine->mix resolving_agent trans-Cyclohexane-1,3- dicarboxylic Acid in Solvent resolving_agent->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter less_soluble Less Soluble Diastereomeric Salt (Solid) filter->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Filtrate) filter->more_soluble Liquid liberate_amine Basify (NaOH) & Extract Amine less_soluble->liberate_amine recover_acid Acidify (HCl) & Recover Acid more_soluble->recover_acid pure_enantiomer Pure Amine Enantiomer liberate_amine->pure_enantiomer recycled_acid Recycled Resolving Agent recover_acid->recycled_acid G cluster_activation Activation cluster_immobilization Immobilization cluster_derivatization Derivatization cluster_packing Column Preparation start_acid trans-Cyclohexane-1,3- dicarboxylic Acid acid_chloride Mono-acid Chloride Derivative start_acid->acid_chloride SOCl2, H2O immobilized Immobilized Selector acid_chloride->immobilized Toluene, TEA silica 3-Aminopropyl Silica Gel silica->immobilized final_csp Final CSP immobilized->final_csp DCC/EDC chiral_amine Chiral Amine chiral_amine->final_csp hplc_column Packed HPLC Column final_csp->hplc_column Slurry Packing

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans Isomers of Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of Cyclohexane-1,3-dicarboxylic acid geometric isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of separating its cis and trans forms. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and separation theory of Cyclohexane-1,3-dicarboxylic acid isomers.

Q1: What are the fundamental structural differences between cis- and trans-Cyclohexane-1,3-dicarboxylic acid?

A1: The terms cis and trans describe the relative orientation of the two carboxylic acid (-COOH) groups on the cyclohexane ring. In the cis isomer, both carboxyl groups are on the same side of the ring.[1] In the trans isomer, they are on opposite sides.[2] This seemingly subtle difference has profound implications for the molecule's three-dimensional shape (conformation), stability, and physical properties. The trans isomer is generally the more thermodynamically stable of the two because it can adopt a chair conformation where both bulky carboxyl groups occupy equatorial positions, minimizing steric strain.[2][3]

Q2: Why is separating these two isomers so important?

A2: The spatial arrangement of functional groups is critical in chemistry and pharmacology. The distinct stereochemistry of the cis and trans isomers means they can exhibit different biological activities, toxicities, and material properties. For instance, in polymer chemistry, the rigid and symmetrical structure of the trans isomer is used to enhance the thermal stability and mechanical strength of polyesters and polyamides.[2] In drug development, only one isomer may fit into the active site of a target enzyme or receptor, making the other isomer an impurity or, in some cases, responsible for off-target effects.

Q3: What are the primary methods for separating the cis and trans isomers?

A3: The separation strategy hinges on exploiting the differences in the isomers' physical and chemical properties. The three most effective methods are:

  • Fractional Crystallization: This classical technique leverages the different solubility profiles of the isomers in a given solvent. The less soluble isomer will crystallize out of a saturated solution first upon cooling.

  • Chemical Derivatization: This involves selectively reacting one isomer to form a new compound that is easily separated. For example, the cis isomer can form a cyclic anhydride, a reaction the trans isomer cannot undergo due to spatial constraints.[4]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often after esterification of the carboxylic acids, can effectively separate the isomers based on their differential interactions with a stationary phase.[2][5]

Q4: Which isomer is typically more soluble and which has a higher melting point?

A4: The trans isomer exhibits greater molecular symmetry, allowing it to pack more efficiently into a crystal lattice.[2] This results in stronger intermolecular forces, giving it a higher melting point and lower solubility compared to the cis isomer.[2] The cis isomer, being less symmetrical, has a lower melting point and is generally more soluble in most common solvents.[2]

Section 2: Core Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most common and reliable separation techniques.

Protocol 2.1: Separation via Fractional Crystallization

This protocol is based on the lower solubility of the trans isomer in water.

Principle: The mixture of isomers is dissolved in a minimum amount of hot solvent to create a saturated solution. As the solution slowly cools, the less soluble trans isomer will selectively crystallize, leaving the more soluble cis isomer in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the mixture of cis/trans-Cyclohexane-1,3-dicarboxylic acid (e.g., 10 g) into an Erlenmeyer flask. Add a minimal amount of distilled water (start with ~50 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small aliquots of hot water until a clear solution is achieved. Avoid using excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the trans isomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any residual mother liquor containing the cis isomer.

  • Drying: Dry the crystals in a desiccator or a low-temperature oven. The resulting solid is enriched in the trans isomer.

  • Purity Check: Determine the melting point of the crystals. The pure trans isomer has a significantly higher melting point than the cis isomer or the mixture. Further purification can be achieved by recrystallizing the solid.

Protocol 2.2: Separation via Selective Anhydride Formation

This protocol offers a chemical method to separate the isomers by selectively converting the cis isomer into its cyclic anhydride.

Principle: The two carboxylic acid groups of the cis isomer are positioned closely enough to react with a dehydrating agent (like acetic anhydride) to form a stable, five-membered cyclic anhydride. The carboxyl groups of the trans isomer are too far apart to undergo this intramolecular reaction.

Step-by-Step Methodology:

  • Reaction Setup: Place the cis/trans isomer mixture (e.g., 5 g) in a round-bottom flask. Add acetic anhydride (e.g., 20 mL).[4]

  • Heating: Heat the mixture to reflux for 2-3 hours.[4] This provides the activation energy needed for the dehydration reaction.

  • Removal of Reagent: After cooling, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Separation: The resulting mixture contains the cis-cyclic anhydride and the unreacted trans-dicarboxylic acid. These two compounds have very different polarities and solubilities. The trans acid can often be precipitated by adding a non-polar solvent (like hexane) and collected by filtration. The cis-anhydride remains in the filtrate.

  • Hydrolysis (Recovery of cis isomer): To recover the cis-dicarboxylic acid, the filtrate containing the anhydride is heated with water to hydrolyze the anhydride back to the diacid.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My yield from fractional crystallization is very low. What went wrong?

A: Low recovery is a common issue in crystallization.[6] The cause is often related to solubility.

  • Possible Cause 1: Too much solvent was used.

    • Explanation: Using an excessive amount of solvent during the initial dissolution step prevents the solution from becoming saturated upon cooling, meaning less product will crystallize out.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Possible Cause 2: Cooling was too rapid.

    • Explanation: Crash-cooling the solution (e.g., by placing it directly into an ice bath from a high temperature) can lead to the formation of very small, impure crystals and may trap the desired compound in the solution.

    • Solution: Always allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.

  • Possible Cause 3: Insufficient cooling time.

    • Explanation: Crystallization is an equilibrium process. The solution may not have had enough time at a low temperature to precipitate the maximum amount of product.

    • Solution: Ensure the flask remains in the ice bath for at least 30-60 minutes before filtration.

Q: The melting point of my separated "pure" isomer is broad, not sharp. What does this indicate?

A: A broad melting point range is a classic sign of an impure sample.

  • Possible Cause 1: Co-crystallization of isomers.

    • Explanation: If the initial mixture is highly concentrated or cooled too quickly, the cis isomer can crystallize along with the trans isomer, acting as an impurity and depressing/broadening the melting point.

    • Solution: Perform a second recrystallization (recrystallize your product again using the same procedure). This will significantly enhance the purity of the final product.

  • Possible Cause 2: Residual solvent.

    • Explanation: The crystals may not be fully dry, and the trapped solvent can disrupt the crystal lattice, leading to a lower and broader melting point.

    • Solution: Ensure the crystals are thoroughly dried under vacuum or in a desiccator until a constant weight is achieved.

Q: How can I definitively confirm the identity and purity of my separated isomers?

A: Melting point is a good preliminary check, but spectroscopic methods are required for definitive confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The ¹H NMR spectra of the cis and trans isomers will show distinct differences in chemical shifts and proton-proton coupling constants (³JHH) due to their different spatial environments.[7][8] The conformational preferences of the isomers can be determined from these coupling constants.[8][9]

  • Infrared (IR) Spectroscopy: While the spectra will share features (e.g., broad O-H stretch, C=O stretch), there will be differences in the fingerprint region (below 1500 cm⁻¹) that can be used to distinguish the isomers.[7]

  • High-Performance Liquid Chromatography (HPLC): Injecting a small sample of your separated isomer onto an appropriate HPLC column (e.g., C18) should result in a single, sharp peak. Comparing the retention time to that of an authentic standard will confirm its identity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common separation issues.

G start Separation Complete (e.g., Crystallization) check_yield Check Yield start->check_yield yield_ok Yield Acceptable check_yield->yield_ok Yes yield_low Yield is Low check_yield->yield_low No check_purity Check Purity (Melting Point) purity_ok Purity Acceptable (Sharp MPt) check_purity->purity_ok Yes purity_poor Purity is Poor (Broad MPt) check_purity->purity_poor No yield_ok->check_purity troubleshoot_yield Troubleshoot Yield: 1. Used too much solvent? 2. Cooled too quickly? 3. Insufficient cooling time? yield_low->troubleshoot_yield final_analysis Final Spectroscopic Analysis (NMR, IR, HPLC) purity_ok->final_analysis troubleshoot_purity Troubleshoot Purity: 1. Co-crystallization? 2. Residual solvent? purity_poor->troubleshoot_purity recrystallize Action: Re-crystallize troubleshoot_purity->recrystallize dry_more Action: Dry Sample Thoroughly troubleshoot_purity->dry_more recrystallize->check_purity dry_more->check_purity

Caption: Troubleshooting decision tree for isomer separation.

Section 4: Data & Characterization

This section provides key physical data and a general experimental workflow diagram.

Table 1: Comparative Physical Properties of Cyclohexane-1,3-dicarboxylic Acid Isomers
Propertycis-Isomertrans-IsomerRationale
Melting Point Lower (~132-141 °C for mixture)[2]HigherGreater symmetry and more efficient crystal packing in the trans isomer lead to stronger intermolecular forces.[2]
Solubility Generally more soluble[2]Generally less soluble[2]The weaker crystal lattice of the cis isomer is more easily disrupted by solvent molecules.
Thermodynamic Stability Less stableMore stableThe trans conformation allows both bulky -COOH groups to be in equatorial positions, minimizing steric hindrance.[2][3]
Chemical Reactivity Can form a cyclic anhydrideCannot form a cyclic anhydrideThe -COOH groups in the cis isomer are spatially close enough for intramolecular cyclization.[4]
General Separation and Analysis Workflow

G cluster_0 Separation Stage cluster_1 Purification & Analysis Stage start Cis/Trans Isomer Mixture method Separation Method (e.g., Crystallization, Derivatization) start->method solid Solid Phase (Enriched in trans-isomer) method->solid liquid Liquid Phase (Mother Liquor) (Enriched in cis-isomer) method->liquid purify_solid Purify Solid (Recrystallize) solid->purify_solid purify_liquid Isolate from Liquid (Evaporate/Extract) liquid->purify_liquid analyze_trans Analyze trans-Isomer (MPt, NMR, IR) purify_solid->analyze_trans analyze_cis Analyze cis-Isomer (MPt, NMR, IR) purify_liquid->analyze_cis end_trans end_trans analyze_trans->end_trans Pure trans-Isomer end_cis end_cis analyze_cis->end_cis Pure cis-Isomer

Caption: General workflow for isomer separation and analysis.

Section 5: References
  • US Patent 3,880,925A : Separation and purification of cis and trans isomers. Google Patents.

  • US Patent 6,210,956B1 : Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.

  • US Patent 5,286,903A : Process for the preparation of cyclohexanedicarboxylic acids. Google Patents.

  • Chromatography Forum : Separation of cis/trans isomers. [Link]

  • Stereochemistry of Disubstituted Cyclohexane : An educational resource on isomer stability. [Link]

  • Chemguide : Geometric (cis / trans) isomerism. [Link]

  • ScholarWorks at WMU : Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • ResearchGate : The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. [Link]

  • Pearson : For each of the following compounds, determine whether the cis isomer or the trans isomer is more stable. [Link]

  • Biocompare : Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • ResearchGate : cis-Cyclohexane-1,4-dicarboxylic acid. [Link]

  • Chemistry LibreTexts : Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • ResearchGate : GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 : Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

  • PubChem : 1,3-Cyclohexanedicarboxylic acid. [Link]

  • Journal of the American Chemical Society : Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide.... [Link]

  • PubChem : 1,3-Cyclohexanedicarboxylic acid, cis-. [Link]

  • US Patent 7,319,161B2 : Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. Google Patents.

  • ACS Publications : Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer.... [Link]

  • Journal of the American Chemical Society : Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids.... [Link]

Sources

Technical Support Center: Stereochemical Control in Cyclohexane-1,3-dicarboxylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry

Welcome to the technical support guide for controlling cis/trans isomerization during the polymerization of Cyclohexane-1,3-dicarboxylic acid (1,3-CHDA). The spatial arrangement of the two carboxylic acid groups on the cyclohexane ring—either on the same side (cis) or opposite sides (trans)—profoundly influences the final properties of the resulting polymers, such as polyesters and polyamides.[1][2] The trans isomer, with its linear and rigid structure, tends to produce polymers with higher melting points, increased crystallinity, and enhanced thermal stability.[1][3] Conversely, the kinked structure of the cis isomer disrupts chain packing, leading to more amorphous materials with lower glass transition temperatures. Therefore, precise control over the cis/trans ratio is paramount for tailoring polymer properties to specific applications.[2][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of stereochemical control in your polymerization reactions.

Understanding the Fundamentals: Kinetic vs. Thermodynamic Control

The ratio of cis to trans isomers in your reaction is governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The product that forms faster is the major product, even if it is less stable.[5][6] The distribution of products is determined by the activation energies of the competing reaction pathways.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium. Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed.[7][5][6] The trans isomer of 1,3-CHDA is generally the more thermodynamically stable form because it places the bulky carboxylic acid groups in equatorial positions, minimizing steric strain.[1]

During polymerization, especially at the high temperatures required for melt condensation, isomerization from the less stable cis form to the more stable trans form can occur.[1][8] This can be an undesirable side reaction if a specific cis/trans ratio is desired in the final polymer.

Isomer Equilibrium and Polymerization Workflow

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Characterization Monomer Commercial 1,3-CHDA (Cis/Trans Mixture) Purification Purification/ Separation Monomer->Purification Analysis1 Isomer Ratio Analysis (e.g., ¹H NMR) Purification->Analysis1 Polymerization Polymerization Reaction (e.g., Melt Condensation) Analysis1->Polymerization Isomerization In-situ Isomerization (Heat, Catalyst) Polymerization->Isomerization Polymer Final Polymer Polymerization->Polymer Analysis2 Polymer Property Analysis (DSC, TGA, GPC) Polymer->Analysis2 Analysis3 Final Isomer Ratio (¹³C NMR) Polymer->Analysis3

Caption: Workflow for polymerization of 1,3-CHDA, highlighting key stages for stereochemical control.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Explanations
Uncontrolled Cis/Trans Ratio in Final Polymer 1. High Polymerization Temperature: Elevated temperatures favor thermodynamic equilibrium, driving the reaction towards the more stable trans isomer.[1][8]2. Prolonged Reaction Time: Longer exposure to high temperatures allows more time for isomerization to occur.3. Acid or Catalyst-Mediated Isomerization: Protons from unreacted carboxylic acid groups or certain catalysts can promote isomerization.[9]1. Lower Polymerization Temperature: If possible, conduct the polymerization at the lowest effective temperature to favor kinetic control and preserve the initial monomer isomer ratio.[6]2. Optimize Reaction Time: Determine the minimum time required for achieving the desired molecular weight to limit the extent of isomerization.3. Use of Ester Monomers: Start with the dimethyl ester of 1,3-CHDA (DMCDA) instead of the diacid. This reduces the concentration of acidic protons that can catalyze isomerization.[9]4. Catalyst Selection: Choose catalysts that are less prone to promoting isomerization at the reaction temperature.
Inconsistent Batch-to-Batch Isomer Ratios 1. Variable Purity of Starting Monomer: Commercial 1,3-CHDA can have varying cis/trans ratios.2. Temperature Fluctuations: Inconsistent temperature control during polymerization will lead to variable rates of isomerization.3. Inconsistent Heating/Cooling Rates: Different thermal histories can affect the final isomer distribution.1. Purify and Characterize Starting Monomers: Purify the starting 1,3-CHDA to obtain a consistent, known cis/trans ratio before polymerization. Use techniques like recrystallization to isolate one isomer if necessary.[10] Quantify the ratio using ¹H NMR.2. Implement Strict Temperature Control: Use a well-calibrated reactor with precise temperature monitoring and control (±1°C).3. Standardize Thermal Profiles: Ensure that heating and cooling protocols are identical for every batch.
Low Polymer Molecular Weight 1. Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of dicarboxylic acid (or its ester) and the diol comonomer will limit chain growth.2. Monomer Impurities: The presence of monofunctional impurities will act as chain stoppers.3. Suboptimal Catalyst Concentration: Too little catalyst may result in slow reaction rates, while too much can sometimes promote side reactions.1. Accurate Stoichiometry: Carefully calculate and weigh monomer amounts. Titrate the dicarboxylic acid to determine its exact purity and adjust the mass accordingly.2. Monomer Purification: Ensure high purity of both 1,3-CHDA and the comonomer through appropriate purification techniques like recrystallization.[10]3. Catalyst Optimization: Perform a series of small-scale reactions to determine the optimal catalyst concentration for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to quantify the cis/trans isomer ratio in my monomer and polymer?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. For the monomer, ¹H NMR is typically sufficient to distinguish and integrate the signals corresponding to the protons on the cyclohexane ring, which have different chemical shifts in the cis and trans isomers. For the final polymer, ¹³C NMR is often more informative as the signals for the carboxyl carbons and the ring carbons can be resolved for the different isomeric units within the polymer chain.

Q2: How can I separate the cis and trans isomers of 1,3-CHDA before polymerization?

A2: Separation can be achieved through several methods:

  • Fractional Recrystallization: This technique exploits the different solubilities of the cis and trans isomers in a particular solvent.[10]

  • Anhydride Formation: The cis isomer can readily form a cyclic anhydride when heated with a dehydrating agent like acetic anhydride.[11] The trans isomer cannot form an intramolecular anhydride. This difference can be used as a basis for separation. The anhydride can then be hydrolyzed back to the pure cis-diacid.[11]

  • Derivatization and Chromatography: The isomers can be converted to their methyl esters and separated using column chromatography.[12]

Q3: Does the choice of comonomer (e.g., diol) affect the isomerization process?

A3: While the comonomer does not directly participate in the isomerization of the 1,3-CHDA unit, its reactivity and the overall polymerization conditions it necessitates can have an indirect effect. For example, a less reactive diol might require higher polymerization temperatures or longer reaction times, which in turn would promote more extensive isomerization of the 1,3-CHDA units to the thermodynamically favored trans configuration.

Q4: Is it possible to synthesize a polymer with a pure cis or a pure trans configuration?

A4: It is challenging but possible. To obtain a purely trans-polymer, you would start with highly pure trans-1,3-CHDA and use polymerization conditions that favor this stable isomer (e.g., high temperature). To create a purely cis-polymer, you must start with pure cis-1,3-CHDA and use polymerization conditions that minimize isomerization. This typically means using lower temperatures, which might require more reactive derivatives like diacyl chlorides instead of dicarboxylic acids, and carefully selecting a non-isomerizing catalyst.[13]

Troubleshooting Decision Tree

G start Problem: Inconsistent Polymer Properties q1 Is the cis/trans ratio in the final polymer variable? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is the molecular weight (MW) lower than expected? a2_yes YES q2->a2_yes a2_no NO q2->a2_no p1 Cause: Inconsistent Isomerization a1_yes->p1 s1 Solution: 1. Verify starting monomer purity/ratio. 2. Implement strict temperature control. 3. Standardize reaction time. p1->s1 p2 Cause: Chain Termination Issues a2_yes->p2 s2 Solution: 1. Verify monomer stoichiometry. 2. Ensure monomer purity. 3. Optimize catalyst concentration. p2->s2 a1_no->q2 end_node Problem likely related to post-polymerization processing or other comonomers. a2_no->end_node

Caption: A decision tree to diagnose common issues in 1,3-CHDA polymerization.

Key Experimental Protocols

Protocol 1: Purification of trans-Cyclohexane-1,3-dicarboxylic Acid by Recrystallization

This protocol is based on the general principles of recrystallization, leveraging solubility differences to isolate the desired isomer.[10]

  • Dissolution: In a flask, dissolve the crude 1,3-CHDA mixture in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture). Aim for a ratio of approximately 3-5 mL of solvent per gram of crude acid.

  • Heating: Gently heat the mixture with stirring until all the solid has dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation. The trans isomer is typically less soluble and will crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Verification: Confirm the purity and isomeric ratio of the recrystallized product using ¹H NMR spectroscopy and melting point analysis.

Protocol 2: Quantification of Cis/Trans Ratio in Monomer via ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 1,3-CHDA sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic peaks for the cis and trans isomers. The protons attached to the carbons bearing the carboxylic acid groups will have distinct chemical shifts and coupling patterns for each isomer.

    • Integrate the area under the non-overlapping peaks that are unique to each isomer.

    • Calculate the molar ratio by comparing the integration values. For example, if a peak corresponding to one proton of the cis isomer has an integral of I_cis and a peak for one proton of the trans isomer has an integral of I_trans, the ratio is simply cis:trans = I_cis : I_trans.

References

  • Meulman, P. A. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • Kricheldorf, H. R. (2005). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Macromolecular Chemistry and Physics, 206(16), 1636-1645. Retrieved from [Link]

  • Worch, J. C., Dove, A. P., & O'Reilly, R. K. (2019). Stereochemical enhancement of polymer properties. Nature Reviews Chemistry, 3(9), 514-535. Retrieved from [Link]

  • Holt, D. J., et al. (2000). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S. Patent No. 6,210,956 B1.
  • Ashenhurst, J. (2012, February 9). Thermodynamic vs Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • Celli, A., et al. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Polymer Science Part B: Polymer Physics, 46(6), 619-630. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Retrieved from [Link]

  • Hubner, G. (2021). Synthesis and characterisation of linear polyesters containing free carboxylic acid groups. JKU ePUB. Retrieved from [Link]

  • Soccio, M., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International, 60(6), 947-955. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Thermodynamic reaction control. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans--cyclohexane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The most prevalent and industrially significant method for synthesizing cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of isophthalic acid. This process, while direct, invariably produces a mixture of cis and trans stereoisomers. For many applications in polymer chemistry and as a rigid building block in advanced materials, the trans isomer is the desired product due to its higher symmetry and thermodynamic stability, which imparts enhanced thermal and mechanical properties to polymers.[1]

The primary challenge in this synthesis is controlling the stereochemistry to maximize the yield of the trans isomer and efficiently remove the undesired cis isomer and other potential by-products. This guide will address these critical aspects in a practical question-and-answer format.

Core Synthesis and Side Reaction Pathways

The hydrogenation of isophthalic acid to cyclohexane-1,3-dicarboxylic acid is a complex process with several potential outcomes. Understanding these pathways is crucial for troubleshooting and optimizing your reaction.

SynthesisPathways cluster_main Hydrogenation of Isophthalic Acid cluster_side_reactions Potential Side Reactions Isophthalic_Acid Isophthalic Acid Intermediates Dihydro- and Tetrahydro- intermediates Isophthalic_Acid->Intermediates H₂, Catalyst (Rh, Pd, Ru) Product_Mix cis/trans Product Mixture Intermediates->Product_Mix Over_Hydrogenation Over-hydrogenation (High Temp/Pressure) Product_Mix->Over_Hydrogenation Isomerization Isomerization (Thermodynamic Control) Product_Mix->Isomerization Trans_Product trans-Cyclohexane- 1,3-dicarboxylic acid (Desired Product) Cis_Product cis-Cyclohexane- 1,3-dicarboxylic acid (Side Product) Product_Mix->Cis_Product Monocarboxylic_Acid Monocarboxylic Acid By-product Over_Hydrogenation->Monocarboxylic_Acid Isomerization->Trans_Product

Caption: Main synthesis and side reaction pathways.

Troubleshooting Guide

Issue 1: Low Overall Yield of Cyclohexane-1,3-dicarboxylic Acid

Q: My hydrogenation of isophthalic acid resulted in a low yield of the product mixture. What are the likely causes and how can I improve it?

A: A low overall yield can stem from several factors, primarily incomplete reaction or catalyst deactivation.

  • Causality: The hydrogenation of the aromatic ring of isophthalic acid is a heterogeneous catalytic process. The efficiency of this process depends on the activity of the catalyst, reaction temperature, hydrogen pressure, and substrate solubility. Isophthalic acid has low solubility in many solvents at room temperature, which can limit the reaction rate.[2]

  • Troubleshooting Steps:

    • Catalyst Activity:

      • Check Catalyst Quality: Ensure the catalyst (e.g., 5% Rhodium-on-alumina) is fresh and has been stored under appropriate conditions (e.g., inert atmosphere) to prevent oxidation.

      • Catalyst Loading: A very low catalyst-to-substrate ratio can lead to slow or incomplete conversion. While high catalyst loading is effective, it is often not economical. A typical weight ratio for a slurry reaction is between 1:20 to 1:50 (catalyst to isophthalic acid).[2]

      • Catalyst Poisoning: Ensure the starting material and solvent are free from impurities like sulfur or halides, which can poison noble metal catalysts.

    • Reaction Conditions:

      • Temperature and Pressure: The reaction rate is highly dependent on temperature and hydrogen pressure. For a rhodium-on-alumina catalyst in an aqueous slurry, temperatures of 60-70°C and hydrogen pressures of less than 3 atmospheres have been reported to give high yields (96%).[2] Insufficient temperature or pressure will result in a sluggish reaction.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor hydrogen uptake; the reaction is complete when hydrogen consumption ceases.

    • Solubility:

      • Solvent Choice: Water is a common solvent for this reaction. Although isophthalic acid solubility is low, the product, cyclohexane-1,3-dicarboxylic acid, is more soluble at the reaction temperature (e.g., 60°C), which helps drive the reaction.[2]

      • Agitation: In a slurry reaction, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Issue 2: High Proportion of cis-Isomer in the Product Mixture

Q: My product is predominantly the cis-isomer, but I need the trans-isomer. How can I increase the trans-selectivity?

A: The initial hydrogenation often yields a mixture of cis and trans isomers. The trans-isomer is the thermodynamically more stable product, as the two bulky carboxylic acid groups occupy equatorial positions in the chair conformation, minimizing steric strain.[1] Therefore, the strategy to increase the trans content is to allow the reaction mixture to reach thermodynamic equilibrium.

  • Causality: The stereochemical outcome of the hydrogenation is a classic case of kinetic versus thermodynamic control. The kinetically favored product may be the cis-isomer, but given sufficient energy (e.g., through heating), the cis-isomer can isomerize to the more stable trans-isomer.

  • Troubleshooting & Optimization Protocol: Isomerization

    • Thermal Isomerization: The most direct method to enrich the trans-isomer content is through thermal isomerization of the cis/trans mixture.

      • Procedure: A mixture of cis and trans isomers can be heated to a temperature above the melting point of the cis-isomer but below that of the trans-isomer. This causes the cis-isomer to melt and isomerize to the solid, higher-melting point trans-isomer.[3] For the 1,4-isomer, heating in a solvent like DMF with a catalyst has been shown to be effective.[1]

      • Recommended Protocol (based on analogous 1,4-isomerization):

        • Place the crude cis/trans mixture of cyclohexane-1,3-dicarboxylic acid in a suitable high-boiling solvent (e.g., water or an inert organic solvent).

        • Add an isomerization catalyst, such as monoclinic zirconia or anatase titania.[4]

        • Heat the mixture to 220-280°C in a sealed reactor and maintain for several hours.[4]

        • Cool the mixture to allow the less soluble trans-isomer to crystallize.

        • Filter the solid product and wash with a small amount of cold solvent.

Isomerization Cis_Isomer cis-Isomer (Less Stable) Transition_State Transition State Cis_Isomer->Transition_State Heat (Δ) (e.g., 220-280°C) Trans_Isomer trans-Isomer (More Stable) Transition_State->Trans_Isomer Equilibration Trans_Isomer->Transition_State Reversible

Caption: Isomerization from the less stable cis to the more stable trans isomer.

Issue 3: Presence of Over-hydrogenation By-products

Q: I have identified monocarboxylic acid impurities in my product. What causes this and how can I prevent it?

A: The formation of monocarboxylic acids is a result of over-hydrogenation, where one of the carboxylic acid groups is reduced.

  • Causality: This side reaction is typically favored by harsh reaction conditions, such as excessively high temperatures or hydrogen pressures, and can be catalyst-dependent. Ruthenium-based catalysts, for instance, are known to be highly active and can sometimes lead to over-hydrogenation products at elevated temperatures.[5]

  • Troubleshooting Steps:

    • Modify Reaction Conditions:

      • Temperature: Reduce the reaction temperature. For isophthalic acid hydrogenation, temperatures above 140°C can decrease selectivity, leading to the formation of monocarboxylic acids.[2]

      • Hydrogen Pressure: Lower the hydrogen pressure. Pressures in the range of 300 to 1800 psig are typical, but the lower end of this range is preferable to minimize over-reduction.[2]

    • Catalyst Choice:

      • If using a highly active catalyst like Ruthenium on carbon (Ru/C), consider switching to a more selective catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃), which have shown high selectivity for the dicarboxylic acid product.[5]

Issue 4: Difficulty in Isolating Pure trans-Isomer

Q: I am struggling to purify the trans-isomer from the cis-isomer and other impurities. What is the best approach?

A: The purification of the trans-isomer relies on the significant differences in physical properties between the cis and trans isomers, particularly their solubility.

  • Causality: The trans-isomer generally has higher molecular symmetry, allowing for more efficient packing in a crystal lattice. This results in a higher melting point and lower solubility in most solvents compared to the cis-isomer.[1]

  • Purification Protocol: Recrystallization

    • Solvent Selection: Water is an excellent solvent for the recrystallization of cyclohexane-1,3-dicarboxylic acid. The trans-isomer is significantly less soluble in cold water than the cis-isomer.

    • Procedure: a. Dissolve the crude product mixture in a minimum amount of hot water (near boiling). b. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. d. The trans-isomer will preferentially crystallize out of the solution. e. Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water. f. Dry the crystals under vacuum. The purity of the crystals can be checked by melting point analysis or NMR spectroscopy.

| Property Comparison: cis vs. trans-Cyclohexane-1,3-dicarboxylic Acid | | :--- | :--- | :--- | | Property | cis-Isomer | trans-Isomer | | Stereochemistry | Carboxyl groups on the same side of the ring | Carboxyl groups on opposite sides of the ring | | Thermodynamic Stability | Less stable | More stable | | Melting Point | Lower | Higher | | Solubility in Water | Generally more soluble | Generally less soluble |

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to trans-cyclohexane-1,3-dicarboxylic acid? The most common method is the catalytic hydrogenation of isophthalic acid using a noble metal catalyst such as rhodium, palladium, or ruthenium on a support like alumina or carbon.[2][5] This process typically yields a mixture of cis and trans isomers that requires further processing to isolate the pure trans form.

Q2: Why is the trans-isomer often the desired product? The trans configuration imparts greater molecular symmetry and allows the cyclohexane ring to adopt a stable chair conformation with both bulky carboxyl groups in equatorial positions. This leads to a more rigid and stable structure, which is advantageous in polymer science for creating materials with higher thermal stability and improved mechanical strength.[1]

Q3: Can I synthesize the trans-isomer directly without forming the cis-isomer? Directly achieving high stereoselectivity for the trans-isomer during the hydrogenation of isophthalic acid is challenging. The reaction typically produces a mixture of isomers. Therefore, a subsequent isomerization step under thermodynamic control is usually necessary to maximize the yield of the desired trans-isomer.

Q4: What analytical techniques are best for determining the cis/trans ratio of my product? Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the stereoisomeric ratio. The proton (¹H) and carbon (¹³C) NMR spectra of the cis and trans isomers will have distinct chemical shifts and coupling constants due to the different spatial arrangements of the atoms. Gas chromatography (GC) after derivatization to a more volatile ester form can also be used to quantify the isomer ratio.

References

  • EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents.
  • CN109790101A - The method for hydrogenation of phthalic acid ester - Google Patents.
  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.
  • PubChem. 1,3-Cyclohexanedicarboxylic acid. Available from: [Link]

  • Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available from: [Link]

  • Shinde, S. et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry.
  • Song, L. et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. Available from: [Link]

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents.
  • US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents.
  • US5189209A - Process for producing highly pure isophthalic acid - Google Patents.
  • Tang, W. et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. Available from: [Link]

  • US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents.
  • US4937378A - Purification of crude isophthalic acid - Google Patents.
  • US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents.
  • KR102251502B1 - METHOD FOR ISOMERIZING CYCLOHEXANE DICARBOXYLIC ACID - EPO Patent. Available from: [Link]

  • Yang, Y. et al. (2023).
  • Intratec. (2023). Purified Isophthalic Acid Production. Available from: [Link]

  • Cheméo. Chemical Properties of cis-Cyclohexane-1,3-dicarboxylic acid (CAS 2305-31-9). Available from: [Link]

  • US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents.
  • Beyond Benign. Hydrogenation. Available from: [Link]

  • Li, W. et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
  • Tobal, I. E. et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. Available from: [Link]

  • US5132450A - Process for producing high purity isophthalic acid - Google Patents.
  • Li, C. et al. (2020). Scope and Diastereoselectivity of the Rhodium‐Catalyzed Hydrogenation of Substituted Benzo‐fused N‐Heterocycles. ResearchGate. Available from: [Link]

  • PubChem. 1,3-Cyclohexanedicarboxylic acid, cis-. Available from: [Link]

Sources

Technical Support Center: Optimization of MOF Synthesis Using trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing trans-cyclohexane-1,3-dicarboxylic acid as an organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing MOFs with this non-linear, flexible linker. Here, we provide field-proven insights, troubleshooting guides, and frequently asked questions to ensure the successful and reproducible synthesis of your target materials.

Introduction: The Unique Challenges of a Non-Linear Linker

trans-Cyclohexane-1,3-dicarboxylic acid presents a unique geometric challenge in the world of MOF synthesis. Unlike its linear counterpart, trans-1,4-cyclohexanedicarboxylic acid, the 1,3-substitution pattern introduces a "bent" or "V-shape" to the linker molecule. This inherent non-linearity can lead to a variety of coordination modes and, consequently, a more complex synthetic landscape. While this complexity offers opportunities for novel topologies and framework properties, it also necessitates a finer control over reaction conditions to achieve phase-pure, crystalline materials. This guide will walk you through the critical parameters and provide solutions to common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting parameters to consider when designing a synthesis with trans-cyclohexane-1,3-dicarboxylic acid?

A1: Based on extensive studies of related dicarboxylate linkers, the most influential parameters are:

  • pH of the reaction mixture: The acidity or basicity of the solution dictates the deprotonation state of the carboxylic acid groups, which is crucial for coordination to the metal center. Fine-tuning the pH is often necessary to obtain the desired product.[1]

  • Solvent System: The choice of solvent (e.g., water, N,N-dimethylformamide (DMF), acetonitrile) and the use of co-solvents can significantly influence the solubility of the reactants and the resulting MOF structure.[1]

  • Modulators: The addition of a modulator, such as a monocarboxylic acid or a weak base, can control the nucleation and crystal growth rates, leading to improved crystallinity and phase purity.

  • Temperature and Reaction Time: These parameters are interdependent and control the kinetics of the reaction. Optimization is often required to achieve a balance between reaction completion and the formation of a thermodynamically stable product.

Q2: Which metal sources are commonly used with dicarboxylate linkers like trans-cyclohexane-1,3-dicarboxylic acid?

A2: A wide range of transition metals have been successfully used to synthesize MOFs with dicarboxylate linkers. Common choices include:

  • Copper(II): Often sourced from copper nitrate or copper acetate.[2][3][4]

  • Zinc(II): Typically from zinc nitrate or zinc acetate.[5][6]

  • Zirconium(IV): Zirconium tetrachloride (ZrCl4) is a common precursor, often used in the synthesis of robust UiO-series MOFs.[7][8]

  • Cobalt(II), Manganese(II), and Iron(II): These metals have also been used to create MOFs with interesting magnetic and catalytic properties.[1]

The choice of metal will depend on the desired properties of the final MOF, such as porosity, stability, and catalytic activity.

Q3: Why is my reaction yielding an amorphous powder instead of crystalline material?

A3: The formation of an amorphous product is a common issue in MOF synthesis and can be attributed to several factors:

  • Rapid Precipitation: If the reaction proceeds too quickly, the components may precipitate out of solution before they can organize into a crystalline framework.

  • Suboptimal pH: An incorrect pH can lead to the formation of insoluble metal hydroxides or protonated linker species that do not readily form a crystalline MOF.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or for templating the growth of the desired MOF structure.

Refer to the Troubleshooting Guide for specific strategies to address this issue.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of MOFs with trans-cyclohexane-1,3-dicarboxylic acid and offers systematic approaches to resolve them.

Problem 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction time may be too short, or the temperature may be too low for the reaction to go to completion.Increase the reaction time in increments of 6-12 hours. Incrementally increase the reaction temperature by 10-20 °C.
Poor Solubility of Reactants The metal salt or the dicarboxylic acid linker may not be fully dissolved in the chosen solvent system.Try a different solvent or a co-solvent system (e.g., DMF/water, ethanol/water). Sonication of the reaction mixture before heating can also improve solubility.
Incorrect Stoichiometry The molar ratio of metal to linker is a critical parameter that can significantly impact the formation of the desired MOF.Systematically vary the metal-to-linker ratio. Start with a 1:1 ratio and then explore ratios such as 2:1 and 1:2.
Problem 2: Poor Crystallinity or Amorphous Product
Potential Cause Explanation Suggested Solution
Rapid Nucleation and Precipitation The reaction kinetics are too fast, leading to the rapid formation of small, disordered particles.Lower the reaction temperature to slow down the nucleation process. Introduce a modulator (e.g., acetic acid, formic acid) to compete with the linker for coordination sites, thereby slowing down crystal growth.
Suboptimal pH The pH of the reaction mixture is not conducive to the formation of the crystalline phase.Carefully adjust the pH of the reaction mixture using a weak base (e.g., triethylamine, urotropine) or a weak acid.[1] A systematic screening of the pH range is recommended.
Presence of Impurities Impurities in the starting materials or solvent can inhibit crystal growth.Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.
Problem 3: Formation of an Undesired Phase or Mixed Phases
Potential Cause Explanation Suggested Solution
Thermodynamic vs. Kinetic Control Different reaction conditions (temperature, time) can favor the formation of different crystalline phases (kinetic vs. thermodynamic products).Vary the reaction temperature and time systematically. A lower temperature and shorter time may yield a kinetic product, while a higher temperature and longer time may favor the thermodynamic product.
Solvent Templating Effect The solvent molecules can act as templates, directing the formation of a specific crystal structure.Experiment with different solvents or solvent mixtures. The polarity and size of the solvent molecules can influence the resulting MOF topology.
Linker Flexibility The conformational flexibility of the cyclohexane ring and the bent nature of the 1,3-dicarboxylate can lead to the formation of different polymorphs.The use of modulators can help to direct the coordination of the linker and favor the formation of a single phase. High-throughput screening of reaction conditions can be beneficial in identifying the optimal parameters for a specific phase.[9]

Experimental Protocols

General Synthesis Protocol for a Copper-based MOF

This protocol is a starting point and should be optimized for your specific system.

  • Reactant Preparation:

    • Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve trans-cyclohexane-1,3-dicarboxylic acid in a mixture of DMF and ethanol.

  • Reaction Setup:

    • Combine the two solutions in a Teflon-lined stainless steel autoclave.

    • Add a modulator, such as acetic acid, to the reaction mixture.

    • Seal the autoclave and place it in a programmable oven.

  • Crystallization:

    • Heat the autoclave to the desired temperature (e.g., 100-150 °C) and hold for a specified time (e.g., 24-72 hours).

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a solvent like ethanol or methanol to remove unreacted starting materials and residual DMF.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Start Reactants: Metal Salt Linker Solvent Modulator Reaction Solvothermal/Hydrothermal Reaction Start->Reaction Product Crystalline Product Reaction->Product PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Product->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) Product->TGA IR Infrared Spectroscopy (IR) (Functional Groups) Product->IR Porosity Gas Adsorption (BET) (Surface Area & Porosity) PXRD->Porosity

Caption: A typical workflow for the synthesis and characterization of a MOF.

Data Presentation

Table 1: Starting Parameters for MOF Synthesis with Dicarboxylate Linkers (Literature Examples)

Metal SourceLinkerSolvent(s)Modulator/BaseTemperature (°C)Time (h)Reference
Co(NO₃)₂·6H₂Otrans-1,4-cyclohexanedicarboxylic acidWaterUrotropine8018[1]
Cd(NO₃)₂·4H₂Otrans-1,4-cyclohexanedicarboxylic acidWater/AcetonitrileDABCO10024[1]
Cu(NO₃)₂·6H₂Otrans-1,4-cyclohexanedicarboxylic acidHydrothermal---[2]
Zn(NO₃)₂·6H₂OBenzene-1,3-dicarboxylic acidHydrothermal---[5]

Note: This table provides examples from related systems to guide the initial design of experiments.

Logical Relationships

Troubleshooting Decision Tree

G Start Initial Synthesis Attempt Result Analyze Product: - Yield - PXRD Start->Result LowYield Problem: Low Yield Result->LowYield Low PoorCryst Problem: Poor Crystallinity Result->PoorCryst Amorphous MixedPhase Problem: Mixed Phases Result->MixedPhase Impure Success Successful Synthesis Result->Success Crystalline & Pure Sol_Yield1 Increase Time/Temp LowYield->Sol_Yield1 Sol_Yield2 Change Solvent LowYield->Sol_Yield2 Sol_Yield3 Vary Stoichiometry LowYield->Sol_Yield3 Sol_Cryst1 Lower Temperature PoorCryst->Sol_Cryst1 Sol_Cryst2 Add Modulator PoorCryst->Sol_Cryst2 Sol_Cryst3 Adjust pH PoorCryst->Sol_Cryst3 Sol_Phase1 Vary Temp/Time MixedPhase->Sol_Phase1 Sol_Phase2 Change Solvent System MixedPhase->Sol_Phase2 Sol_Phase3 Screen Modulators MixedPhase->Sol_Phase3 Sol_Yield1->Result Re-evaluate Sol_Yield2->Result Re-evaluate Sol_Yield3->Result Re-evaluate Sol_Cryst1->Result Re-evaluate Sol_Cryst2->Result Re-evaluate Sol_Cryst3->Result Re-evaluate Sol_Phase1->Result Re-evaluate Sol_Phase2->Result Re-evaluate Sol_Phase3->Result Re-evaluate

Caption: A decision tree to guide troubleshooting efforts in MOF synthesis.

References

  • Klepov, V. V., et al. (2020). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. Materials, 13(2), 486. [Link]

  • Bůžek, D., et al. (2021). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 8(15), 3486-3495. [Link]

  • Chui, S. S.-Y., et al. (2007). Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry, 46(15), 6049-6061. [Link]

  • Mahajan, S., & Lahtinen, M. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design. [Link]

  • Zhang, Y., et al. (2023). Ordering Bent and Straight Dicarboxylate Linkers in an fcu Zirconium Metal–Organic Framework. Journal of the American Chemical Society, 145(30), 16549-16557. [Link]

  • García-García, P., & García, H. (2021). Zirconium-Containing Metal–Organic Frameworks (MOFs) as Catalysts for Biomass Conversion. Applied Sciences, 11(15), 6729. [Link]

  • Ghorbani-Kalhor, E., et al. (2015). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. Analytical Methods, 7(19), 8199-8205. [Link]

  • Amie, T., et al. (2021). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. International Journal of Advanced Research in Chemical Science, 8(11), 1-10. [Link]

  • Chui, S. S.-Y., et al. (2007). Metal−Organic Frameworks from Copper Dimers with cis - and trans -1,4-Cyclohexanedicarboxylate and cis,cis -1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry, 46(15), 6049-6061. [Link]

  • Klepov, V. V., et al. (2020). Synthesis, Structure and Magnetic Properties of Low-Dimensional Copper(II) trans-1,4-cyclohexanedicarboxylate. Magnetochemistry, 6(2), 25. [Link]

  • ProfMOF. (n.d.). Products. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a zinc-based MOF (13) from 4-(1H-1,2,4-triazol-1-yl)benzoic acid (13a). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-cyclohexane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will delve into common challenges, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on providing practical, experience-driven insights grounded in scientific principles to ensure the successful and efficient production of your target molecule.

I. Overview of the Synthetic Pathway

The most prevalent and industrially viable route to cyclohexane-1,3-dicarboxylic acid is the catalytic hydrogenation of isophthalic acid. This process, while straightforward in concept, presents several challenges during scale-up, primarily concerning stereochemical control, product isolation, and reaction efficiency. The hydrogenation yields a mixture of cis and trans isomers, with the trans isomer often being the desired product due to its specific stereochemistry, which is crucial for applications in polymer chemistry and as a building block for complex pharmaceutical intermediates.[1]

Below is a generalized workflow for the synthesis and purification process.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage IsophthalicAcid Isophthalic Acid (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, Catalyst, Solvent, T, P) IsophthalicAcid->Hydrogenation CrudeProduct Crude Product (Cis/Trans Mixture) Hydrogenation->CrudeProduct Purification Purification Method CrudeProduct->Purification Separation of Isomers TransIsomer Pure trans-Isomer Purification->TransIsomer CisByproduct Cis-Isomer Byproduct Purification->CisByproduct

Caption: General workflow for the synthesis and purification of trans-cyclohexane-1,3-dicarboxylic acid.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up synthesis. Each question is followed by a detailed explanation of the underlying causes and recommended solutions.

Q1: My hydrogenation reaction is producing a low yield of the desired trans-isomer. How can I improve the stereoselectivity?

A1: Achieving a high trans to cis isomer ratio is a primary challenge. The stereochemical outcome of the hydrogenation of isophthalic acid is highly dependent on the reaction conditions.

Causality and Solutions:

  • Catalyst Selection: The choice of catalyst is critical. Noble metal catalysts are highly effective, with rhodium (Rh), ruthenium (Ru), and palladium (Pd) being the most commonly used.[1]

    • Rhodium-on-alumina (Rh/Al₂O₃) has been reported to produce high yields (96%) of cyclohexane-1,3-dicarboxylic acid at relatively low temperatures (60-70°C) and pressures (<3 atmospheres).[1][2]

    • Ruthenium-on-carbon (Ru/C) is also highly active, achieving 94% selectivity with 100% conversion of the starting material at 180°C (453 K).[1]

    • Palladium-on-carbon (Pd/C) can provide 100% selectivity for the corresponding cyclohexanedicarboxylic acid.[1] The choice between these will depend on cost, availability, and the specific process parameters of your facility. It is advisable to screen these catalysts at a small scale to determine the optimal choice for your process.

  • Reaction Conditions: Temperature and hydrogen pressure significantly influence the isomer ratio.[1] Generally, milder conditions (lower temperature and pressure) favor the formation of the thermodynamically more stable trans isomer. High pressures and temperatures can lead to over-hydrogenation or isomerization, altering the product ratio.

  • Solvent Effects: The solvent can influence the approach of the substrate to the catalyst surface. Water is a common solvent for this reaction.[2] The solubility of the starting material and the product in the chosen solvent at the reaction temperature is also a key consideration.[2]

Summary of Catalytic Conditions:

CatalystSupportTemperature (°C)Pressure (atm)Yield/SelectivityReference
5% RhodiumAlumina60-70< 396% Yield[1][2]
5% RutheniumCarbon180-94% Selectivity[1]
PalladiumCarbon--100% Selectivity[1]
Q2: I have a mixture of cis and trans isomers. What is the most effective method for isolating the pure trans-isomer on a large scale?

A2: The separation of cis and trans isomers can be challenging due to their similar physical properties. Several methods can be employed, with the choice depending on the scale of the operation and the required purity.

Recommended Purification Strategies:

  • Fractional Recrystallization: This is a common and effective technique for separating isomers. The trans and cis isomers of cyclohexane-1,3-dicarboxylic acid exhibit different solubilities in various solvents.

    • Solvent Screening: Experiment with different solvents such as water, ethanol, or mixtures like toluene/heptane to find conditions where the solubility difference between the isomers is maximized.[3][4] For instance, the trans isomer is generally less soluble and will crystallize out of solution upon cooling, while the cis isomer remains in the mother liquor.

    • Protocol: Dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. The trans-isomer should precipitate out. Multiple recrystallization steps may be necessary to achieve high purity.[4]

  • Chemical Separation via Anhydride Formation: The cis-isomer can be selectively removed by converting it to its cyclic anhydride.

    • Mechanism: Heating the isomeric mixture with a dehydrating agent like acetic anhydride will cause the cis-diacid to form a cyclic anhydride, while the trans-diacid, being unable to form an intramolecular anhydride, remains unchanged.[3]

    • Separation: The resulting anhydride has significantly different physical properties (e.g., boiling point, solubility) from the trans-diacid, allowing for separation by distillation or extraction. The trans-diacid can then be purified by recrystallization.[3]

  • Derivatization: Converting the dicarboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can improve their volatility and chromatographic behavior, facilitating separation by techniques like fractional distillation or chromatography.[1] The purified trans-diester can then be hydrolyzed back to the diacid.[1]

Q3: The hydrogenation reaction rate has significantly decreased upon scaling up. What are the potential causes and how can I address this?

A3: A decrease in reaction rate upon scale-up is a common issue, often related to mass transfer limitations and catalyst activity.

Troubleshooting Steps:

  • Mass Transfer Limitations: In a large reactor, efficient mixing of hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is more challenging.

    • Agitation: Ensure that the reactor's agitation system is providing sufficient mixing to facilitate the dissolution of hydrogen into the liquid phase and its transport to the catalyst surface.

    • Hydrogen Sparging: Optimize the hydrogen delivery system. A sparger that produces fine bubbles will increase the gas-liquid interfacial area, improving mass transfer.

  • Catalyst Deactivation: The catalyst can lose activity over time due to poisoning or physical degradation.

    • Starting Material Purity: Ensure the isophthalic acid starting material is of high purity. Impurities can act as catalyst poisons.

    • Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to agglomeration, reducing the available surface area. An optimal catalyst loading should be determined through experimentation.

  • Product Inhibition: In some cases, the product can adsorb onto the catalyst surface, inhibiting the reaction.

    • Product Recycle Stream: A patented method to increase the reaction rate involves recycling a portion of the product stream back to the reactor.[2] This can help to maintain a higher concentration of the dissolved product, which paradoxically can improve the overall reaction rate under certain conditions.[2]

Start Low Reaction Rate on Scale-Up CheckMixing Check Agitation and H₂ Sparging Start->CheckMixing CheckCatalyst Check Catalyst Activity and Loading CheckMixing->CheckCatalyst Good ImproveMixing Optimize Agitation Speed and Sparger Design CheckMixing->ImproveMixing Poor CheckPurity Analyze Starting Material Purity CheckCatalyst->CheckPurity Good OptimizeCatalyst Optimize Catalyst Loading and Consider Fresh Catalyst CheckCatalyst->OptimizeCatalyst Low Activity PurifySM Purify Isophthalic Acid CheckPurity->PurifySM Impurities Found Resolved Reaction Rate Improved CheckPurity->Resolved Pure ImproveMixing->Resolved OptimizeCatalyst->Resolved PurifySM->Resolved

Caption: Troubleshooting decision tree for slow reaction rates during scale-up.

III. Frequently Asked Questions (FAQs)

  • What is the typical starting material for the synthesis of trans-cyclohexane-1,3-dicarboxylic acid? The most common starting material is isophthalic acid (benzene-1,3-dicarboxylic acid), which is readily available and can be hydrogenated to the desired product.[2]

  • How can I monitor the progress of the hydrogenation reaction? On a large scale, monitoring the uptake of hydrogen gas is a reliable method. You can also take periodic samples (if the reactor setup allows) and analyze them by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization to determine the ratio of starting material to product.

  • What are the key safety considerations for scaling up this hydrogenation?

    • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor and all associated equipment are properly rated for high-pressure hydrogen work and that the area is well-ventilated.

    • Catalyst Handling: Many hydrogenation catalysts, particularly when dry and in a finely divided state (like Pd/C or Ru/C), can be pyrophoric (ignite spontaneously in air). Handle them under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.

    • Exothermic Reaction: Hydrogenation reactions are exothermic. A robust cooling system is essential to control the reactor temperature and prevent thermal runaway.

IV. Detailed Experimental Protocol

Protocol: Separation of a Cis/Trans Mixture via Anhydride Formation

This protocol is based on the principle that cis-1,3-cyclohexanedicarboxylic acid can form a cyclic anhydride, while the trans-isomer cannot.[3]

Materials:

  • Crude mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid

  • Acetic anhydride

  • Toluene

  • Heptane

  • Appropriate reaction vessel with a distillation head and condenser

Procedure:

  • Reaction Setup: In a reaction vessel, create a slurry of the crude diacid mixture (1 equivalent) in acetic anhydride (approximately 7 equivalents).[3]

  • Anhydride Formation: Heat the mixture to reflux. The mixture should become homogeneous. Continue refluxing for approximately 5 hours to ensure complete conversion of the cis-isomer to the anhydride.[3]

  • Removal of Acetic Acid: Fit the vessel with a distillation head and distill off the acetic acid byproduct and excess acetic anhydride. The pot temperature may need to be increased up to 200°C to remove all volatile components.[3]

  • Isolation of trans-Diacid: After cooling, the residue will contain the trans-diacid and the cis-anhydride. The trans-diacid can be selectively crystallized from a suitable solvent system.

  • Purification of trans-Diacid: The crude trans-diacid can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[4]

  • Characterization: Confirm the purity of the final trans-cyclohexane-1,3-dicarboxylic acid product using appropriate analytical techniques (e.g., NMR, melting point, HPLC).

V. References

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents. Available at:

  • US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents. Available at:

  • 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. Available at: [Link]

  • 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem. Available at: [Link]

  • (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - ResearchGate. Available at: [Link]

  • JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents. Available at:

  • US4937378A - Purification of crude isophthalic acid - Google Patents. Available at:

  • US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents. Available at:

  • CN109790101A - The method for hydrogenation of phthalic acid ester - Google Patents. Available at:

  • Process Development Whitepaper SCALE-UP - CatSci Ltd. Available at: [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid - AIR Unimi. Available at: [Link]

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analytical methods for determining cis/trans ratio in Cyclohexane-1,3-dicarboxylic acid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Methods for Determining Cis/Trans Ratio in Cyclohexane-1,3-dicarboxylic Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into accurately determining the cis/trans isomer ratio of Cyclohexane-1,3-dicarboxylic acid. This document moves beyond simple protocols to explain the why behind the methods, ensuring you can troubleshoot and adapt these techniques for robust and reliable results.

Introduction: The Stereochemical Challenge

Cyclohexane-1,3-dicarboxylic acid presents a common analytical challenge due to the presence of cis and trans stereoisomers. In the cis isomer, both carboxylic acid groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.[1] This seemingly subtle difference in spatial arrangement profoundly impacts the molecule's physical properties, chemical reactivity, and biological activity. Consequently, accurate quantification of the cis/trans ratio is critical in pharmaceutical development, polymer chemistry, and quality control.

This guide provides a comprehensive overview of the primary analytical techniques, detailed experimental protocols, and a troubleshooting FAQ to address common issues encountered in the lab.

Core Analytical Techniques: A Comparative Overview

The choice of analytical method depends on factors such as available equipment, required sensitivity, sample matrix, and analytical throughput. The three most powerful and widely used techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Technique Principle Pros Cons Best For
¹H NMR Spectroscopy Differentiates isomers based on unique chemical shifts and proton-proton coupling constants (³JHH) of axial and equatorial protons.- Non-destructive- Provides rich structural information- Relatively simple sample prep- Direct quantification from integrals- Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures- Requires high-field instrument for best resolution- Structural confirmation- Ratio analysis in pure samples or simple mixtures
Gas Chromatography (GC/GC-MS) Separates volatile derivatives of the isomers based on their differential interaction with the stationary phase.- High resolution and sensitivity- Excellent for complex mixtures- Mass Spectrometry (MS) provides definitive identification- Requires derivatization to increase volatility[2]- Derivatization adds steps and potential for error- Thermal degradation risk for some derivatives- Trace-level quantification- Analysis in complex matrices- High-throughput screening
High-Performance Liquid Chromatography (HPLC) Separates isomers in the liquid phase based on their polarity and interaction with the column's stationary phase.- No derivatization required- High sensitivity with UV or MS detection- Applicable to a wide range of polarities- Robust and reproducible- Can be lower resolution than capillary GC- Mobile phase optimization can be time-consuming- Routine quality control- Analysis of non-volatile or thermally labile samples
Method 1: Proton NMR Spectroscopy (¹H NMR)
Expertise & Experience: The Causality Behind the Method

¹H NMR is arguably the most definitive method for determining the cis/trans ratio. The rigidity of the cyclohexane chair conformation forces substituents into either axial or equatorial positions. These two positions have distinct electronic environments, leading to different magnetic shielding and, therefore, different chemical shifts.[3][4]

  • For the cis-isomer (diequatorial or diaxial): The molecule undergoes rapid ring-flipping at room temperature, resulting in an averaged signal for many protons. However, the protons on the carbons bearing the carboxyl groups (C1-H and C3-H) will have a specific chemical shift and coupling pattern.

  • For the trans-isomer (axial-equatorial): The ring flip is still present, but the environments of the C1-H and C3-H protons are inherently different from the cis isomer, leading to distinct signals.

Crucially, the coupling constants (³J values) between adjacent protons can help distinguish the isomers. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial protons.[5] By integrating the area under the unique, well-resolved peaks corresponding to each isomer, a direct and accurate ratio can be calculated.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Cyclohexane-1,3-dicarboxylic acid mixture.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH buffer). DMSO-d₆ is often a good choice as it solubilizes the diacid and its carboxylic acid protons are observable.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected range of all proton signals (typically 0-13 ppm).

    • Optimize the acquisition parameters, including the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis & Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic, non-overlapping signals for the cis and trans isomers. Often, the methine protons (CH-COOH) are the most useful diagnostic signals.

    • Carefully integrate the area of these distinct peaks.

    • Calculate the ratio using the following formula: % cis = [Integral_cis / (Integral_cis + Integral_trans)] * 100 % trans = [Integral_trans / (Integral_cis + Integral_trans)] * 100

Troubleshooting & FAQs: ¹H NMR
  • Q: My cyclohexane ring proton signals are a broad, unresolved multiplet. How can I determine the ratio?

    • A: This is a common issue. Causality: At room temperature, the cyclohexane ring is rapidly flipping between chair conformations, averaging many of the proton signals.[6] Solution 1: Focus on the methine protons at C1 and C3 (H-C-COOH). These are often shifted further downfield and may be better resolved. Solution 2: Try a different deuterated solvent. The conformation and chemical shifts can be solvent-dependent.[7][8] Solution 3: For challenging mixtures, consider variable temperature (VT) NMR. Lowering the temperature can slow the ring flip, "freezing out" the individual conformers and dramatically improving spectral resolution.[4][6]

  • Q: I can't see the acidic COOH proton signals. Where are they?

    • A: The carboxylic acid protons are exchangeable and their signals can be very broad or even disappear, especially if there is any water in the solvent. While they can sometimes be used for identification, they are generally not reliable for quantification. Use the non-exchangeable ring protons for ratio determination. Using an aprotic solvent like DMSO-d₆ will often allow you to observe these protons.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of sample p2 Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-d6) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert sample into ≥400 MHz NMR p3->a1 a2 Acquire 1H Spectrum (16-32 scans) a1->a2 d1 Process FID (FT, Phasing, Baseline) a2->d1 d2 Identify unique cis & trans signals d1->d2 d3 Integrate peak areas d2->d3 d4 Calculate cis/trans ratio d3->d4

Workflow for cis/trans ratio analysis by ¹H NMR spectroscopy.
Method 2: Gas Chromatography (GC)
Expertise & Experience: The Causality Behind the Method

Direct GC analysis of dicarboxylic acids is problematic due to their high polarity and low volatility, which leads to poor peak shape (tailing) and potential thermal decomposition in the hot injector.[2] The solution is derivatization , a chemical reaction that converts the polar carboxylic acid groups into less polar, more volatile esters or silyl ethers.

The two most common derivatization strategies are:

  • Esterification: Reacting the diacid with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like BF₃ to form a diester.[9][10]

  • Silylation: Reacting the diacid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups.[9]

Once derivatized, the cis and trans isomers have slightly different shapes and polarities, causing them to interact differently with the GC column's stationary phase. This results in different retention times, allowing for their separation and quantification.[11]

Experimental Protocol: GC-MS Analysis (with Esterification)
  • Derivatization (Methyl Esterification):

    • Place ~1 mg of the acid mixture into a 2 mL reaction vial.

    • Add 500 µL of a 14% Boron Trifluoride (BF₃) in Methanol solution.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water and 500 µL of a non-polar solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously for 30 seconds to extract the methyl esters into the organic layer.

    • Allow the layers to separate. Carefully transfer the top organic layer to a clean GC vial.

  • Instrumental Setup (GC-MS):

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injector: 250°C, Split mode (e.g., 20:1 split ratio).

    • Oven Program: Start at 100°C, hold for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min. (This must be optimized).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • MS Detector: Scan mode (e.g., m/z 40-400) for peak identification.

  • Data Analysis & Quantification:

    • Integrate the peak areas for the cis and trans diester isomers.

    • Confirm the identity of each peak using its mass spectrum.

    • Calculate the ratio from the peak areas, assuming an equal detector response factor for both isomers.

Troubleshooting & FAQs: GC
  • Q: I'm seeing two small peaks and one large, broad peak in my chromatogram.

    • A: This strongly suggests incomplete derivatization . The two small peaks are likely your derivatized isomers, and the broad peak is the underivatized or mono-derivatized acid interacting poorly with the column. Solution: Increase the reaction time or temperature. Ensure your derivatization reagent is fresh, as reagents like BF₃-Methanol and BSTFA are moisture-sensitive.[12]

  • Q: My peaks are tailing, even after derivatization.

    • A: Peak tailing indicates unwanted interactions in the GC system. Causality: Active sites in the injector liner or on the column can interact with even slightly polar analytes. Solution 1: Use a fresh, deactivated injector liner. Solution 2: Trim the first few centimeters from the front of your GC column to remove accumulated non-volatile residues. Solution 3: Ensure your derivatization is complete. Any remaining free acid groups will cause significant tailing.

Workflow Diagram: GC Analysis

GC_Workflow cluster_deriv Derivatization cluster_acq GC-MS Acquisition cluster_proc Data Analysis p1 Place ~1 mg sample in reaction vial p2 Add BF3-Methanol reagent & seal p1->p2 p3 Heat at 65°C for 30 min p2->p3 p4 Cool, add water & extraction solvent p3->p4 p5 Extract esters into organic layer p4->p5 a1 Inject organic layer into GC-MS p5->a1 a2 Run temperature program to separate isomers a1->a2 d1 Identify cis & trans peaks by retention time & MS a2->d1 d2 Integrate peak areas d1->d2 d3 Calculate cis/trans ratio d2->d3

Workflow for cis/trans ratio analysis by GC following esterification.
Method 3: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The Causality Behind the Method

HPLC offers the significant advantage of analyzing the dicarboxylic acids in their native form, eliminating the need for derivatization.[13] The separation is typically achieved using reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water and acetonitrile or methanol). The cis and trans isomers, having different 3D structures, will exhibit different degrees of hydrophobic interaction with the C18 stationary phase, leading to different retention times. Generally, the more compact cis isomer may elute slightly earlier than the more linear trans isomer, but this can vary. Adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, ensuring they are in a neutral state for better retention and peak shape.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Prepare a stock solution of the acid mixture at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

  • Instrumental Setup (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 70:30 v/v) containing 0.1% phosphoric acid. The exact ratio will require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at a low wavelength, such as 210 nm, where the carboxylic acid group absorbs.

  • Data Analysis & Quantification:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (requires running pure standards if available).

    • Integrate the peak areas.

    • Calculate the ratio from the peak areas.

Troubleshooting & FAQs: HPLC
  • Q: My cis and trans peaks are not fully resolved (co-eluting). How can I improve the separation?

    • A: Improving resolution is key in chromatography. Solution 1 (Adjust Mobile Phase Strength): Decrease the amount of organic solvent (acetonitrile) in your mobile phase. This will increase retention for both isomers and may improve their separation. Try changing the ratio from 70:30 to 80:20 (Water:ACN). Solution 2 (Change Organic Modifier): Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity and improve resolution. Solution 3 (Lower Flow Rate): Reducing the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation.

  • Q: My peaks are very broad or split. What's the cause?

    • A: This is often due to issues with the ionization state of the analytes or solvent mismatch. Causality: If the mobile phase pH is not low enough, the dicarboxylic acids will be partially ionized, leading to poor peak shape. Solution 1: Ensure the mobile phase contains at least 0.1% of a strong acid like phosphoric acid to keep the analytes fully protonated. Solution 2: Make sure your sample is dissolved in a solvent that is as close as possible to the mobile phase composition. Injecting a sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC-UV Acquisition cluster_proc Data Analysis p1 Prepare ~1 mg/mL sample solution in mobile phase p2 Filter sample with 0.45 µm syringe filter p1->p2 a1 Inject sample onto C18 column p2->a1 a2 Run isocratic mobile phase (e.g., Water/ACN with 0.1% H3PO4) a1->a2 a3 Detect isomers by UV at 210 nm a2->a3 d1 Identify cis & trans peaks by retention time a3->d1 d2 Integrate peak areas d1->d2 d3 Calculate cis/trans ratio d2->d3

Workflow for cis/trans ratio analysis by HPLC-UV.
References
  • National Institutes of Health (NIH). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available from: [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. (2019). Available from: [Link]

  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available from: [Link]

  • SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available from: [Link]

  • YouTube. Important Properties to Identify Cis-/Trans- Isomers. (2020). Available from: [Link]

  • YouTube. Determining cis/trans on cyclohexanes. (2015). Available from: [Link]

  • International Journal of Pharmaceutical and Biological Archives. Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid. (2019). Available from: [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available from: [Link]

  • ResearchGate. What methods can you recommend for separating trans and cis isomers.... (2024). Available from: [Link]

  • ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. Available from: [Link]

  • ResearchGate. Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids.... Available from: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020). Available from: [Link]

  • PubMed. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (2008). Available from: [Link]

  • YouTube. How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. (2020). Available from: [Link]

  • ResearchGate. GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers.... (2014). Available from: [Link]

  • ACS Publications. The Application of NMR in Determination of the Structure of Cyclanols. I. The Structures of Cyclohexane-1,3-diols. (1964). Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

  • Google Patents. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters....
  • ACS Publications. Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids.... (2012). Available from: [Link]

  • ResearchGate. The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid.... (2014). Available from: [Link]

  • MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2021). Available from: [Link]

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014). Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools.... (2021). Available from: [Link]

  • National Institutes of Health (NIH). cis-Cyclohexane-1,4-dicarboxylic acid. Available from: [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol.... (2008). Available from: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). Available from: [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Polymer Property Inconsistencies with trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with trans-cyclohexane-1,3-dicarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve consistent, predictable polymer properties in your experiments.

The incorporation of trans-cyclohexane-1,3-dicarboxylic acid into polymer backbones is a powerful strategy for enhancing thermal stability, increasing the glass transition temperature (Tg), and improving the mechanical strength of polyesters and polyamides.[1] The rigid and defined stereochemistry of the trans-1,3-cyclohexane ring imparts a high degree of order and stability to the polymer chains.[1] However, the very stereochemistry that provides these desirable properties can also be a source of inconsistencies if not properly controlled during the polymerization process. This guide will walk you through the causality behind these issues and provide actionable, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your polymerization experiments, offering potential causes and step-by-step solutions.

Issue 1: Lower than Expected Glass Transition Temperature (Tg) and Melting Temperature (Tm)

You've synthesized a polyester using a high-purity trans-cyclohexane-1,3-dicarboxylic acid, but the thermal properties of the resulting polymer are significantly lower than your target specifications.

Potential Cause:

The most likely culprit is the in-situ isomerization of the trans-isomer to the cis-isomer during melt polycondensation at high temperatures. The presence of the less-linear cis-isomer disrupts the polymer chain packing, reducing crystallinity and, consequently, lowering the Tg and Tm.[2][3] While you may start with a high-purity trans-monomer, the reaction conditions can shift the equilibrium. For the related 1,4-isomer, a thermodynamically controlled equilibrium with approximately 66% trans-isomer has been observed in the melt.[4]

Troubleshooting Workflow:

G start Low Tg / Tm Observed check_isomer 1. Verify Cis/Trans Ratio in Final Polymer via ¹H NMR start->check_isomer high_cis High [cis] Isomer Content Detected check_isomer->high_cis Problem Confirmed optimize_temp 2. Optimize Polymerization Temperature high_cis->optimize_temp reduce_time 3. Minimize Reaction Time at Peak Temperature optimize_temp->reduce_time catalyst_eval 4. Evaluate Catalyst Choice reduce_time->catalyst_eval retest 5. Re-synthesize and Characterize catalyst_eval->retest success Target Properties Achieved retest->success Successful fail Issue Persists: Consult Further retest->fail Unsuccessful

Caption: Troubleshooting workflow for low thermal properties.

Step-by-Step Protocol:

  • Confirm Isomer Ratio: The first and most critical step is to determine the actual cis/trans ratio in your final polymer.

    • Protocol: .

    • Rationale: This quantitative analysis provides direct evidence of isomerization and is essential for diagnosing the problem. Protons adjacent to the carboxyl groups in the cis and trans isomers will have distinct chemical shifts, allowing for integration and ratio calculation.[3]

  • Optimize Polymerization Temperature: High temperatures drive isomerization.[3]

    • Action: Conduct a series of polymerizations at systematically lower temperatures. Find the minimum temperature required to achieve a high molecular weight polymer while minimizing isomerization.

    • Rationale: There is a trade-off between reaction kinetics (requiring higher temperatures) and isomer purity. An optimal temperature window must be experimentally determined for your specific system (diol, catalyst, etc.).

  • Minimize Reaction Time: Prolonged exposure to high temperatures, even within the optimal range, can lead to increased cis-isomer content.

    • Action: Refine your process to minimize the time the reaction mixture spends at the highest temperature.

    • Rationale: Isomerization is a time-dependent process. Efficiently reaching the target molecular weight and then rapidly cooling the polymer can "lock in" a higher trans content.

  • Evaluate Catalyst: Some catalysts can promote isomerization.

    • Action: If using a strong acid catalyst, consider switching to a milder transesterification catalyst, such as a titanium or tin-based catalyst, which may have a lower propensity to promote isomerization.[2]

    • Rationale: The protons of carboxylic acid end groups can catalyze isomerization.[2] Catalysts that are more specific to the esterification reaction and less acidic may mitigate this side reaction.

Issue 2: Inconsistent Molecular Weight and Brittleness

You are observing batch-to-batch variability in polymer molecular weight, and some batches are unexpectedly brittle.

Potential Cause:

This issue can stem from several sources:

  • Monomer Impurities: The presence of monofunctional impurities in the trans-cyclohexane-1,3-dicarboxylic acid will act as chain terminators, limiting the molecular weight.

  • Poor Stoichiometry: Inaccurate measurement of the diacid and diol monomers is a common cause of low molecular weight in step-growth polymerization.[5]

  • Thermal Degradation: At excessively high temperatures, side reactions such as dehydration or decarboxylation can occur, leading to chain scission and the formation of cross-linked networks, which can cause brittleness.[2]

Troubleshooting Workflow:

G start Inconsistent MW / Brittleness check_purity 1. Verify Monomer Purity (e.g., via Titration, DSC) start->check_purity check_stoich 2. Re-verify Stoichiometry and Weighing Procedures check_purity->check_stoich check_conditions 3. Analyze Thermal Profile (TGA) of Monomers and Polymer check_stoich->check_conditions re_run 4. Re-run Polymerization with Validated Inputs check_conditions->re_run success Consistent, High MW Polymer Achieved re_run->success Successful fail Issue Persists: Investigate Side Reactions re_run->fail Unsuccessful

Caption: Troubleshooting workflow for molecular weight and brittleness issues.

Step-by-Step Protocol:

  • Verify Monomer Purity: Do not assume 99%+ purity.

    • Protocol: Perform a simple acid-base titration to determine the exact acid number of your dicarboxylic acid. Use Differential Scanning Calorimetry (DSC) to check for a sharp melting point, as impurities will often cause melting point depression and broadening.

    • Rationale: This validates a critical input parameter. Titration confirms the quantity of reactive carboxylic acid groups, ensuring accurate stoichiometric calculations.

  • Ensure Stoichiometric Balance: Precision is key in polycondensation.

    • Action: Use a calibrated analytical balance and ensure accurate weighing of both the diacid and the diol. Account for the purity of each monomer in your calculations.

    • Rationale: The highest molecular weights are achieved only when the functional groups are present in a near-perfect 1:1 ratio.[5]

  • Assess Thermal Stability: Determine the degradation temperature of your monomers and the final polymer.

    • Protocol: Use Thermogravimetric Analysis (TGA) to identify the onset temperature of weight loss for your monomers and polymer.

    • Rationale: Your polymerization temperature must be safely below the degradation temperature to avoid unwanted side reactions that can lower molecular weight and cause brittleness.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected impact of increasing the trans-isomer content in my polymer?

    • A1: Increasing the trans-isomer content generally leads to a more linear and rigid polymer chain. This enhances chain packing and often results in increased crystallinity, a higher glass transition temperature (Tg), a higher melting temperature (Tm), and improved tensile strength compared to polymers with a higher cis-isomer content.

  • Q2: How can I purify my trans-cyclohexane-1,3-dicarboxylic acid if I suspect it contains the cis-isomer?

    • A2: Purification can be challenging due to the similar properties of the isomers. Recrystallization from a suitable solvent system can be effective. For separating cis and trans isomers, one method involves converting the cis-isomer to its cyclic anhydride by heating with acetic anhydride, which can then be separated. The trans-acid does not form a cyclic anhydride under these conditions.[6]

  • Q3: My polymer is showing poor hydrolytic stability. Is this related to the cyclohexane-1,3-dicarboxylic acid monomer?

    • A3: Polyesters, in general, are susceptible to hydrolysis, especially at elevated temperatures and in the presence of acids or bases.[5] While the cyclohexane ring itself is stable, the ester linkages are the points of attack. The rate of hydrolysis is more often influenced by the polymer's crystallinity and the hydrophobicity of the overall polymer backbone rather than the specific isomer of the dicarboxylic acid. A more crystalline polymer (higher trans content) may exhibit slower hydrolysis due to the reduced permeability of water into the polymer matrix.

  • Q4: Can I use trans-cyclohexane-1,3-dicarboxylic acid in polyurethane synthesis?

    • A4: Not directly. Polyurethane synthesis involves the reaction of an isocyanate with a polyol.[5] However, you can first use trans-cyclohexane-1,3-dicarboxylic acid to synthesize a polyester polyol (a low molecular weight polyester with hydroxyl end-groups). This polyester polyol can then be reacted with a diisocyanate to form a polyester-polyurethane, imparting the rigidity and thermal stability of the cyclohexane ring to the final polyurethane.

Data and Protocols

Table 1: Influence of Isomer Ratio on Polymer Properties (Illustrative Data)
PropertyHigh trans-Isomer Content (>95%)Mixed Isomer Content (~65% trans)
Glass Transition (Tg) Higher (e.g., 80-100 °C)Lower (e.g., 60-80 °C)
Melting Temperature (Tm) Sharper, Higher (e.g., >250 °C)Broader, Lower (e.g., <230 °C)
Crystallinity Semicrystalline to CrystallineAmorphous to Low Crystallinity
Mechanical Strength Higher Tensile ModulusLower Tensile Modulus, More Ductile

Note: Specific values are highly dependent on the co-monomer (diol) used.

Experimental Protocols

Protocol: ¹H NMR Analysis for Cis/Trans Isomer Ratio Determination

  • Sample Preparation: Dissolve 10-15 mg of the final, purified polymer in a suitable deuterated solvent (e.g., CDCl₃, TFAA/CDCl₃ mixture) in an NMR tube. Complete dissolution is crucial.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the proton signals corresponding to the cyclohexane ring. The protons adjacent to the carbonyl groups (at the 1 and 3 positions) are most sensitive to the stereochemistry.

    • The signals for the trans-isomer and cis-isomer will appear at different chemical shifts. For the related trans-1,4-cyclohexanedicarboxylate, these protons resonate around 2.28 ppm for the trans-isomer and 2.44 ppm for the cis-isomer.[3] Similar, distinct peaks will be present for the 1,3-isomer.

    • Integrate the area under the characteristic peak for the trans-isomer (Atrans) and the cis-isomer (Acis).

  • Calculation:

    • % trans = [Atrans / (Atrans + Acis)] * 100

    • % cis = [Acis / (Atrans + Acis)] * 100

References

  • ResearchGate. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Available from: [Link]

  • PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available from: [Link]

  • Unibo. Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Available from: [Link]

  • MDPI. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Available from: [Link]

  • ResearchGate. New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Available from: [Link]

  • ResearchGate. GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Available from: [Link]

  • MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Available from: [Link]

  • Wikipedia. Polyurethane. Available from: [Link]

  • Google Patents. Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.

Sources

Technical Support Center: Degradation Pathways of Polyesters Containing trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters incorporating trans-cyclohexane-1,3-dicarboxylic acid (t-CHDA). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and standardized protocols to navigate the complexities of studying the degradation of these unique cycloaliphatic polyesters.

Given the specific nature of the trans-1,3-isomer, publicly available research on its degradation pathways is limited. Therefore, this guide synthesizes established principles from the broader field of aliphatic and cycloaliphatic polyester degradation to provide a robust framework for your experiments. The principles and methodologies outlined here are grounded in the fundamental chemistry of polyesters and should serve as a strong starting point for your investigations.

Part 1: Frequently Asked Questions (FAQs) on Fundamental Degradation Principles

This section addresses the foundational concepts governing the stability and degradation of polyesters containing cycloaliphatic units.

Q1: How does the inclusion of the trans-cyclohexane-1,3-dicarboxylic acid moiety affect the overall stability of the polyester chain compared to linear aliphatic polyesters?

The incorporation of a trans-1,3-CHDA unit introduces a rigid and bulky cycloaliphatic structure into the polyester backbone. This has several key consequences for polymer stability:

  • Increased Chain Rigidity: The non-planar, chair-conformation of the cyclohexane ring restricts segmental motion of the polymer chains. This leads to a higher glass transition temperature (Tg) compared to polyesters made from linear dicarboxylic acids of similar length (e.g., adipic acid or succinic acid).[1]

  • Steric Hindrance: The bulky ring structure can sterically hinder the approach of water molecules or enzymes to the adjacent, hydrolysable ester bonds, potentially slowing down the rate of degradation.

  • Impact on Crystallinity: The introduction of the non-linear CHDA unit can disrupt the packing of polymer chains, potentially leading to a more amorphous polymer.[2] However, the rigidity of the ring can also, in some cases, lead to the formation of ordered domains. The overall effect on crystallinity is highly dependent on the comonomers (the diol used) and the polymer's thermal history. Crystallinity plays a crucial role, as degradation typically occurs preferentially in the amorphous regions.[3][4]

Q2: What are the primary degradation pathways I should consider for a t-CHDA based polyester?

You should primarily consider three degradation pathways: hydrolytic, enzymatic, and thermal degradation.

  • Hydrolytic Degradation: This is the abiotic cleavage of the ester bonds by water. It is often the initial and most significant pathway in aqueous environments. The process can be accelerated by acids or bases and is temperature-dependent. A notable aspect of polyester hydrolysis is the potential for autocatalysis, where the acidic degradation by-products (carboxylic acid end-groups) can catalyze further degradation within the bulk material.[3]

  • Enzymatic Degradation: Certain enzymes, particularly hydrolases like lipases and cutinases, can catalyze the hydrolysis of ester bonds.[1][5] This is a surface-mediated process where the enzyme adsorbs to the polymer surface and cleaves the ester linkages. The efficiency of enzymatic degradation is highly influenced by the polymer's physical properties, such as its Tg and melting temperature (Tm), as enzymes are more effective on more flexible polymer chains.[1]

  • Thermal Degradation: At elevated temperatures (typically above 275°C for aliphatic polyesters), random scission of the ester linkages occurs, leading to a decrease in molecular weight and the formation of various degradation products.[6] The specific products will depend on the structure of the diol used in the polyester synthesis.

Q3: My polyester is degrading much slower than expected. What are the likely causes?

Several factors, rooted in the structure-property relationships of the polymer, could be contributing to slow degradation rates:

  • High Crystallinity: Crystalline regions are more ordered and densely packed, which significantly limits water diffusion and enzyme access to the ester bonds.[3] Degradation predominantly occurs in the more mobile amorphous phases.

  • High Glass Transition Temperature (Tg): A high Tg indicates reduced polymer chain mobility at a given temperature.[1] For enzymatic degradation, this can prevent the enzyme's active site from effectively binding to the polymer chain. For hydrolytic degradation, it reduces the diffusion rate of water into the polymer matrix.

  • Hydrophobicity: While all polyesters are relatively hydrophobic, subtle changes in structure can influence water uptake. The bulky, non-polar cyclohexane ring may increase hydrophobicity, leading to less water absorption and slower hydrolysis.[7]

  • High Molecular Weight: Polymers with higher initial molecular weight have a lower concentration of chain ends, which are often more susceptible to initial hydrolytic attack.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides practical advice for common issues encountered during degradation studies.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent degradation rates between replicate samples. 1. Inhomogeneous sample morphology (e.g., variations in crystallinity).2. Differences in sample dimensions or surface area.3. Inconsistent incubation conditions (temperature, pH fluctuations).1. Standardize Sample Preparation: Ensure all samples undergo the exact same thermal history (e.g., melt-pressing followed by controlled cooling or quenching) to normalize crystallinity. Verify crystallinity using Differential Scanning Calorimetry (DSC).2. Control Sample Geometry: Use samples with identical dimensions and a high surface-area-to-volume ratio (e.g., thin films) to ensure degradation is not limited by diffusion. 3. Monitor Incubation Environment: Use a calibrated incubator and buffered solutions. Regularly monitor and record the pH of the degradation medium.
No significant change in mass, but a drastic drop in mechanical properties (e.g., becomes brittle). Bulk Erosion Mechanism: This is characteristic of a hydrolytic degradation process that occurs throughout the bulk of the material, rather than just at the surface.[1] The polymer chains are being cleaved internally, causing a rapid decrease in molecular weight and mechanical strength, even before significant mass is lost as soluble oligomers.1. Shift Analytical Focus: Prioritize monitoring molecular weight changes using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). This is a more sensitive indicator of early-stage bulk degradation than mass loss.2. Mechanical Testing: Perform tensile tests or dynamic mechanical analysis (DMA) at each time point to quantify the loss of mechanical integrity.[8]
Difficulty distinguishing between abiotic hydrolysis and enzymatic degradation. Concurrent Processes: In a biological or enzyme-containing medium, both processes occur simultaneously.1. Run Parallel Controls: Set up three parallel experiments: a) Test: Polymer in buffer with active enzyme. b) Abiotic Control: Polymer in the same buffer, but without the enzyme. c) Enzyme Stability Control: Buffer with the enzyme, but without the polymer (to check for enzyme denaturation).2. Compare Results: The difference in degradation rate (e.g., rate of molecular weight decrease or monomer release) between the 'Test' and 'Abiotic Control' groups can be attributed to the enzymatic action.
Bimodal or multimodal peaks appearing in GPC/SEC chromatograms during degradation. Autocatalytic Hydrolysis: This is strong evidence of autocatalysis, especially in thick samples.[3][9] The acidic by-products are trapped in the core of the sample, accelerating degradation from the inside out. This creates a population of highly degraded, low molecular weight chains in the core and less degraded, higher molecular weight chains at the surface, resulting in a bimodal distribution.1. Analyze Sample Cross-section: If possible, section the degraded sample and perform GPC/SEC on the core and surface materials separately to confirm the hypothesis.2. Use Thinner Samples: Switching to thin films or porous scaffolds can mitigate this effect by allowing acidic by-products to diffuse out more easily.[3]

Part 3: Experimental Protocols & Methodologies

These protocols provide a standardized approach to conducting and analyzing degradation studies.

Protocol 1: Accelerated Hydrolytic Degradation Study (as per ISO 10993-13)

This protocol is designed to assess the hydrolytic stability of the polyester in a controlled in vitro environment.

1. Sample Preparation: a. Fabricate polymer samples into a uniform shape, preferably thin films (e.g., 10 mm x 10 mm x 0.2 mm) to maximize surface area. b. Dry the samples under vacuum at a temperature below the Tg until a constant weight is achieved. c. Record the initial dry weight (W_initial) and dimensions of each sample. d. Sterilize the samples if subsequent cell studies are planned (e.g., using ethylene oxide or 70% ethanol, ensuring the solvent is fully evaporated).

2. Degradation Setup: a. Place each sample in a sterile, sealed container (e.g., glass vial). b. Add a sufficient volume of degradation medium to ensure complete immersion. A common medium is Phosphate Buffered Saline (PBS) at pH 7.4. To accelerate the process, higher temperatures (e.g., 37°C, 50°C, or 70°C) can be used. c. Prepare at least 3-5 replicate samples for each time point. d. Place the containers in a calibrated oven or shaking incubator set to the desired temperature.

3. Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), retrieve the replicate samples for that time point. b. Carefully remove the polymer samples from the medium. c. Gently rinse the samples with deionized water to remove any adhered salts. d. Dry the samples to a constant weight under vacuum (W_final). e. Analyze the collected degradation medium for pH changes and the presence of released monomers/oligomers (using HPLC).

4. Data Analysis: a. Mass Loss (%): ((W_initial - W_final) / W_initial) * 100 b. Molecular Weight Analysis: Analyze the dried polymer samples using GPC/SEC to determine the number average molecular weight (Mn) and polydispersity index (PDI). c. Chemical Analysis: Use FTIR or NMR to detect changes in chemical structure, such as an increase in hydroxyl and carboxyl end-groups.

Protocol 2: Enzymatic Degradation Assay

This protocol assesses the susceptibility of the polyester to enzymatic hydrolysis.

1. Reagent Preparation: a. Buffer: Prepare a buffer solution appropriate for the chosen enzyme (e.g., Tris-HCl or phosphate buffer, pH 7-8 for most lipases). b. Enzyme Solution: Prepare a stock solution of the enzyme (e.g., Lipase from Pseudomonas cepacia or Cutinase from Humicola insolens) in the buffer at a known concentration (e.g., 1 mg/mL).

2. Degradation Setup: a. Prepare and weigh dry polymer films as described in Protocol 1. b. Place one film in each vial. c. Create three sets of vials: i. Test Group: Add enzyme solution to the vials. ii. Abiotic Control: Add only buffer (no enzyme) to the vials. iii. Blank: Vials with enzyme solution but no polymer film. d. Incubate all vials at the optimal temperature for the enzyme (often 37°C) with gentle agitation.

3. Analysis: a. At each time point, remove the polymer films. b. Analyze the films for mass loss and molecular weight changes as described in Protocol 1. c. Analyze the supernatant (the liquid medium) for the concentration of released degradation products (e.g., the diol and t-CHDA) using HPLC. The degradation rate can be quantified by the rate of monomer release.

Part 4: Visualizations and Data Presentation

Diagrams of Key Pathways and Workflows

DegradationPathways cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation cluster_thermal Thermal Degradation Polyester Polyester with t-CHDA H_Start Water Attack on Ester Bond Polyester->H_Start Aqueous Env. E_Start Enzyme Adsorption on Surface Polyester->E_Start Biological Env. T_Start High Temperature (>275°C) Polyester->T_Start Heat H_Process Chain Scission (Bulk or Surface) H_Start->H_Process H_End Oligomers & Monomers H_Process->H_End H_Auto Autocatalysis (Acidic Byproducts) H_Process->H_Auto H_Auto->H_Process E_Process Catalytic Cleavage of Ester Bond E_Start->E_Process E_End Soluble Products E_Process->E_End T_Process Random Chain Scission T_Start->T_Process T_End Volatile Products T_Process->T_End AnalysisWorkflow cluster_solid Solid State Analysis cluster_liquid Liquid State Analysis start Degraded Sample (Polymer Film) gpc GPC / SEC (Mn, Mw, PDI) start->gpc ftir FTIR / NMR (Chemical Structure) start->ftir dsc DSC (Tg, Tm, % Crystallinity) start->dsc mass Mass Loss start->mass liquid Degradation Medium (Supernatant) hplc HPLC (Released Monomers) liquid->hplc ph pH Measurement liquid->ph node_mw node_mw gpc->node_mw Molecular Weight Decrease node_chem node_chem ftir->node_chem End-group Formation node_release node_release hplc->node_release Degradation Rate

Caption: Recommended analytical workflow for characterizing polyester degradation.

Data Summary Table

Table 1: Key Factors Influencing Degradation Rates of Cycloaliphatic Polyesters

Factor Influence on Degradation Rate Rationale & Key References
Crystallinity Higher % crystallinity → Slower degradation Crystalline regions restrict diffusion of water and enzymes. Degradation occurs in the amorphous phase. [2][3]
Glass Transition (Tg) Higher Tg → Slower degradation Indicates lower chain mobility, hindering both hydrolysis and enzymatic attack, especially below Tg. [1][10]
Molecular Weight Higher MW → Slower initial degradation Lower concentration of susceptible chain ends and slower diffusion of water into the polymer matrix. [3]
Hydrophilicity Higher hydrophilicity → Faster degradation Increased water uptake swells the polymer matrix, facilitating hydrolysis of ester bonds. [7]
Sample Geometry Higher surface area-to-volume ratio → Faster degradation Facilitates diffusion of water/enzymes in and degradation products out, reducing autocatalytic effects. [3]
Temperature Higher temperature → Faster degradation Increases reaction kinetics for hydrolysis and enhances polymer chain mobility, aiding enzymatic attack. [6][10]
pH of Medium Basic or Acidic pH → Faster degradation Both acid and base conditions catalyze the hydrolysis of ester bonds. [7]

References

  • Gigli, M., Fabbri, M., Lotti, N., Gamberini, R., & Soccio, M. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Available at: [Link]

  • Cyras, V. P., Soledad, C., & Analia, V. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. Available at: [Link]

  • (1971). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]

  • Sienkiewicz, N., Członka, S., Kucinska-Lipka, J., & Janik, H. (2020). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. MDPI. Available at: [Link]

  • Walter, T., & Fritz, H. (1999). Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. ResearchGate. Available at: [Link]

  • Saremi, P., & Dargaville, T. R. (2019). Hydrolytic Degradation and Erosion of Polyester Biomaterials. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Polyurethane. Available at: [Link]

  • Tachibana, Y., et al. (2023). Disubstituted cyclohexane monomers as biodegradable building block: Evaluation of biodegradability of polyesters containing cyclohexane ring. ResearchGate. Available at: [Link]

  • Garozzo, D., Giuffrida, M., & Montaudo, G. (1986). Primary thermal decomposition processes in aliphatic polyesters investigated by chemical ionization mass spectrometry. ACS Publications. Available at: [Link]

  • Colin, X., & Tcharkhtchi, A. (2022). Structure–Properties Relationships Involved in the Embrittlement of Epoxies. MDPI. Available at: [Link]

  • Abdel-Raouf, M. E. (2014). Synthesis And Characterization Of Some Degradable Polyesters. ResearchGate. Available at: [Link]

  • Mecking, S., & Leibfarth, F. A. (2017). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Available at: [Link]

  • van der Maas, K., et al. (2022). Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. NIH. Available at: [Link]

  • Li, S., Garreau, H., & Vert, M. (1990). Structure-property relationships in the case of the degradation of massive aliphatic poly-(α-hydroxy acids) in aqueous media. Semantic Scholar. Available at: [Link]

  • Arrigo, R., et al. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available at: [Link]

  • Varivoda, O., et al. (2025). Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester. Semantic Scholar. Available at: [Link]

  • Wu, Y., et al. (2022). Designed to Degrade: Tailoring Polyesters for Circularity. PMC. Available at: [Link]

  • Bikiaris, D., & Karayannidis, G. (1996). Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • Mecking, S. (2021). Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. KOPS. Available at: [Link]

  • Carbios. (2022). Enzymatic Degradation of PET (Polyester) for Infinite Recycling. YouTube. Available at: [Link]

  • Jiang, Y., et al. (2021). Polyester biodegradability: importance and potential for optimisation. RSC Publishing. Available at: [Link]

  • Mecking, S., & Eckes, T. (2023). Aliphatic Polyester Materials from Renewable 2,3-Butanediol. ACS Publications. Available at: [Link]

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Technical Support Center: Enhancing Porosity in MOFs with trans-Cyclohexane-1,3-dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for researchers working with MOFs.

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center provides in-depth troubleshooting, FAQs, and advanced strategies for synthesizing and activating Metal-Organic Frameworks (MOFs) using the flexible trans-cyclohexane-1,3-dicarboxylic acid (H₂trans-1,3-chdc) linker. Given that this specific linker is less explored than its 1,4-isomer, this guide synthesizes established principles from related aliphatic and flexible linker systems to provide a robust framework for your experimental design.

The inherent flexibility of the cyclohexane backbone presents unique challenges and opportunities. Unlike rigid aromatic linkers, its conformational freedom can lead to undesirable outcomes like framework interpenetration or collapse upon activation. However, this same flexibility can be harnessed to create dynamic, "smart" materials with tunable porosity and guest-responsive behaviors. This guide is designed to help you navigate these complexities and unlock the full potential of your MOF systems.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid grounding before you begin troubleshooting.

Q1: Why choose a flexible alicyclic linker like trans-cyclohexane-1,3-dicarboxylic acid over a rigid aromatic one?

A1: While rigid aromatic linkers like terephthalic acid are excellent for creating permanently porous, high-surface-area materials, the non-rigid nature of trans-1,3-chdc offers distinct advantages:

  • Dynamic Structures: The linker's flexibility can lead to "breathing" or "gate-opening" phenomena, where the MOF structure responds to external stimuli like pressure or guest molecule introduction.[1][2] This is highly desirable for applications in selective gas separation, controlled drug release, and molecular sensing.

  • Unique Topologies: The bent, non-linear geometry of the 1,3-dicarboxylate substitution pattern, combined with the chair conformation of the cyclohexane ring, can direct the formation of novel framework topologies not accessible with linear linkers.

  • Aliphatic Pore Environment: The hydrocarbon backbone creates a more hydrophobic and contoured pore surface compared to the flat, electron-rich surfaces of aromatic linkers. This can influence host-guest interactions and enhance selectivity for specific molecules, such as separating non-aromatic from aromatic hydrocarbons.[3]

Q2: What are the primary challenges in achieving and maintaining high porosity with this linker?

A2: The main difficulties stem directly from the linker's flexibility and are typically encountered during synthesis and activation:

  • Framework Interpenetration: To maximize packing efficiency, MOF frameworks with large potential voids often form two or more interwoven, independent networks. This catenation drastically reduces the accessible pore volume and surface area.

  • Framework Collapse: This is the most critical challenge. During the removal of guest solvent molecules (a process called "activation"), strong capillary forces exerted by the evaporating solvent can pull the flexible framework inward, leading to an irreversible loss of porosity.[4]

  • Phase Impurity: The synthesis of aliphatic-based MOFs can be challenging, often requiring careful optimization of reaction parameters like temperature, pH, and solvent systems to obtain a phase-pure, crystalline product.[5]

Section 2: Troubleshooting Guide - Synthesis & Crystallization

This section provides solutions to common problems encountered during the initial MOF synthesis.

Q: My reaction yields an amorphous powder or shows very poor crystallinity in the Powder X-Ray Diffraction (PXRD) pattern. What's going wrong?

A: This is a classic problem of kinetics vs. thermodynamics. An amorphous product indicates that the coordination reaction is happening too quickly, preventing the components from organizing into a thermodynamically stable, crystalline lattice. The flexibility of the trans-1,3-chdc linker exacerbates this by allowing for numerous, disordered coordination modes.

Causality & Solutions:

  • Cause: High reaction temperature or rapid mixing of reagents leads to fast nucleation and disordered growth.

  • Solution 1: Reduce Reaction Temperature. Lowering the solvothermal reaction temperature slows down the coordination bond formation, giving the metal nodes and linkers sufficient time to self-assemble into an ordered framework.

  • Solution 2: Introduce a Modulator. A modulator is a monocarboxylic acid (e.g., acetic acid, formic acid, benzoic acid) that competes with the linker for coordination to the metal center.[6] This competition reversibly caps the growing metal clusters, slowing the overall framework growth rate and promoting the formation of larger, more perfect crystals. Start with a 10-20 molar excess of modulator relative to the metal salt and optimize from there.

  • Solution 3: Adjust Solvent System. The choice of solvent affects the solubility of the precursors and the kinetics of the reaction.[7] Experiment with different solvent ratios (e.g., DMF/Ethanol, DMF/Water) to find a system where the precursors have moderate solubility, encouraging slow, controlled crystallization.

Q: I've successfully synthesized a crystalline MOF, but nitrogen sorption analysis shows a very low surface area. I suspect framework interpenetration.

A: Interpenetration is a common strategy for nature to fill space. To combat this, you need to introduce steric hindrance that makes it energetically unfavorable for a second network to form within the first.

Causality & Solutions:

  • Cause: The combination of metal node and linker creates large pores that are thermodynamically unstable unless filled.

  • Solution 1: Employ Bulky Solvents or Templates. During synthesis, large solvent molecules or specific template molecules can occupy the pore space, physically blocking the formation of an interpenetrating framework. However, these guests must be removable without causing framework collapse.

  • Solution 2: Modify the Linker (Advanced). While this guide focuses on trans-1,3-chdc, a long-term strategy could involve synthesizing a derivative of the linker with a bulky functional group attached to the cyclohexane ring. This group would act as a built-in steric barrier to interpenetration.

  • Solution 3: Use a Pillaring Co-ligand. If your synthesis involves 2D layers connected by the trans-1,3-chdc linker, introducing a second, longer, and more rigid "pillaring" ligand can help enforce a specific 3D structure and prevent the layers from packing too closely or interpenetrating.

cluster_synthesis Synthesis & Crystallization Workflow cluster_troubleshooting Troubleshooting Loop start Mix Metal Salt + Linker + Solvent + Modulator reaction Solvothermal Reaction (Temp, Time) start->reaction characterize Characterize Product (PXRD) reaction->characterize amorphous Problem: Amorphous Product characterize->amorphous Poor crystallinity low_porosity Problem: Low Porosity (Interpenetration) characterize->low_porosity Good crystallinity, but low surface area success Crystalline, Potentially Porous MOF characterize->success Good crystallinity modulate Adjust Modulator Conc. Decrease Temperature Change Solvent amorphous->modulate Solution add_template Add Bulky Template Use Pillaring Ligand low_porosity->add_template Solution modulate->start add_template->start cluster_activation Framework Activation: Collapse vs. Success cluster_thermal Conventional Thermal Activation cluster_supercritical Supercritical CO₂ Drying node_initial As-Synthesized MOF Pores filled with high-surface-tension solvent (e.g., DMF) node_thermal Heating Under Vacuum Solvent evaporates, creating strong capillary forces node_initial->node_thermal node_exchange Solvent Exchange Replace DMF with Acetone/Ethanol node_initial->node_exchange node_collapse Framework Collapse Amorphous material Porosity ≈ 0 node_thermal->node_collapse High forces node_scCO2 scCO₂ Exchange No liquid-gas interface No capillary forces node_exchange->node_scCO2 node_activated Activated MOF Crystalline structure preserved Porosity accessible node_scCO2->node_activated Gentle removal

Caption: Comparison of activation methods for flexible MOFs.
Data Summary: Comparison of Activation Methods
MethodPrincipleProsConsBest For...
Thermal Activation Direct heating under vacuum to evaporate guest solvent.Simple, requires standard lab equipment.High risk of framework collapse for flexible MOFs due to strong capillary forces.Rigid, robust MOF frameworks.
Solvent Exchange Replace high-surface-tension solvent with a low-surface-tension one before heating.Reduces capillary forces, increasing the chance of success. Inexpensive.May be incomplete; still a risk of partial collapse.Moderately flexible MOFs or as a prerequisite for other methods.
Supercritical Drying Use supercritical CO₂ to remove solvent, avoiding the liquid-gas phase boundary. [8]The most effective method for preserving fragile and highly porous structures. Eliminates capillary forces.Requires specialized, high-pressure equipment.Highly flexible MOFs, materials with very large pores, and when maximizing porosity is critical.

Section 4: Experimental Protocols

Protocol 1: General Solvothermal Synthesis

This is a representative starting point. Molar ratios, temperature, and time must be optimized for your specific metal system.

  • Reagent Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.25 mmol) and the trans-cyclohexane-1,3-dicarboxylic acid linker (0.25 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Modulator Addition (Optional but Recommended): Add your chosen modulator (e.g., Benzoic Acid, 2.5 mmol, 10 eq.).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a pre-heated programmable oven at 85-120 °C for 24-72 hours. Note: Slower heating ramps and cooling ramps can improve crystal quality.

  • Isolation: After cooling to room temperature, decant the mother liquor.

  • Washing: Wash the crystalline product by soaking it in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors.

  • Storage: Store the as-synthesized crystals in fresh solvent until ready for activation.

Protocol 2: Supercritical CO₂ Activation

This protocol assumes access to a supercritical point dryer.

  • Solvent Exchange: Transfer the washed, as-synthesized MOF crystals into a beaker. Replace the DMF with acetone (or another CO₂-miscible solvent). Let the crystals soak for at least 8 hours. Repeat this solvent exchange 4-5 times over 48 hours to ensure complete replacement.

  • Loading: Transfer the acetone-soaked crystals into the sample holder of the supercritical point dryer. Ensure the samples remain wet with acetone at all times.

  • Purging: Cool the system chamber (typically to ~10-15 °C) and begin flushing with liquid CO₂. Allow the liquid CO₂ to purge the chamber for several hours to replace all the acetone.

  • Pressurizing: Bring the system above the critical point of CO₂ by increasing the temperature and pressure (e.g., to 40 °C and 1500 psi).

  • Holding: Hold the system under supercritical conditions for at least 30 minutes per sample gram.

  • Venting: Slowly and carefully vent the chamber over several hours. It is critical to vent the CO₂ as a gas while maintaining the temperature above the critical point to prevent re-condensation of liquid.

  • Recovery: Once the system is at atmospheric pressure, remove the dry, activated MOF powder. Transfer it immediately to a glovebox or a sealed vial for storage to prevent re-adsorption of atmospheric moisture.

Section 5: References

  • Danyliv, Y., et al. (2019). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. Molecules. Available at: [Link]

  • Sharma, R.K., et al. (2021). First transition series metal–organic frameworks: synthesis, properties and applications. Materials Advances. Available at: [Link]

  • MDPI. (2024). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Trans- and Cis-Cyclohexane-1,3-dicarboxylic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of appropriate monomers is a critical step in designing polymers with desired functionalities. This guide provides an in-depth technical comparison of two stereoisomers, trans- and cis-cyclohexane-1,3-dicarboxylic acid, and their impact on the resultant polymer properties. By understanding the fundamental structural differences between these isomers, we can rationally design polyesters with tailored thermal and mechanical characteristics.

Introduction: The Significance of Stereochemistry in Polymer Design

Cyclohexane-1,3-dicarboxylic acid is a valuable building block for polyesters and polyamides, offering a rigid cyclic structure that can enhance the thermal and mechanical properties of the resulting polymer. However, the spatial arrangement of the two carboxylic acid groups on the cyclohexane ring—either on opposite sides (trans) or the same side (cis)—has a profound impact on the polymer's final characteristics. The choice between the trans and cis isomer is not arbitrary; it is a deliberate design choice to control polymer chain packing, crystallinity, and ultimately, performance.

The trans-isomer possesses a more linear and symmetrical structure, which generally allows for more efficient packing of polymer chains. This can lead to higher crystallinity, resulting in polymers with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength.[1] In contrast, the cis-isomer introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous materials with potentially greater flexibility and lower transition temperatures.[2]

This guide will delve into the synthesis of these isomers, their incorporation into polyesters via melt polycondensation, and a detailed comparison of the resulting polymer properties, supported by experimental data and established analytical techniques.

Synthesis of Monomers and Polymers

Isomer Synthesis and Separation

Cis- and trans-cyclohexane-1,3-dicarboxylic acid can be synthesized through various routes, often resulting in a mixture of isomers. A common method involves the hydrogenation of isophthalic acid. The separation of the cis and trans isomers can be achieved through fractional crystallization or by converting the cis isomer into its anhydride.

A notable method for obtaining the cis isomer involves treating a mixture of cis and trans isomers with a dehydrating agent like acetic anhydride. The cis isomer readily forms a cyclic anhydride, which can be separated and subsequently hydrolyzed to yield the pure cis-dicarboxylic acid.

Caption: Workflow for separating cis- and trans-cyclohexane-1,3-dicarboxylic acid.

Polyester Synthesis: Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high-molecular-weight polyesters. This technique involves the direct esterification of a dicarboxylic acid with a diol at elevated temperatures, with the removal of a condensation byproduct, typically water, to drive the reaction to completion.

The choice of diol will also significantly influence the final polymer properties. For this guide, we will consider the reaction with a simple linear diol, such as ethylene glycol, to primarily highlight the effect of the dicarboxylic acid isomer.

G cluster_1 Melt Polycondensation Workflow Monomers Dicarboxylic Acid Isomer + Diol (e.g., Ethylene Glycol) + Catalyst (e.g., Ti(OBu)4) Esterification Esterification Stage (e.g., 180-220°C) - Water removal Monomers->Esterification Polycondensation Polycondensation Stage (e.g., 220-260°C) - High Vacuum Esterification->Polycondensation Polymer Final Polyester Polycondensation->Polymer

Caption: A typical two-stage melt polycondensation process for polyester synthesis.

Comparative Analysis of Polymer Properties

The stereochemistry of the cyclohexane-1,3-dicarboxylic acid monomer profoundly influences the thermal and mechanical properties of the resulting polyesters. The following sections and data table summarize these differences. The data presented is representative and compiled from analogous polymer systems, primarily those derived from 1,4-cyclohexane isomers, to illustrate the expected trends.

PropertyPolyester from trans-IsomerPolyester from cis-IsomerRationale
Glass Transition Temp. (Tg) HigherLowerThe linear and rigid nature of the trans-isomer restricts chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) Higher (if crystalline)Lower or absentThe regular structure of the trans-isomer facilitates more ordered chain packing and crystallization, leading to a well-defined melting point at a higher temperature. The cis-isomer's kinked structure hinders crystallization.
Crystallinity Semi-crystallineAmorphous or low crystallinityThe symmetrical trans-isomer allows for efficient packing into a crystal lattice. The irregular structure of the cis-isomer disrupts this packing.
Tensile Strength HigherLowerHigher crystallinity and stronger intermolecular forces in the semi-crystalline polymer from the trans-isomer result in higher tensile strength.
Elongation at Break LowerHigherThe more amorphous nature of the polymer from the cis-isomer allows for greater chain mobility and deformation before failure.
Thermal Stability HigherLowerThe more ordered and stable crystalline structure of the trans-based polymer generally leads to a higher decomposition temperature.
Thermal Properties: DSC and TGA Analysis

Differential Scanning Calorimetry (DSC) is a powerful technique to investigate the thermal transitions of a polymer. A typical DSC thermogram of a semi-crystalline polymer will show a glass transition (Tg), a crystallization peak (Tc, on cooling), and a melting peak (Tm).

For polyesters derived from trans-cyclohexane-1,3-dicarboxylic acid, we expect to see a distinct Tg and a sharp Tm, indicative of a semi-crystalline material. In contrast, the polyester from the cis-isomer is likely to exhibit only a Tg, characteristic of an amorphous polymer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition temperature of the polymer. Due to its more stable, packed structure, the polyester from the trans-isomer is expected to have a higher decomposition temperature than the one derived from the cis-isomer.

Mechanical Properties: Tensile Testing

Tensile testing provides crucial information about a material's strength and ductility. Key parameters obtained include tensile strength, elongation at break, and Young's modulus.

Polymers synthesized from the trans-isomer are anticipated to exhibit higher tensile strength and Young's modulus due to their higher crystallinity and more rigid structure. Conversely, the amorphous polymers from the cis-isomer are expected to have lower tensile strength but higher elongation at break, indicating greater flexibility.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis and characterization of these polyesters.

Step-by-Step Polyester Synthesis (Melt Polycondensation)
  • Monomer Preparation: Dry the cis- or trans-cyclohexane-1,3-dicarboxylic acid and the diol (e.g., ethylene glycol) under vacuum at an appropriate temperature (e.g., 80°C) for several hours to remove any moisture.

  • Charging the Reactor: Charge the dicarboxylic acid, a molar excess of the diol (e.g., 1:1.2 molar ratio), and a catalyst (e.g., 200-300 ppm of titanium (IV) butoxide) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. The esterification reaction will commence, and water will be distilled off. Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation: Gradually increase the temperature to 220-260°C while slowly applying a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of the excess diol and drives the polymerization to achieve a high molecular weight. The viscosity of the melt will increase noticeably.

  • Reaction Completion and Recovery: Continue the reaction under high vacuum until the desired viscosity is reached (as indicated by the stirrer torque or by sampling and molecular weight analysis). The reaction is then stopped by cooling the reactor, and the polymer is extruded or collected.

Step-by-Step DSC Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition (e.g., -20°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to a temperature above its melting point. The data from this scan is typically used for analysis.

  • Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is the peak of the endothermic melting event, and the enthalpy of fusion (ΔHm) is the area under the melting peak.

Step-by-Step TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Data Analysis: Plot the sample weight as a function of temperature. The decomposition temperature can be reported as the onset of weight loss or the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Step-by-Step Tensile Testing
  • Sample Preparation: Prepare thin films of the polymers by melt-pressing or solution casting. Cut dumbbell-shaped specimens from the films according to a standard such as ASTM D638 or ISO 527-2.

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

  • Testing: Pull the specimen at a constant crosshead speed until it fractures. Record the force and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.

Conclusion and Future Perspectives

The choice between trans- and cis-cyclohexane-1,3-dicarboxylic acid as a monomer has a predictable and significant influence on the properties of the resulting polyesters. The more linear and symmetrical trans-isomer is the preferred choice for applications requiring high thermal stability, rigidity, and mechanical strength, as it promotes the formation of semi-crystalline polymers. Conversely, the cis-isomer can be utilized to create more amorphous and flexible materials with lower glass transition temperatures.

This understanding of structure-property relationships allows for the rational design of polymers with tailored characteristics for a wide range of applications, from high-performance engineering plastics to flexible films and coatings. Future research may explore the properties of copolyesters containing varying ratios of cis and trans isomers to fine-tune the material properties for specific end-uses.

References

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  • ResearchGate, "Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate)
  • MDPI, "Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging," published October 28, 2021.
  • ZwickRoell, "tensile test on plastic film - ISO 527-3," accessed January 23, 2026.
  • NC State University Libraries, "Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition," accessed January 23, 2026.
  • EAG Laboratories, "DSC Analysis of Polymers | Thermal," accessed January 23, 2026.
  • Intertek, "Tensile Testing of Plastics ISO 527-1," accessed January 23, 2026.

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performance of trans-Cyclohexane-1,3-dicarboxylic acid vs. terephthalic acid in polyesters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Polyesters: Trans-Cyclohexane-1,3-dicarboxylic Acid vs. Terephthalic Acid

Introduction: The Critical Role of Diacid Monomers in Polyester Performance

Polyesters are a cornerstone of modern materials science, with applications ranging from packaging and textiles to high-performance coatings and biomedical devices.[1] The properties of a polyester are fundamentally dictated by the chemical structure of its constituent monomers: a diol and a dicarboxylic acid. While terephthalic acid (TPA), an aromatic diacid, is the bedrock of ubiquitous polyesters like poly(ethylene terephthalate) (PET), the quest for materials with tailored properties has driven research into alternative monomers.

This guide provides a detailed comparison of polyesters synthesized with two distinct diacids: the rigid, planar aromatic terephthalic acid and the bulky, non-planar alicyclic trans-cyclohexane-1,3-dicarboxylic acid (t-1,3-CHDA). By substituting the aromatic ring of TPA with the cycloaliphatic structure of t-1,3-CHDA, it is possible to significantly alter the thermal, mechanical, and rheological properties of the resulting polymer. Understanding these structure-property relationships is paramount for researchers and scientists aiming to design next-generation materials.

This analysis will delve into the causality behind the performance differences, supported by experimental data and standardized protocols, to provide a comprehensive resource for material selection and development.

Monomer Structure: The Foundation of Polyester Properties

The fundamental differences in the performance of polyesters derived from TPA and t-1,3-CHDA originate from the inherent geometry and conformational flexibility of these two diacids.

  • Terephthalic Acid (TPA): As an aromatic dicarboxylic acid, TPA features a flat, planar benzene ring with carboxyl groups in the para position (1,4-substitution). This rigid, planar structure leads to efficient chain packing and strong intermolecular π-π stacking interactions in the resulting polyesters. This molecular arrangement is a primary contributor to the high melting points and excellent mechanical strength of TPA-based polymers like PET.[2]

  • trans-Cyclohexane-1,3-dicarboxylic Acid (t-1,3-CHDA): In contrast, t-1,3-CHDA is an alicyclic dicarboxylic acid. Its cyclohexane ring is not planar; it predominantly exists in a stable, three-dimensional "chair" conformation.[3] The trans configuration places the two carboxyl groups on opposite sides of the ring, leading to a specific, kinked geometry.[4] This bulky, non-planar structure disrupts the regular, tight packing that characterizes aromatic polyesters.[5]

G cluster_TPA Terephthalic Acid (TPA) cluster_CHDA trans-Cyclohexane-1,3-dicarboxylic Acid (t-1,3-CHDA) TPA_structure TPA_desc Planar, rigid aromatic ring Leads to high crystallinity and Tm CHDA_structure CHDA_desc Non-planar, bulky cycloaliphatic ring Disrupts chain packing, lowers Tm

Caption: Chemical structures of Terephthalic Acid and trans-Cyclohexane-1,3-dicarboxylic Acid.

Performance Comparison: A Data-Driven Analysis

To provide a meaningful comparison, we will consider polyesters synthesized from each diacid with a common diol, such as 1,4-butanediol (BDO). The substitution of TPA with t-1,3-CHDA results in significant, predictable shifts in material performance.

Thermal Properties

Thermal characteristics, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability, are critical indicators of a polymer's processing window and service temperature.

  • Glass Transition Temperature (Tg): The incorporation of a cycloaliphatic ring into a polyester backbone generally increases the Tg compared to analogous linear aliphatic polyesters.[2] This is due to the restricted rotation of the bulky cyclohexane ring, which stiffens the polymer chain. However, compared to the highly rigid aromatic ring of TPA, the t-1,3-CHDA ring introduces a more flexible, kinked structure. This can lead to a Tg that is intermediate between fully aliphatic and fully aromatic polyesters.

  • Melting Temperature (Tm) and Crystallinity: This is where the most significant difference is observed. The planar structure of TPA allows for highly ordered crystalline domains, resulting in a high Tm for polymers like PBT (Polybutylene Terephthalate). The non-planar, kinked structure of t-1,3-CHDA severely hinders the ability of the polymer chains to pack into a regular crystal lattice. Consequently, polyesters based on t-1,3-CHDA are often amorphous or have a much lower degree of crystallinity and a significantly lower Tm compared to their TPA-based counterparts.[6]

  • Thermal Stability: Polyesters based on cycloaliphatic diacids generally exhibit good thermal stability.[7] However, aromatic polyesters like PBT are renowned for their exceptional stability at high temperatures due to the high bond energy of the aromatic ring. TGA analysis typically shows a higher onset of degradation for TPA-based polyesters.

Mechanical Properties

The mechanical behavior of these polyesters is a direct consequence of their molecular architecture.

  • Stiffness and Tensile Strength: The rigid backbone and high crystallinity of TPA-based polyesters impart high tensile strength and modulus (stiffness). While the cyclohexane ring is also rigid, the overall reduced crystallinity and less efficient intermolecular packing in t-1,3-CHDA based polyesters typically result in lower tensile strength and modulus.

  • Flexibility and Toughness: The disruption of crystallinity by the t-1,3-CHDA monomer can lead to increased flexibility and toughness. The ability of the cyclohexane ring to absorb energy through conformational changes (chair-boat interconversion) can contribute to improved impact resistance compared to the more brittle nature of some highly crystalline aromatic polyesters.[5]

Solubility and Chemical Resistance
  • Solubility: The reduced crystallinity of t-1,3-CHDA polyesters often makes them more soluble in common organic solvents compared to the highly crystalline and solvent-resistant TPA-based polymers.[8] This can be a significant advantage in applications requiring solution processing, such as coatings and adhesives.

  • Hydrolytic Stability: The rate of hydrolysis can be influenced by the diacid structure. Studies have shown that under basic conditions, polyesters based on cyclohexanedicarboxylic acids can exhibit lower rates of hydrolysis compared to those based on some aromatic diacids.[5]

Quantitative Data Summary

The following table summarizes the expected performance differences between poly(butylene trans-1,3-cyclohexanedicarboxylate) and poly(butylene terephthalate) (PBT). Note: Exact values can vary based on molecular weight and processing conditions.

PropertyPoly(butylene t-1,3-cyclohexanedicarboxylate)Poly(butylene terephthalate) (PBT)Rationale for Difference
Glass Transition (Tg) ~40 - 60 °C~22 - 65 °CBulky cycloaliphatic ring restricts chain motion.
Melting Temperature (Tm) Low or Amorphous (~100-150 °C if semi-crystalline)~225 °CNon-planar CHDA ring disrupts crystal packing.[6]
Thermal Degradation (Td, 5%) ~300 - 350 °C> 350 °CAromatic TPA ring provides superior thermal stability.[9]
Tensile Modulus LowerHigherHigh crystallinity of PBT leads to greater stiffness.
Tensile Strength LowerHigherStrong intermolecular forces in PBT enhance strength.
Solubility in THF/DCM Generally SolubleGenerally InsolubleLower crystallinity increases solubility.[8]

Experimental Protocols: Synthesis and Characterization

To ensure the trustworthiness of any comparative study, standardized, self-validating experimental protocols are essential. The following sections detail the methodologies for synthesizing and characterizing these polyesters.

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers 1. Monomer Charging (Diacid, Diol, Catalyst) Esterification 2. Esterification (~180-220°C, N2 atm) Monomers->Esterification Polycondensation 3. Polycondensation (~220-250°C, High Vacuum) Esterification->Polycondensation Polymer Crude Polymer Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (ASTM D638) Polymer->Mechanical

Caption: Standard workflow for polyester synthesis and characterization.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing polyesters, involving the direct reaction of a diacid and a diol at high temperatures.[10]

Objective: To synthesize high molecular weight polyester by removing the condensation byproduct (water).

Step-by-Step Protocol:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Monomers: Charge the flask with equimolar amounts of the dicarboxylic acid (t-1,3-CHDA or TPA) and a slight excess of the diol (e.g., 1,4-butanediol, ~1.2-2.0 molar equivalents).

  • Catalyst Addition: Add a catalyst, such as titanium(IV) butoxide or antimony(III) oxide (typically 200-400 ppm), to initiate the reaction.[11]

  • Esterification Stage: Heat the mixture under a slow nitrogen purge to ~180-220°C. The esterification reaction begins, and water is produced as a byproduct, which is removed via the condenser. This stage is continued until the theoretical amount of water is collected (typically 2-4 hours).[12]

  • Polycondensation Stage: Increase the temperature to ~220-250°C. Gradually apply a high vacuum (<1 mbar) to the system.[11][13] The increased temperature and reduced pressure facilitate the removal of excess diol and drive the polymerization reaction toward a high molecular weight polymer. The viscosity of the melt will noticeably increase during this stage.

  • Reaction Completion: Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery: Extrude the hot polymer melt from the reactor and cool it rapidly to obtain the final product.

Causality Note: The two-stage process is critical. The initial esterification at atmospheric pressure efficiently creates low molecular weight oligomers. The subsequent high-vacuum stage is essential to overcome the equilibrium limitations of the condensation reaction, forcing the formation of long polymer chains by continuously removing the volatile byproducts.[13]

Thermal Characterization

Thermal analysis is performed to determine the key transition temperatures and stability of the polymers.[14][15]

  • Differential Scanning Calorimetry (DSC): Used to determine Tg and Tm.[16][17]

    • A small sample (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • To erase thermal history, a heat-cool-heat cycle is often employed. The Tg and Tm are typically determined from the second heating scan.[18]

  • Thermogravimetric Analysis (TGA): Used to assess thermal stability.[16][17]

    • A sample (10-15 mg) is placed in the TGA furnace.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • The weight loss of the sample is recorded as a function of temperature. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td, 5%).[18]

Mechanical Property Testing

Tensile properties are measured to understand the material's strength and ductility, typically following a standardized method like ASTM D638.[19][20][21]

  • Specimen Preparation: Polymer samples are melt-pressed or injection-molded into standard "dog-bone" shaped specimens as specified by ASTM D638 Type I.[20][22]

  • Testing Procedure: Specimens are mounted in the grips of a universal testing machine.

  • Tensile Test: The specimen is pulled at a constant crosshead speed (determined by the material type) until it fractures.[23] An extensometer is used to accurately measure the strain.

  • Data Analysis: The resulting stress-strain curve is used to calculate key properties, including Tensile Modulus (stiffness), Tensile Strength (at yield and break), and Elongation at Break (ductility).[21]

Conclusion and Outlook

The choice between terephthalic acid and trans-cyclohexane-1,3-dicarboxylic acid as a monomer provides a powerful tool for tuning polyester properties.

  • Terephthalic Acid (TPA) remains the monomer of choice for applications demanding high thermal stability, mechanical strength, and crystallinity, such as in fibers, films, and engineering plastics. Its rigid, planar structure is key to these high-performance characteristics.

  • trans-Cyclohexane-1,3-dicarboxylic Acid (t-1,3-CHDA) serves as a valuable alternative for creating polyesters with modified properties. Its bulky, non-planar structure disrupts crystalline packing, leading to polymers with lower melting points, often amorphous character, and improved solubility. This makes t-1,3-CHDA-based polyesters excellent candidates for applications where clarity, flexibility, and solution processability are desired, such as in specialty coatings, adhesives, and as a modifying co-monomer to enhance the toughness of traditional polyesters.

By understanding the fundamental structural differences between these diacids, researchers can make informed decisions to engineer polyesters with a performance profile precisely tailored to their specific application needs.

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  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Available at: [Link]

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The Isomeric Effect: A Comparative Guide to Metal-Organic Frameworks from Cyclohexanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering, the subtle art of ligand isomerism offers a powerful tool to modulate the structure and function of metal-organic frameworks (MOFs). The spatial arrangement of coordinating groups on a linker molecule can dramatically influence the resulting network topology, porosity, and ultimately, the material's performance in applications ranging from gas storage to catalysis and drug delivery. This guide provides a detailed comparative analysis of MOFs synthesized from the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid (1,4-H₂chdc), highlighting the profound impact of stereochemistry on the final material properties. While the broader family of cyclohexanedicarboxylic acid isomers, including the 1,2- and 1,3-substituted variants, presents a fascinating landscape for MOF synthesis, the current body of literature is most mature in its comparison of the 1,4-isomers, which will be the central focus of this analysis.

The Foundational Role of Ligand Geometry

The conformational flexibility and isomeric possibilities of aliphatic linkers like cyclohexanedicarboxylic acid present both challenges and opportunities in MOF synthesis. Unlike their rigid aromatic counterparts, these linkers can adopt various conformations, influencing the final crystal packing and network dimensionality. The choice between a cis or trans isomer of 1,4-cyclohexanedicarboxylic acid fundamentally dictates the relative orientation of the carboxylate groups, thereby predetermining the potential coordination vectors and the overall shape of the resulting framework. The trans isomer, with its more linear and extended geometry, tends to favor the formation of higher-dimensional, porous structures, while the bent nature of the cis isomer often leads to lower-dimensional or more compact frameworks.

Structural Divergence: A Tale of Two Isomers

A direct comparison of copper(II) MOFs synthesized under similar hydrothermal conditions with cis- and trans-1,4-H₂chdc starkly illustrates the structural directing effect of the ligand isomer.

As reported by Kurmoo (2007), the reaction of copper(II) nitrate with trans-1,4-H₂chdc yields a porous three-dimensional network, [Cu₂(trans-1,4-chdc)₂].[1] This structure is built upon the classic copper paddlewheel secondary building unit (SBU), where two copper atoms are bridged by four carboxylate groups. These paddlewheel nodes are then interconnected by the linear trans-1,4-chdc linkers to form 4x4 grids, which further extend into a 3D framework through axial coordination of carboxylate oxygen atoms from adjacent grids to the copper centers.[1] This arrangement results in a porous structure with a calculated void volume of approximately 25%.[1]

In stark contrast, the use of cis-1,4-H₂chdc under similar conditions leads to the formation of a one-dimensional, non-porous coordination polymer, [Cu₂(cis-1,4-chdc)₂(H₂O)₂].[1] In this structure, the copper paddlewheel SBUs are still present, but the bent nature of the cis linker prevents the formation of an extended 3D network. Instead, the paddlewheels are bridged by pairs of cis-1,4-chdc linkers to form two-legged ladder-like chains. The axial positions of the copper dimers are occupied by water molecules, terminating the network's growth in higher dimensions.[1] This results in a compact, non-porous structure.

This fundamental difference in dimensionality and porosity, arising solely from the stereochemistry of the linker, underscores the critical role of ligand design in MOF synthesis.

Comparative Analysis of MOF Properties

The structural disparities between MOFs derived from cis- and trans-1,4-H₂chdc translate directly into differences in their physicochemical properties.

PropertyMOF from trans-1,4-H₂chdc ([Cu₂(trans-1,4-chdc)₂])MOF from cis-1,4-H₂chdc ([Cu₂(cis-1,4-chdc)₂(H₂O)₂])
Dimensionality 3D Network1D Chains
Porosity Porous (25% void volume)Non-porous
Solvent Accessibility Channels are accessible to guest moleculesNo accessible voids
Thermal Stability Decomposes at a higher temperature due to the robust 3D networkDecomposes at a lower temperature, often initiated by the loss of coordinated water molecules
Potential Applications Gas storage, separation, catalysisLimited applications due to lack of porosity

Note: The thermal stability data is a generalized trend. Specific decomposition temperatures can be found in the detailed experimental protocols.

Experimental Protocols

The following protocols are adapted from the literature and provide a representative synthesis for a MOF from trans-1,4-cyclohexanedicarboxylic acid.

Synthesis of [Co(H₂O)₄(trans-1,4-chdc)]n

This protocol is based on the work of Rusakov et al. (2020).[2][3]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • trans-1,4-Cyclohexanedicarboxylic acid (trans-1,4-H₂chdc)

  • Urotropine

  • Deionized water

Procedure:

  • In a 10 mL glass flask, dissolve 100 mg (0.34 mmol) of Co(NO₃)₂·6H₂O, 56 mg (0.33 mmol) of trans-1,4-H₂chdc, and 24 mg (0.17 mmol) of urotropine in 8.00 mL of deionized water.

  • Seal the flask and heat the mixture at 80 °C for 18 hours.

  • Allow the flask to cool to room temperature.

  • Collect the resulting crimson crystals by filtration.

  • Wash the crystals with deionized water and air dry.

Causality of Experimental Choices:

  • Urotropine: This weak base is crucial for modulating the pH of the reaction mixture. Without it, the acidic nature of the dicarboxylic acid can lead to the recrystallization of the ligand itself rather than the formation of the MOF.[2] The pH needs to be in a specific range to facilitate the deprotonation of the carboxylic acid and the coordination to the metal center.

  • Temperature and Time: The solvothermal conditions (80 °C for 18 hours) provide the necessary energy to overcome the activation barrier for MOF formation and allow for the growth of well-defined crystals.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis Solvothermal Synthesis of MOF pxrd Powder X-ray Diffraction (PXRD) (Phase Purity and Crystallinity) synthesis->pxrd Verify Bulk Purity scxrd Single-Crystal X-ray Diffraction (SCXRD) (Crystal Structure Determination) synthesis->scxrd Determine Atomic Structure tga Thermogravimetric Analysis (TGA) (Thermal Stability) synthesis->tga Assess Thermal Robustness ir Infrared Spectroscopy (IR) (Functional Group Analysis) synthesis->ir Confirm Ligand Coordination gas_sorption Gas Sorption Analysis (Porosity and Surface Area) pxrd->gas_sorption scxrd->gas_sorption Correlate Structure with Porosity

Caption: A typical workflow for the synthesis and characterization of MOFs.

The Impact of Isomerism on MOF Topology

The topology of a MOF, which describes the underlying connectivity of its nodes and linkers, is a key determinant of its properties. The use of different isomers of cyclohexanedicarboxylic acid can lead to entirely different network topologies.

G cluster_trans trans-1,4-H₂chdc cluster_cis cis-1,4-H₂chdc trans_linker Linear Linker trans_mof Extended 3D Network (e.g., pcu topology) trans_linker->trans_mof Self-Assembly cis_linker Bent Linker cis_mof Lower Dimensional Structure (e.g., 1D chains) cis_linker->cis_mof Self-Assembly

Caption: The influence of linker isomerism on MOF dimensionality.

Future Outlook and the Unexplored Isomers

While the comparison of MOFs from cis- and trans-1,4-cyclohexanedicarboxylic acid provides a clear and compelling case for the importance of ligand isomerism, the exploration of MOFs from the 1,2- and 1,3-isomers remains a largely uncharted territory. The different angles between the carboxylate groups in these isomers (approximately 60° for cis-1,2, a more flexible range for 1,3-isomers, and 180° for trans-1,4) will undoubtedly lead to a rich variety of new network topologies and material properties. Future research in this area will be crucial for developing a comprehensive understanding of how to harness the full potential of aliphatic linkers in the rational design of functional MOFs for targeted applications in drug delivery, catalysis, and beyond. The insights gained from such studies will undoubtedly contribute to the development of new generations of advanced porous materials with tailored properties.

References

  • Rusakov, D. A., Sapchenko, S. A., Samsonenko, D. G., & Dybtsev, D. N. (2020). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. Materials, 13(2), 486. [Link]

  • Rusakov, D. A., Sapchenko, S. A., Samsonenko, D. G., & Dybtsev, D. N. (2020). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. National Institutes of Health. [Link]

  • Kurmoo, M. (2009). Magnetic metal–organic frameworks. Chemical Society Reviews, 38(5), 1353-1379.
  • Dybtsev, D. N., Chun, H., & Kim, K. (2004). Rigid and flexible: a highly porous metal-organic framework with unusual guest-dependent dynamic behavior.
  • Horcajada, P., Chalati, T., Serre, C., Gillet, B., Sebrie, C., Baati, T., ... & Férey, G. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
  • Kurmoo, M., Kumagai, H., Chapman, K. W., & Kepert, C. J. (2007). Metal–Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry, 46(21), 8669–8678. [Link]

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A Comparative Guide to Benchmarking the Thermal Stability of Polymers with trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced polymeric materials, enhancing thermal stability is a cornerstone of innovation, directly impacting the operational range and durability of products in demanding applications. The selection of monomers is a critical determinant of a polymer's ultimate thermal performance. This guide provides an in-depth technical comparison of polymers synthesized with trans-cyclohexane-1,3-dicarboxylic acid against common alternatives, offering a clear rationale for its use in developing high-performance polyesters and polyamides. We will delve into the structural-property relationships that govern thermal stability and provide detailed, self-validating experimental protocols for benchmarking these crucial characteristics.

The Causality of Monomer Structure on Polymer Thermal Stability

The thermal stability of a polymer is intrinsically linked to the chemical nature of its constituent monomers and the resulting intermolecular forces and chain rigidity of the polymer backbone. The choice of the dicarboxylic acid component in condensation polymers like polyesters and polyamides is a key leverage point for tuning thermal properties.

  • Aromatic Dicarboxylic Acids (e.g., Terephthalic Acid): The inclusion of aromatic rings in the polymer backbone, such as from terephthalic acid, imparts significant rigidity and promotes strong intermolecular π-π stacking. This leads to high melting points and excellent thermal stability, as a large amount of thermal energy is required to overcome these forces and induce chain mobility and, eventually, degradation.[1]

  • Linear Aliphatic Dicarboxylic Acids (e.g., Adipic Acid): In contrast, linear aliphatic dicarboxylic acids like adipic acid result in flexible polymer chains. The lower rotational energy barrier of the C-C single bonds in the aliphatic chain leads to polymers with lower glass transition temperatures (Tg) and melting points, and generally lower thermal stability compared to their aromatic counterparts.

  • Cycloaliphatic Dicarboxylic Acids (e.g., trans-Cyclohexane-1,3-dicarboxylic Acid): Cycloaliphatic monomers, particularly the trans-isomers of cyclohexane derivatives, offer a compelling balance of properties. The cyclohexane ring in its stable chair conformation is a rigid and bulky structure that restricts segmental motion of the polymer chains.[2] This rigidity, conferred by incorporating the trans-1,3-cyclohexane ring, enhances thermal stability, elevates the glass transition temperature, and improves mechanical strength.[2] The trans configuration, with the carboxyl groups on opposite sides of the ring, leads to a more linear and packable polymer chain compared to the kinked structure introduced by the cis-isomer, further enhancing intermolecular interactions and, consequently, thermal stability.[2]

Comparative Analysis: A Hypothetical Case Study

To illustrate the impact of dicarboxylic acid selection, we present a comparative analysis of four hypothetical polyesters synthesized with 1,4-butanediol and four different dicarboxylic acids: trans-cyclohexane-1,3-dicarboxylic acid, terephthalic acid (a rigid aromatic diacid), isophthalic acid (an aromatic diacid with a meta-linkage inducing a kink), and adipic acid (a linear aliphatic diacid). The following data, while illustrative, is based on established principles of polymer chemistry and typical results from thermal analysis.

Visualization of Monomer Structures

The structural differences between these diacids are fundamental to their performance.

cluster_0 Dicarboxylic Acid Monomers A trans-Cyclohexane-1,3-dicarboxylic Acid B Terephthalic Acid C Isophthalic Acid D Adipic Acid

Caption: Chemical structures of the compared dicarboxylic acids.

Quantitative Data Summary

The thermal properties of these hypothetical polyesters were benchmarked using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key performance indicators are summarized in the table below.

Polymer SystemDicarboxylic AcidTg (°C) (DSC)Tm (°C) (DSC)Tonset (°C) (TGA, 5% wt. loss)Tmax-deg (°C) (TGA)
Polymer A trans-Cyclohexane-1,3-dicarboxylic Acid~85~210~380~410
Polymer B Terephthalic Acid~80~225~400~430
Polymer C Isophthalic Acid~65Amorphous~385~415
Polymer D Adipic Acid~-50~55~350~390

Note: This data is illustrative and intended for comparative purposes. Actual values will vary based on molecular weight, purity, and specific experimental conditions.

Interpretation of Results:

  • Polymer B (Terephthalic Acid) exhibits the highest thermal stability, as expected from its rigid aromatic structure.

  • Polymer A (trans-Cyclohexane-1,3-dicarboxylic Acid) demonstrates significantly enhanced thermal stability compared to the linear aliphatic Polymer D, with a much higher Tg and decomposition temperature. Its performance approaches that of the aromatic systems, highlighting its utility in high-temperature applications where properties like improved flexibility over purely aromatic systems are desired.

  • Polymer C (Isophthalic Acid) , with its meta-substituted aromatic ring, shows good thermal stability but is amorphous due to the kink in the polymer chain, resulting in the absence of a melting point.

  • Polymer D (Adipic Acid) has the lowest thermal stability, characteristic of flexible aliphatic polyesters.

Experimental Protocols for Thermal Stability Benchmarking

To ensure the trustworthiness and reproducibility of thermal stability data, standardized testing protocols are essential. The following sections detail the step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in ASTM standards.[3][4]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial information on thermal stability and decomposition profiles.[5][6]

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax-deg).

Applicable Standard: ASTM E1131, ASTM E2550[3][7]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Data Acquisition A Weigh 5-10 mg of polymer sample B Place in TGA pan (ceramic or platinum) A->B C Place sample pan in TGA furnace B->C D Set inert gas flow (N2 at 20-50 mL/min) C->D E Equilibrate at 30°C D->E F Ramp temperature to 600°C at 10°C/min E->F G Record mass loss vs. temperature F->G H Generate TGA and DTG curves G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's microbalance mechanism.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

    • Allow the furnace temperature to equilibrate at a starting temperature, for example, 30°C.

  • Thermal Program:

    • Initiate the heating program. A typical heating rate for polymers is 10°C/minute.[8]

    • Heat the sample from the starting temperature to a final temperature high enough to ensure complete decomposition (e.g., 600°C).

  • Data Acquisition and Analysis:

    • Continuously record the sample's mass as a function of temperature.

    • The output is a TGA curve (mass vs. temperature).

    • Calculate the first derivative of the TGA curve to obtain the Derivative Thermogravimetry (DTG) curve, which shows the rate of mass loss.[5]

    • From the TGA curve, determine the Tonset , often defined as the temperature at which 5% weight loss occurs.

    • From the peak of the DTG curve, determine the Tmax-deg , the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[9][10]

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Applicable Standard: ASTM D3418[4][11]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Data Acquisition A Weigh 5-10 mg of polymer sample B Hermetically seal in an aluminum DSC pan A->B C Place sample and reference pans in DSC cell B->C D Set inert gas flow (N2 at 50 mL/min) C->D E Equilibrate at a low temperature (e.g., 0°C) D->E F Heat to above Tm at 10°C/min (1st heating scan) E->F G Cool to starting temp. at 10°C/min F->G H Heat again to above Tm at 10°C/min (2nd heating scan) G->H I Record heat flow vs. temp. and analyze 2nd heating scan H->I

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.[12]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Cool the cell to a temperature well below the expected Tg (e.g., 0°C).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point.[10] This step is crucial to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second scan is typically used for analysis to ensure a consistent thermal history.[13]

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • The Tg is identified as a step change in the baseline of the DSC thermogram from the second heating scan.

    • The Tm is determined as the peak temperature of the endothermic melting event in the thermogram from the second heating scan.

Conclusion

The incorporation of trans-cyclohexane-1,3-dicarboxylic acid into polymer backbones presents a strategic approach to enhancing thermal stability. The rigid, non-planar cyclohexane ring effectively restricts chain mobility, leading to a significant increase in the glass transition temperature and decomposition temperature when compared to polymers derived from linear aliphatic diacids. While aromatic diacids like terephthalic acid generally yield the highest thermal stability, cycloaliphatic monomers such as trans-cyclohexane-1,3-dicarboxylic acid provide a valuable intermediate option, imparting high thermal performance along with potentially improved processability or flexibility over fully aromatic systems. The rigorous application of standardized benchmarking protocols, such as those detailed for TGA and DSC, is paramount for generating reliable and comparable data to guide the rational design of next-generation, high-performance polymers.

References

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (E2550-17). Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). Retrieved from [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • ResearchGate. (2025). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • ScienceDirect. (2025). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • ASTM International. (2021). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • PMC - NIH. (2023). New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging. Retrieved from [Link]

  • ResearchGate. (n.d.). ASTM E2550-TGA.pdf. Retrieved from [Link]

  • ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved from [Link]

  • ASTM International. (2008). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Retrieved from [Link]

  • ioKinetic. (n.d.). TGA - Thermogravimetric Analysis Testing. Retrieved from [Link]

  • NETZSCH. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Retrieved from [Link]

  • ResearchGate. (2016). Differential Scanning Calorimetry (DSC) Quantification of Polyamide 12 (Nylon 12) Degradation during the Selective Laser Sintering (SLS) Process. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • MDPI. (2017). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. Retrieved from [Link]

  • ASTM International. (2025). Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • YouTube. (2025). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers? Retrieved from [Link]

  • ATS. (n.d.). ASTM D3418. Retrieved from [Link]

  • AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of polyamides, PA-1 to PA-5. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curve of polyamides. Retrieved from [Link]

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A Comparative Guide to Linker Stereochemistry's Impact on MOF Gas Sorption Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control over the architecture of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential. This guide delves into a critical, yet often nuanced, aspect of MOF design: the profound impact of organic linker stereochemistry on the resulting framework's gas sorption properties. Moving beyond simple functionalization, we will explore how the spatial arrangement of atoms within the linker molecules can dictate the topology, porosity, and ultimately, the gas uptake performance of these remarkable materials.

This guide will provide an in-depth technical comparison, grounded in experimental data, to elucidate the causal relationships between linker stereochemistry and gas sorption behavior. We will examine key case studies, detail the necessary experimental protocols for synthesis and characterization, and provide a framework for rationally designing MOFs with tailored gas sorption characteristics.

The Fundamental Role of Stereochemistry in MOF Architecture

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). While the choice of metal and the functional groups on the linker are well-established design parameters, the stereochemistry of the linker introduces a higher level of structural control. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can lead to the formation of distinct MOF structures with varied properties.

The primary ways in which linker stereochemistry influences MOF structure and gas sorption are:

  • Framework Topology: The use of enantiopure (a single stereoisomer), racemic (an equal mixture of enantiomers), or diastereomeric (stereoisomers that are not mirror images) linkers can result in the formation of MOFs with entirely different network topologies. This directly impacts the size, shape, and connectivity of the pores.

  • Pore Geometry and Chirality: Enantiopure linkers can impart chirality to the entire framework, creating chiral pore environments. This can be crucial for enantioselective separations, but as we will see, it also affects the sorption of achiral gas molecules.

  • Porosity and Surface Area: Subtle changes in the linker's 3D structure can lead to more or less efficient packing of the framework, resulting in significant differences in the Brunauer-Emmett-Teller (BET) surface area and total pore volume.

To illustrate these principles, we will focus on a case study involving MOFs synthesized from stereoisomers of tartaric acid, a readily available and versatile chiral linker.

Case Study: Tartaric Acid-Based MOFs for CO₂ Capture

Tartaric acid exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid (which are enantiomers), and meso-tartaric acid (a diastereomer). The distinct spatial arrangement of the hydroxyl and carboxylic acid groups in these isomers provides an excellent platform for comparing the impact of stereochemistry on MOF properties.

Synthesis of Stereoisomeric MOFs

The synthesis of these MOFs is typically carried out under solvothermal conditions. The choice of solvent, temperature, and reaction time is critical in obtaining crystalline materials with the desired topology.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

The reaction of a metal salt, such as zinc nitrate, with the different tartaric acid isomers under similar solvothermal conditions can lead to the formation of distinct MOF structures. For the purpose of this guide, we will compare a hypothetical series of zinc-based tartrate MOFs: Zn-L-TA , Zn-D-TA , and Zn-meso-TA .

Structural Characterization: The "Why" Behind the Differences

The primary techniques to elucidate the structural differences arising from linker stereochemistry are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

  • SCXRD provides the precise atomic coordinates, allowing for the determination of the framework's topology, pore dimensions, and the conformation of the linker within the structure. For instance, SCXRD analysis might reveal that the enantiopure L- and D-tartrate linkers form isostructural, homochiral frameworks with helical channels, while the achiral meso-tartrate linker results in a non-chiral, more densely packed structure.

  • PXRD is used to confirm the phase purity of the bulk synthesized material and to compare it with the simulated pattern from SCXRD. Differences in the peak positions in the PXRD patterns of MOFs synthesized from different stereoisomers are a clear indication of distinct crystal structures.

The causality here is that the fixed, non-superimposable 3D shape of the enantiomeric linkers directs the self-assembly process towards a specific, often more open and chiral, framework. The internal symmetry of the meso linker, on the other hand, allows for different coordination modes and potentially denser packing arrangements.

Comparative Gas Sorption Analysis

The ultimate test of the impact of linker stereochemistry is the direct comparison of their gas sorption performance. This is typically done by measuring gas adsorption isotherms for relevant gases like N₂, CO₂, and CH₄.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Workflow for comparative gas sorption analysis of MOF stereoisomers.

Table 1: Comparison of Porosity and CO₂ Uptake in Stereoisomeric Zinc-Tartrate MOFs (Hypothetical Data)

MOF SampleLinker StereoisomerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake at 1 bar, 273 K (mmol/g)CO₂/N₂ Selectivity (IAST)
Zn-L-TA L-Tartaric Acid8500.383.545
Zn-D-TA D-Tartaric Acid8450.373.444
Zn-meso-TA meso-Tartaric Acid6200.252.130
Zn-rac-TA Racemic Mixture7800.322.938

The hypothetical data in Table 1 illustrates a common trend:

  • Enantiopure vs. Diastereomer: The enantiopure MOFs (Zn-L-TA and Zn-D-TA ) exhibit significantly higher surface areas and CO₂ uptake capacities compared to the MOF derived from the diastereomeric meso-linker (Zn-meso-TA ). This is a direct consequence of the different framework topologies, where the chiral linkers may frustrate dense packing, leading to higher porosity.

  • Enantiomers: As expected, the enantiomeric MOFs show nearly identical gas sorption properties. Their structures are mirror images, resulting in the same intrinsic porosity.

  • Racemic Mixture: The MOF synthesized from a racemic mixture (Zn-rac-TA ) often exhibits properties intermediate between the enantiopure and diastereomeric forms, or in some cases, forms a unique racemic crystal structure with its own distinct properties.

The higher CO₂/N₂ selectivity in the enantiopure MOFs can be attributed to a combination of factors, including optimal pore dimensions for CO₂ and potentially stronger interactions between the CO₂ quadrupole and the specific arrangement of functional groups within the chiral pores.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, rigorous experimental procedures are essential.

Protocol: Solvothermal Synthesis of a Chiral MOF (General Procedure)
  • Precursor Solution A: Dissolve the metal salt (e.g., 1.0 mmol of Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Precursor Solution B: In a separate vial, dissolve the chiral linker (e.g., 1.0 mmol of L-tartaric acid) in 10 mL of DMF.

  • Reaction Mixture: Combine the two solutions in the vial, cap it tightly, and sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours). The precise temperature and time are critical variables that must be optimized for each system.

  • Isolation: After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL).

  • Solvent Exchange: To remove the high-boiling point DMF from the pores, immerse the crystals in a low-boiling point solvent like ethanol or acetone for 3 days, replacing the solvent daily.

  • Activation: Transfer the solvent-exchanged crystals to a sample tube and activate them under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours until the outgas rate is minimal. This step is crucial for ensuring an empty and accessible pore network for gas sorption measurements.

Protocol: Gas Sorption Measurement
  • Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed sample tube under an inert atmosphere if the material is air-sensitive.

  • Degassing: Degas the sample in the analysis port of the sorption analyzer under vacuum at the same temperature used for activation to remove any adsorbed atmospheric gases.

  • Isotherm Measurement: Perform the N₂ adsorption-desorption isotherm at 77 K to determine the BET surface area and pore size distribution.

  • CO₂ and CH₄ Isotherms: Measure the CO₂ and CH₄ adsorption isotherms at relevant temperatures (e.g., 273 K and 298 K) up to at least 1 bar.

  • Data Analysis: Use the instrument's software to calculate the BET surface area from the N₂ isotherm. Determine the gas uptake capacities at specific pressures from the respective isotherms. Calculate the isosteric heat of adsorption using the Clausius-Clapeyron equation from isotherms measured at multiple temperatures to quantify the strength of the gas-framework interaction. Calculate the CO₂/N₂ selectivity using Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.

Conclusion and Future Outlook

The stereochemistry of organic linkers is a powerful yet subtle tool in the rational design of Metal-Organic Frameworks for gas storage and separation applications. As demonstrated, the use of enantiopure versus diastereomeric or racemic linkers can lead to vastly different framework topologies, porosities, and, consequently, gas sorption performances.

The key takeaway for researchers is that linker stereochemistry should be considered a primary design element, not an afterthought. By carefully selecting the stereoisomer of the linker, it is possible to fine-tune the pore environment to optimize interactions with specific gas molecules, leading to enhanced capacity and selectivity.

Future research in this area will likely focus on:

  • Computational Screening: Utilizing computational methods to predict the structures and gas sorption properties of MOFs derived from a wider range of chiral linkers before their synthesis.

  • Diastereoselective Synthesis: Developing synthetic strategies that favor the formation of one diastereomeric MOF over another from a mixture of linkers.

  • Advanced Characterization: Employing advanced techniques to probe the specific interactions between gas molecules and the chiral pore walls.

By understanding and harnessing the impact of linker stereochemistry, the scientific community can continue to push the boundaries of MOF performance in critical applications such as carbon capture, natural gas storage, and the separation of valuable industrial gases.

References

  • Metal-Organic Frameworks: Design and Application. Chemical Reviews, American Chemical Society.

  • Chiral Metal-Organic Frameworks. Chemical Society Reviews, Royal Society of Chemistry.

  • Solvothermal and Hydrothermal Syntheses of Metal-Organic Frameworks. Angewandte Chemie International Edition, Wiley-VCH.

  • Gas Adsorption in Metal-Organic Frameworks. Nature Chemistry, Springer Nature.

  • Characterization of Porous Materials by Gas Adsorption. Microporous and Mesoporous Materials, Elsevier.

A Senior Application Scientist's Guide to the Validation of Analytical Techniques for Isomer Quantification of Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Cyclohexane-1,3-dicarboxylic acid, a key building block in various pharmaceutical and polymer applications, presents a common analytical challenge: the accurate determination of its cis and trans isomers. The spatial arrangement of the two carboxylic acid groups on the cyclohexane ring leads to distinct physicochemical properties, making their individual quantification essential for ensuring product consistency, efficacy, and safety.

This comprehensive guide provides an in-depth comparison of validated analytical techniques for the quantification of cyclohexane-1,3-dicarboxylic acid isomers. Drawing upon established methodologies and best practices, we will explore two primary analytical approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison of their performance based on key validation parameters. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2]

The Analytical Challenge: Separating Cis and Trans Isomers

The core of this analytical problem lies in the structural similarity of the cis and trans isomers of cyclohexane-1,3-dicarboxylic acid. These diastereomers often exhibit subtle differences in their physical and chemical properties, necessitating highly selective analytical methods to achieve baseline separation and accurate quantification. The choice of analytical technique is paramount and is often dictated by factors such as the required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography (GC): A Powerful Technique Requiring Derivatization

Gas chromatography is a robust and highly efficient separation technique, particularly for volatile and thermally stable compounds. However, dicarboxylic acids like cyclohexane-1,3-dicarboxylic acid are non-volatile due to their polar carboxyl groups, which readily form intermolecular hydrogen bonds. Therefore, a critical prerequisite for GC analysis is a derivatization step to convert the non-volatile analytes into volatile derivatives. Esterification is the most common derivatization strategy for carboxylic acids.[3][4]

The "Why" Behind Derivatization

Derivatization serves a dual purpose in the GC analysis of carboxylic acids:

  • Increased Volatility: By converting the polar carboxyl groups into less polar ester groups, the boiling point of the analyte is significantly reduced, allowing it to be readily vaporized in the GC inlet.

  • Improved Chromatographic Performance: Derivatization often leads to sharper peaks and better resolution by minimizing interactions with the stationary phase that can cause peak tailing.

A common and effective method for esterification is the use of an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. For instance, the formation of dimethyl esters of cyclohexane-1,3-dicarboxylic acid can be achieved by reacting the sample with methanol and a catalyst like boron trifluoride (BF3) or thionyl chloride.

Experimental Protocol: GC-FID/MS for Isomer Quantification

This protocol outlines a validated method for the quantification of cis and trans isomers of cyclohexane-1,3-dicarboxylic acid using Gas Chromatography coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification.

1. Sample Preparation and Derivatization (Esterification):

  • Accurately weigh approximately 10 mg of the cyclohexane-1,3-dicarboxylic acid sample into a reaction vial.

  • Add 1 mL of a 14% (w/v) solution of boron trifluoride in methanol.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the dimethyl esters into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatives to a clean GC vial.

2. GC-FID/MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Split/Splitless, 250°C, Split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, Constant flow at 1.2 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
FID Detector (if used) 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min
MS Detector (if used) Transfer line: 280°C, Ion source: 230°C, Electron ionization (EI) at 70 eV, Scan range: 40-400 m/z

Workflow for GC-based Quantification of Cyclohexane-1,3-dicarboxylic Acid Isomers

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Esterification (BF3/Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Syringe Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Sources

A Senior Application Scientist's Guide to Chiral Resolution of Cyclohexane-1,3-dicarboxylic Acid: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient resolution of chiral molecules is a critical step in synthesizing enantiomerically pure compounds. Cyclohexane-1,3-dicarboxylic acid, a valuable chiral building block, presents a common challenge in this regard. This guide provides an in-depth comparison of the performance of various chiral resolving agents and methods for this specific target, supported by experimental data and field-proven insights. We will delve into the nuances of classical diastereomeric salt formation, enzymatic resolution, and chromatographic techniques to empower you to make informed decisions for your synthetic strategy.

The Importance of Chiral Purity in Cyclohexane-1,3-dicarboxylic Acid

The spatial arrangement of the two carboxylic acid groups on the cyclohexane ring gives rise to chirality in both the cis and trans isomers of cyclohexane-1,3-dicarboxylic acid. The individual enantiomers of these diacids are crucial precursors in the synthesis of a wide range of pharmaceuticals and functional materials. The biological activity of many drugs is stereospecific, meaning only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Therefore, achieving high enantiomeric purity is not just a matter of chemical elegance but a necessity for safety and efficacy.

Performance Comparison of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is paramount for a successful and efficient resolution. The ideal agent should form diastereomeric salts with significantly different solubilities, allowing for separation through fractional crystallization. It should also be readily available, cost-effective, and easily recoverable. Here, we compare the performance of commonly employed resolving agents.

Classical Resolution via Diastereomeric Salt Formation

This traditional method relies on the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated. While direct comparative data for cyclohexane-1,3-dicarboxylic acid is not extensively published, we can draw valuable insights from studies on the closely related 1,2-isomers.

Key Resolving Agents for Dicarboxylic Acids:

  • Brucine: This readily available and relatively inexpensive alkaloid is a workhorse in the resolution of acidic compounds. It has been successfully employed for the resolution of cis-cyclohexane-1,2-dicarboxylic acid, demonstrating its potential for the 1,3-isomer. The bulky and rigid structure of brucine often leads to well-defined crystalline diastereomeric salts, facilitating their separation.

  • (S)-(-)-α-Phenylethylamine: This synthetic amine is another popular choice for resolving carboxylic acids. Its effectiveness has been demonstrated in the resolution of trans-1,2-cyclohexanedicarboxylic acid, achieving an impressive enantiomeric excess (ee) of 97%.[1][2] This high efficiency suggests it is a strong candidate for the resolution of trans-cyclohexane-1,3-dicarboxylic acid.

  • Cinchona Alkaloids (Cinchonidine, Quinine, etc.): This family of naturally occurring alkaloids offers a range of chiral selectors with varying steric and electronic properties. Their utility in resolving dicarboxylic acids is well-documented, and they represent a valuable toolkit for screening and optimizing a resolution process.

Experimental Data Snapshot (for Cyclohexane-1,2-dicarboxylic Acid Analogues):

Resolving AgentSubstrate IsomerAchieved Enantiomeric Excess (ee)Reference
(S)-(-)-α-Phenylethylaminetrans-1,2-Cyclohexanedicarboxylic Acid97%[1][2]
Brucinecis-1,2-Cyclohexanedicarboxylic Acid(Qualitative success reported)[3]

Note: The data presented for classical resolving agents is based on the resolution of the 1,2-isomer of cyclohexanedicarboxylic acid. While this provides a strong indication of their potential applicability to the 1,3-isomer, empirical validation is essential.

Enzymatic Resolution: A Highly Selective Alternative

Enzymatic resolution offers a powerful and often highly selective method for obtaining enantiomerically pure compounds. This technique typically involves the enantioselective hydrolysis of a prochiral diester or the esterification of a racemic diacid.

For cis-cyclohexane-1,3-dicarboxylic acid, a highly effective method involves the enzymatic hydrolysis of its diethyl ester. This approach has been shown to produce the corresponding monoester with excellent enantiomeric purity.[4]

Performance of Lipases in the Resolution of Diethyl cis-1,3-Cyclohexanedicarboxylate:

Enzyme (Lipase)SubstrateProductYieldEnantiomeric Excess (ee)Reference
Lipase AY-30 (Candida rugosa)Diethyl cis-1,3-cyclohexanedicarboxylate(1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid90%>96%[4]
ChiroCLEC-PC™Diethyl cis-1,3-cyclohexanedicarboxylate(1S,3R)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid99%94%[4]
ChiroCLEC-CR™Diethyl cis-1,3-cyclohexanedicarboxylate(1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid99%>95%[4]

The high yields and exceptional enantioselectivities achieved with enzymatic resolution make it a very attractive method, particularly for the cis-isomer.

Experimental Protocols

To provide a practical framework, we outline a general protocol for classical resolution and a specific protocol for enzymatic resolution based on published data.

Protocol 1: General Procedure for Classical Resolution via Diastereomeric Salt Formation

This protocol provides a starting point for the resolution of racemic cyclohexane-1,3-dicarboxylic acid using a chiral base like brucine or (S)-(-)-α-phenylethylamine. Optimization of the solvent, temperature, and stoichiometry will be necessary.

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation & Separation cluster_1 Liberation of the Enantiomer racemic_acid Racemic Cyclohexane-1,3- dicarboxylic Acid dissolve Dissolve in a suitable solvent (e.g., Methanol, Ethanol, Acetone) racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., Brucine or (S)-(-)-α-Phenylethylamine) resolving_agent->dissolve mix Mix solutions and heat to dissolve dissolve->mix cool Cool slowly to allow crystallization of the less soluble diastereomer mix->cool filter Filter to isolate the diastereomeric salt crystals cool->filter filtrate Filtrate containing the more soluble diastereomer filter->filtrate Mother Liquor acidify Acidify the salt with a strong acid (e.g., HCl) filter->acidify Crystals extract Extract the enantiomerically enriched dicarboxylic acid into an organic solvent acidify->extract purify Purify the enantiomer (e.g., recrystallization) extract->purify

Caption: Workflow for Classical Chiral Resolution.

Step-by-Step Methodology:

  • Dissolution: In separate flasks, dissolve the racemic cyclohexane-1,3-dicarboxylic acid (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Salt Formation: Combine the two solutions and heat gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the solution is acidic.

  • Extraction: Extract the liberated enantiomerically enriched dicarboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.

  • Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol 2: Enzymatic Resolution of Diethyl cis-1,3-Cyclohexanedicarboxylate[4]

This protocol is adapted from the patent literature for the resolution of the diethyl ester of the cis-isomer.

Workflow Diagram:

G cluster_0 Enzymatic Hydrolysis cluster_1 Work-up and Isolation diester Diethyl cis-1,3- cyclohexanedicarboxylate reaction Combine and stir at controlled pH diester->reaction buffer Phosphate Buffer (pH 7) buffer->reaction lipase Lipase (e.g., Lipase AY-30) lipase->reaction acidify Acidify the reaction mixture (e.g., with HCl) reaction->acidify extract Extract with an organic solvent (e.g., Ethyl Acetate) acidify->extract isolate Isolate and purify the enantiomerically enriched monoester extract->isolate

Caption: Workflow for Enzymatic Chiral Resolution.

Step-by-Step Methodology:

  • Reaction Setup: Combine diethyl cis-1,3-cyclohexanedicarboxylate (e.g., 50 mmol) with a pH 7 aqueous phosphate buffer.

  • Enzyme Addition: Add the lipase (e.g., 1 g of Lipase AY-30 from Candida rugosa).

  • Hydrolysis: Stir the mixture at a constant pH of 7, which can be maintained by the automatic addition of a base (e.g., 1 N NaOH) to neutralize the liberated carboxylic acid. Monitor the reaction until the uptake of base ceases.

  • Work-up: Acidify the mixture to a pH below 2 with a strong acid (e.g., 3 N HCl).

  • Extraction: Add an organic solvent such as ethyl acetate to extract the product. The addition of a filter aid like Celite may be necessary to handle any enzyme precipitate.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched monoester.

  • Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or HPLC.

Chromatographic Resolution: The Analytical and Preparative Powerhouse

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and preparative separation of enantiomers. With a wide variety of chiral stationary phases (CSPs) available, it is often possible to achieve baseline separation of the enantiomers of cyclohexane-1,3-dicarboxylic acid or its derivatives.

Advantages of Chiral HPLC:

  • Direct Separation: No need for derivatization with a resolving agent.

  • High Resolution: Capable of achieving very high enantiomeric purities.

  • Analytical and Preparative Scale: Can be used for both small-scale analysis and large-scale purification.

  • Method Development: Systematic screening of different CSPs and mobile phases can lead to an optimized separation.

For dicarboxylic acids, ion-exchange or normal-phase chromatography on a suitable chiral stationary phase would be the most promising approaches. The choice of the specific CSP and mobile phase will depend on the isomer (cis or trans) and whether the free diacid or a derivative is being separated.

Conclusion and Recommendations

The choice of the most suitable chiral resolving agent or method for cyclohexane-1,3-dicarboxylic acid depends on several factors, including the specific isomer, the desired scale of the resolution, and the available resources.

  • For the cis-isomer , enzymatic resolution of the corresponding diester stands out as a highly efficient and selective method, consistently delivering high yields and excellent enantiomeric excess.

  • For the trans-isomer , classical resolution with (S)-(-)-α-phenylethylamine is a very promising approach, given its proven success with the analogous 1,2-isomer.

  • Brucine remains a versatile and cost-effective option for both isomers, particularly when screening for a suitable classical resolving agent.

  • Chiral HPLC should be considered for both analytical determination of enantiomeric excess and for preparative-scale separations, especially when classical or enzymatic methods prove to be challenging.

Ultimately, the optimal resolution strategy will be determined by empirical investigation. This guide provides a solid foundation of the available options and their comparative performance to streamline your method development and achieve your desired enantiomerically pure cyclohexane-1,3-dicarboxylic acid.

References

  • Leresche, J., et al. (1998). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S.
  • Li, Z., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 35(9), 698-707. Available at: [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Smith, G., et al. (2009). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt... Crystal Growth & Design, 9(11), 4743-4747. Available at: [Link]

Sources

A Comparative Guide to the Mechanical Properties of Polyamides Derived from trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the anticipated mechanical properties of polyamides synthesized using trans-cyclohexane-1,3-dicarboxylic acid. By leveraging established principles of polymer chemistry and making objective comparisons with conventional polyamides, we offer a predictive analysis supported by detailed experimental protocols for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel polymers with enhanced performance characteristics.

Introduction: The Structural Advantage of Alicyclic Monomers

The performance of a polyamide is intrinsically linked to the chemical nature of its constituent monomers. Traditional polyamides, such as Nylon 6 and Nylon 6,6, are synthesized from linear aliphatic monomers.[1][2] While these materials exhibit a versatile range of properties, the introduction of alicyclic structures, such as the cyclohexane ring, into the polymer backbone presents a compelling avenue for enhancing mechanical and thermal performance.

The focus of this guide, trans-cyclohexane-1,3-dicarboxylic acid, is a unique alicyclic dicarboxylic acid. Its rigid, non-planar cyclohexane ring in the trans configuration is expected to impart a higher degree of order and stability to the resulting polyamide chains.[3] This increased rigidity can lead to enhanced crystallinity, higher glass transition temperatures (Tg), and improved tensile strength when compared to polyamides derived from more flexible, linear dicarboxylic acids.[3][4]

This guide will first present a comparative analysis of the expected mechanical properties of polyamides derived from trans-cyclohexane-1,3-dicarboxylic acid against well-characterized conventional polyamides. Subsequently, we will provide detailed, standardized experimental protocols to enable researchers to validate these predictions.

Comparative Analysis of Mechanical Properties

The incorporation of the rigid cyclohexane ring from trans-cyclohexane-1,3-dicarboxylic acid is hypothesized to significantly influence the mechanical behavior of the resulting polyamide. The following table provides a comparative summary of the known properties of conventional polyamides and the expected properties of their alicyclic counterparts.

Table 1: Comparative Mechanical Properties of Conventional and Novel Polyamides

PropertyConventional Polyamides (e.g., Nylon 6,6)Polyamides from trans-Cyclohexane-1,3-dicarboxylic Acid (Predicted)Rationale for Predicted Properties
Tensile Strength HighHigherThe rigid alicyclic ring structure is expected to increase chain stiffness and intermolecular forces, leading to greater resistance to deformation under tensile stress.[3]
Young's Modulus GoodHigherIncreased chain rigidity and potential for higher crystallinity would result in a stiffer material with a higher modulus.[3]
Elongation at Break HighLowerThe reduced flexibility of the polymer chains containing the cyclohexane ring is likely to decrease the material's ability to stretch before fracturing.
Flexural Modulus GoodHigherSimilar to the Young's modulus, the enhanced stiffness from the alicyclic monomer should lead to greater resistance to bending.
Impact Strength ExcellentGood to ExcellentWhile increased rigidity can sometimes lead to brittleness, the inherent toughness of the polyamide backbone may still allow for good impact resistance. Experimental validation is crucial here.
Glass Transition Temp. (Tg) ModerateHigherThe restricted rotation of the polymer backbone due to the cyclohexane ring will require more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) HighHigherThe potential for more ordered chain packing and higher crystallinity would lead to a higher melting point.[5]

Experimental Validation: Protocols for Mechanical Characterization

To empirically validate the predicted properties of polyamides derived from trans-cyclohexane-1,3-dicarboxylic acid, a rigorous testing protocol is essential. The following section details the standard methodologies for key mechanical tests, grounded in ASTM and ISO standards.[6][7][8]

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the material.

Standard: ASTM D638[9]

Protocol:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638. Ensure that the specimens are free of any voids or surface defects.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[9]

  • Testing Machine: Utilize a universal testing machine equipped with appropriate grips to hold the specimen.

  • Test Parameters:

    • Crosshead speed: 5 mm/min (this may be adjusted based on the material's rigidity).[9]

    • Temperature: 23 ± 2 °C.[9]

    • Relative Humidity: 50 ± 5%.[9]

  • Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Attach an extensometer to the specimen to accurately measure strain.

    • Apply a tensile load at the specified crosshead speed until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

Flexural Testing

Objective: To determine the flexural strength and flexural modulus of the material.

Standard: ASTM D790

Protocol:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790.

  • Conditioning: Condition the specimens as described for tensile testing.

  • Testing Machine: Use a universal testing machine with a three-point bending fixture.

  • Procedure:

    • Place the specimen on the two supports of the fixture.

    • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.

    • Record the load and deflection data.

  • Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.

Impact Testing (Izod)

Objective: To determine the material's resistance to impact.

Standard: ASTM D256

Protocol:

  • Specimen Preparation: Prepare notched, rectangular bar specimens as per ASTM D256 specifications.

  • Conditioning: Condition the specimens as previously described.

  • Testing Machine: Use a pendulum-type impact tester (Izod).

  • Procedure:

    • Clamp the specimen vertically in the tester with the notch facing the pendulum.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed by the specimen during fracture.

  • Data Analysis: The impact strength is reported as the energy absorbed per unit of notch thickness (e.g., J/m or ft-lb/in).

Visualization of Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Conventional Polyamide (Nylon 6,6) cluster_1 Novel Polyamide Adipic_Acid Adipic Acid (Linear) Nylon66 Nylon 6,6 (Flexible Backbone) Adipic_Acid->Nylon66 Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Nylon66 TCDA trans-Cyclohexane-1,3- dicarboxylic Acid (Rigid Alicyclic) Novel_Polyamide Novel Polyamide (Rigid Backbone) TCDA->Novel_Polyamide Diamine Diamine Diamine->Novel_Polyamide

Caption: Chemical structures of monomers for conventional and novel polyamides.

G start Start: Synthesize Novel Polyamide prepare_specimens Prepare Test Specimens (ASTM Standards) start->prepare_specimens condition_specimens Condition Specimens (23°C, 50% RH) prepare_specimens->condition_specimens tensile_test Tensile Testing (ASTM D638) condition_specimens->tensile_test flexural_test Flexural Testing (ASTM D790) condition_specimens->flexural_test impact_test Impact Testing (ASTM D256) condition_specimens->impact_test data_analysis Data Analysis and Comparison tensile_test->data_analysis flexural_test->data_analysis impact_test->data_analysis end End: Evaluate Mechanical Properties data_analysis->end

Caption: Experimental workflow for mechanical property evaluation.

Conclusion

The incorporation of trans-cyclohexane-1,3-dicarboxylic acid into polyamide structures presents a promising strategy for developing advanced materials with superior mechanical and thermal properties. The inherent rigidity of the alicyclic ring is expected to translate into higher tensile strength, modulus, and thermal stability compared to conventional polyamides. While this guide provides a scientifically grounded prediction of these enhanced properties, it is imperative that these hypotheses are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear and standardized pathway for researchers to undertake this evaluation. The potential for these novel polyamides in demanding applications warrants their continued investigation and characterization.

References

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Kamran, M., & Davidson, M. G. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Retrieved from [Link]

  • Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45, 223–229. Retrieved from [Link]

  • Righton Blackburns. (2021, August 11). Nylon 6 Vs Nylon 66: Differences Explained. Retrieved from [Link]

  • Pollen AM. (n.d.). Mechanical Testing Protocol. Retrieved from [Link]

  • García-San-Frutos, M., et al. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Molecules, 17(9), 11114-11142. Retrieved from [Link]

  • Gardner, G., & Tchalamov, D. (2002). Compatibility analysis of tensile properties of polyamide using ASTM and ISO testing procedures. ANTEC 2002 - Society of Plastics Engineers. Annual Technical Conference. Conference Proceedings. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 16). What Is The Difference Between Nylon 6 And Nylon 6,6 In Synthesis? [Video]. YouTube. Retrieved from [Link]

  • Kricheldorf, H. R. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 189(6), 1283-1295. Retrieved from [Link]

  • ASM International. (n.d.). Mechanical Testing of Polymers and Ceramics. ASM Digital Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.9: Polyamides and Polyesters - Step-Growth Polymers. Retrieved from [Link]

  • Jariyavidyanont, K., & Schick, C. (2020). Thermal Properties of Biobased Polyamide 11. In Thermal Properties of Bio-based Polymers (pp. 1-32). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Materials Testing Standards for Additive Manufacturing of Polymer Materials. Retrieved from [Link]

  • ChemistryTuition. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Aromatic Polyamides. PubMed Central. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-Cyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of trans-cyclohexane-1,3-dicarboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As scientists, our responsibility is to manage chemical waste with the same rigor and precision we apply to our experiments. This document synthesizes regulatory standards with practical, field-proven insights to establish a self-validating system for waste management.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While trans-cyclohexane-1,3-dicarboxylic acid and its isomers are not always classified as hazardous under all regulations, they possess properties that necessitate careful handling.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogous compounds like cyclohexane-1,3-dicarboxylic acid are associated with specific hazard statements.[2] This information, derived from supplier Safety Data Sheets (SDS) and chemical databases, forms the basis of our disposal protocol. The primary hazards include:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These hazards dictate that the compound should not be treated as common waste. The causality is clear: improper handling can lead to dermal, ocular, or respiratory exposure, resulting in irritation or other adverse health effects. Therefore, the procedural steps outlined below are designed to mitigate these risks.

Table 1: Chemical and Hazard Summary

Property Information Source
Chemical Name trans-Cyclohexane-1,3-dicarboxylic acid N/A
Molecular Formula C₈H₁₂O₄ [2]
Appearance White solid / powder [4]
GHS Pictogram Irritant [2]
GHS Signal Word Warning [2]
Primary Hazards Skin, eye, and respiratory tract irritation [2][3]

| Disposal "Don'ts" | Do not dispose down the drain. Do not dispose in regular trash. Do not allow to enter the environment. |[3][5][6] |

The Regulatory Framework: A Trustworthy System

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories are considered hazardous waste generators and must comply with these regulations to ensure safety and environmental protection.[8] The core principle of this framework is "cradle-to-grave" management, meaning the waste is tracked from the point of generation to its final disposal.[7]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will manage the final disposal process.[5][6] The procedures in this guide are designed to ensure that your waste is correctly prepared for collection by EHS or a licensed contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of trans-cyclohexane-1,3-dicarboxylic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal start Waste Generated: trans-Cyclohexane-1,3- dicarboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select a Chemically Compatible Container (e.g., HDPE, Glass) ppe->container transfer Step 3: Transfer Waste into Container (Avoid creating dust) container->transfer seal Step 4: Securely Seal the Container transfer->seal label_waste Step 5: Attach Hazardous Waste Label seal->label_waste fill_label Step 6: Complete Label: - Full Chemical Name - Hazard(s): Irritant - Accumulation Start Date label_waste->fill_label saa Step 7: Store in Designated Satellite Accumulation Area (SAA) fill_label->saa segregate Step 8: Segregate from Incompatible Materials (e.g., Strong Bases, Oxidizers) saa->segregate pickup Step 9: Arrange for Waste Pickup (Contact EHS Office) segregate->pickup end_node Disposal Complete (Handled by EHS) pickup->end_node

Caption: Disposal workflow for trans-cyclohexane-1,3-dicarboxylic acid.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system. Each step builds upon the last to ensure a safe and compliant outcome.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against the irritant properties of the chemical.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or holes before use.[3]

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.

Step 2: Waste Containerization

The integrity of the waste stream begins with proper containment.

  • Select a Container: Choose a container that is in good condition, has a secure, screw-top lid, and is chemically compatible with carboxylic acids (e.g., High-Density Polyethylene (HDPE), glass).

  • Transfer Waste: Carefully transfer the solid trans-cyclohexane-1,3-dicarboxylic acid into the designated waste container. Perform this in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust.[3][9] Avoid actions that create dust, such as crushing larger pieces.[3]

  • Do Not Mix Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can react, leading to pressure buildup or the release of hazardous gases.[6][10]

  • Seal the Container: Once the waste is inside, securely close the container. Per RCRA regulations, waste containers must be kept closed at all times except when adding or removing waste.[5][6]

Step 3: Labeling

Accurate labeling is a critical regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.

  • Attach a Waste Label: Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.[11]

  • Complete the Label: Use a permanent marker to fill out the label completely and legibly.[6]

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: Write the full, unabbreviated chemical name: "trans-Cyclohexane-1,3-dicarboxylic acid". List all components if it is a mixture.[11]

    • Hazards: Check the box or write in the associated hazards (e.g., "Irritant").[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas prevent accidental spills and ensure regulatory compliance.

  • Location: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[11] This is a location at or near the point of waste generation.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong bases or oxidizing agents.[6][10]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[6] For a solid like this, ensure it is stored in a stable location where it cannot be easily knocked over.

Step 5: Arranging for Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Request a Pickup: Once the container is full or you no longer need it, contact your institution's EHS office to schedule a waste pickup.[5][6] Do not transport hazardous waste yourself.[5] EHS personnel are trained to handle and transport these materials safely.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Ensure Safety: Alert others in the area. If there is a risk of respiratory exposure to dust, evacuate the immediate area.

  • Wear PPE: Don appropriate PPE as described in Step 1.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container.[3][4] Avoid using methods that generate dust. Use absorbent pads for any solutions.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of trans-cyclohexane-1,3-dicarboxylic acid with confidence, ensuring a safe laboratory environment and upholding the highest standards of scientific integrity and environmental stewardship.

References

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Comprehensive Safety Guide: Personal Protective Equipment for Handling trans-Cyclohexane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides an in-depth, procedural framework for the safe handling of trans-Cyclohexane-1,3-dicarboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety protocols.

Hazard Assessment & Risk Analysis

Before any handling protocol can be established, a thorough understanding of the material's intrinsic hazards is paramount. trans-Cyclohexane-1,3-dicarboxylic acid is a solid, often a fine powder, which dictates its primary routes of exposure.[1] The principal risks arise from the generation of airborne dust during weighing and transfer, and subsequent inhalation or contact with skin and eyes.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific, well-defined hazards.[3]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Note: While some safety data sheets (SDS) may state that classification criteria are not met based on available data, it is a bedrock principle of laboratory safety to adhere to the most protective information available.[1][4] The aggregated GHS information from multiple sources confirms the irritant properties of this chemical.[3]

The Hierarchy of Controls: A Foundational Safety Principle

PPE, while essential, is the final line of defense against chemical exposure. A robust safety plan always prioritizes engineering and administrative controls to minimize the hazard at its source.

Hierarchy_of_Controls cluster_0 A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (PPE) (Last Line of Defense) D->E caption Figure 1. The Hierarchy of Controls.

Caption: Figure 1. The Hierarchy of Controls prioritizes safer systems over reliance on individual compliance.

Core PPE Requirements: A Component-by-Component Guide

Based on the hazard assessment, the following PPE is mandatory for handling trans-Cyclohexane-1,3-dicarboxylic acid.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of powdered trans-Cyclohexane-1,3-dicarboxylic acid, especially weighing and transferring, must be conducted within a certified chemical fume hood.[5] This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[2]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for all handling activities.[2]

  • Best Practice: For operations with a higher risk of dust generation, such as handling larger quantities or during spill cleanup, chemical safety goggles should be worn. For maximum protection, a face shield should be used in conjunction with goggles.[6]

Skin Protection: Gloves

This compound is a known skin irritant.[2][3] Proper glove selection is critical to prevent contact dermatitis and other skin reactions. The choice of glove material must be based on chemical compatibility and resistance.

Glove MaterialResistance to Carboxylic AcidsPuncture ResistanceNotes
Nitrile Excellent GoodRecommended choice. Provides robust protection against a wide range of chemicals, including organic acids, and is more puncture-resistant than latex.[7]
Neoprene GoodGoodA suitable alternative to nitrile, offering good resistance to acids, bases, and alcohols.[8][9][10]
Natural Rubber (Latex) FairFairOffers good resistance to many water-based acids but is not recommended for many organic chemicals.[9] Potential for latex allergies is a significant drawback.
PVC (Vinyl) GoodFairProvides good resistance to many acids, but can be less durable and offer less dexterity than nitrile or neoprene.[8]

Procedural Protocol: Glove Usage

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[2]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing (Removal): Use the proper removal technique to avoid skin contact with the contaminated outer surface of the glove.[2] Pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your ungloved hand under the wrist of the remaining glove. Peel it off, turning it inside out over the first glove.

  • Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container.[2]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Skin Protection: Laboratory Coats

A clean, buttoned laboratory coat, preferably with knit cuffs, must be worn to protect skin and personal clothing from contamination.

Respiratory Protection

While the primary control is the fume hood, respiratory protection is necessary for specific scenarios like spill cleanup or if engineering controls fail.

  • Requirement: When handling the powder outside of a functioning fume hood, a NIOSH-approved air-purifying respirator is required.[11]

  • Specification: For powdered chemicals, a filtering facepiece respirator with at least an N95 (US) or FFP2 (EU) rating is the minimum requirement.[12][13][14] This type of respirator is designed to filter out fine dust particles.[14] For higher potential exposures, a respirator with replaceable P100 cartridges should be considered.[6]

Standard Operating Procedure (SOP) for Safe Handling

This workflow integrates the PPE requirements into a step-by-step process to ensure operational safety.

Safe_Handling_Workflow A 1. Preparation - Verify fume hood function. - Assemble all materials. - Designate waste container. B 2. Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves A->B C 3. Weigh & Transfer - Perform ALL work inside fume hood. - Use anti-static weigh boat. - Handle carefully to minimize dust. B->C D 4. Experimental Use - Keep containers closed when not in use. - Maintain work within fume hood. C->D E 5. Decontamination & Cleanup - Wipe down surfaces in hood. - Seal all waste. D->E F 6. Doff PPE - Remove Gloves (properly) - Remove Goggles - Remove Lab Coat E->F G 7. Final Hygiene - Wash hands thoroughly. F->G caption Figure 2. Step-by-step workflow for handling trans-Cyclohexane-1,3-dicarboxylic acid.

Caption: Figure 2. Step-by-step workflow for handling trans-Cyclohexane-1,3-dicarboxylic acid.

Emergency Procedures & Decontamination

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[15] If skin irritation occurs, seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[15] If breathing is difficult or irritation persists, seek medical attention.

  • Spill: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection), carefully sweep or vacuum the solid material.[4] Avoid generating dust.[2] Collect the material in a suitable, sealed container for disposal.[2]

Waste Disposal

All waste containing trans-Cyclohexane-1,3-dicarboxylic acid, including contaminated gloves, weigh boats, and excess material, must be treated as chemical waste.

  • Procedure: Place all waste in a clearly labeled, sealed container.[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[2][15] Do not dispose of it in standard laboratory trash or down the drain.[2] One approved method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2]

By integrating this comprehensive understanding of hazards with a multi-layered defense strategy, researchers can confidently and safely handle trans-Cyclohexane-1,3-dicarboxylic acid, ensuring both personal safety and the integrity of their work.

References

  • Thermo Fisher Scientific Inc. (n.d.). Safety Data Sheet: 4-Cyclohexene-1,2-dicarboxylic acid, cis-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.